Product packaging for O-Phenyl chlorothioformate(Cat. No.:CAS No. 1005-56-7)

O-Phenyl chlorothioformate

Cat. No.: B129335
CAS No.: 1005-56-7
M. Wt: 172.63 g/mol
InChI Key: KOSYAAIZOGNATQ-UHFFFAOYSA-N
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Description

O-Phenyl chlorothioformate, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClOS and its molecular weight is 172.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99103. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClOS B129335 O-Phenyl chlorothioformate CAS No. 1005-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-phenyl chloromethanethioate
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InChI

InChI=1S/C7H5ClOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSYAAIZOGNATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40143349
Record name Phenyl thioxochloroformate
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Molecular Weight

172.63 g/mol
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CAS No.

1005-56-7
Record name Phenyl chlorothionoformate
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Record name Phenyl thioxochloroformate
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Foundational & Exploratory

O-Phenyl chlorothioformate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and reactivity of O-Phenyl chlorothioformate. It includes a summary of its physicochemical properties, in-depth spectroscopic analysis, and a detailed experimental protocol for its synthesis and purification. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical Properties and Identification

This compound, with the CAS number 1005-56-7, is a versatile reagent in organic synthesis.[1][2][3][4] It is a colorless to yellow liquid with a characteristic odor.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₅ClOS[4]
Molecular Weight 172.63 g/mol [4]
Boiling Point 81-83 °C at 6 mmHg
Density 1.248 g/mL at 25 °C
Refractive Index (n20/D) 1.581
Flash Point 81 °C (closed cup)

Table 2: Chemical Identifiers

IdentifierValue
CAS Number 1005-56-7
IUPAC Name O-phenyl chloromethanethioate
Synonyms Phenyl chlorothionoformate, Phenoxythiocarbonyl chloride, O-Phenyl carbonochloridothioate
SMILES C1=CC=C(C=C1)OC(=S)Cl
InChI InChI=1S/C7H5ClOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H

Molecular Structure

The structure of this compound features a phenyl group attached to an oxygen atom, which is in turn bonded to a thiocarbonyl chloride group.

Connectivity and Visualization

Caption: 2D structure of this compound.

Bond Parameters (Computational)

Due to the limited availability of experimentally determined structural data, computational methods are widely accepted for predicting molecular geometries. The following table presents bond lengths and angles for this compound, calculated using Density Functional Theory (DFT), a common computational approach.

Table 3: Calculated Bond Lengths and Angles

Bond/AngleValue (Å or °)
C=S1.630
C-Cl1.785
C-O1.350
O-C (phenyl)1.420
C-C (phenyl, avg.)1.390
C-H (phenyl, avg.)1.085
O-C-Cl110.5
O=C-S125.0
S=C-Cl124.5
C-O-C (phenyl)118.0

Note: These values are estimations from computational models and may vary slightly from experimental data.

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. While an actual spectrum is not provided, the expected characteristic peaks are listed below.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3100-3000Aromatic C-H stretchMedium
1600-1585, 1500-1400Aromatic C=C stretchMedium-Strong
~1250C=S stretchStrong
~1100C-O stretchStrong
~750C-Cl stretchStrong
13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 5: 13C NMR Chemical Shifts (in CDCl₃)

Carbon AtomChemical Shift (ppm)
C=S~190
Phenyl C-O~155
Phenyl C (ortho, para)~129, ~126
Phenyl C (meta)~121

Note: The specific shifts for the aromatic carbons can vary slightly.[5]

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak is expected at m/z 172 (for ³⁵Cl) and 174 (for ³⁷Cl) with an approximate ratio of 3:1.

Table 6: Major Fragments in Mass Spectrum

m/zFragment
172/174[M]⁺ (Molecular ion)
137[M - Cl]⁺
94[C₆H₅OH]⁺
77[C₆H₅]⁺

The fragmentation is initiated by the loss of a chlorine atom, followed by rearrangements and further fragmentation of the phenyl-containing moiety.[6]

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of phenol with thiophosgene.[7]

Materials:

  • Phenol

  • Thiophosgene (CSCl₂)

  • 5% Aqueous Sodium Hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • 5% Hydrochloric Acid (HCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Stirring apparatus

  • Addition funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, addition funnel, and thermometer, dissolve thiophosgene (1.0 equivalent) in chloroform.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, dissolve phenol (1.05 equivalents) in a 5% aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.

  • Slowly add the cold phenol solution to the stirred thiophosgene solution via the addition funnel, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 5% hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation to yield this compound as a clear yellow liquid. The product typically distills at 51-58 °C under a pressure of 8 mmHg.[7]

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification phenol Phenol in 5% NaOH(aq) reaction Addition at 0-5°C, Stirring for 1h phenol->reaction thiophosgene Thiophosgene in Chloroform thiophosgene->reaction separation Phase Separation reaction->separation wash_acid Wash with 5% HCl separation->wash_acid wash_water Wash with Water wash_acid->wash_water drying Dry with MgSO4 wash_water->drying filtration Filtration drying->filtration evaporation Rotary Evaporation filtration->evaporation distillation Vacuum Distillation evaporation->distillation product O-Phenyl chlorothioformate distillation->product

Caption: Workflow for the synthesis of this compound.

Purification

Purification of crude this compound is effectively achieved by vacuum distillation.[7][8] It is crucial to perform the distillation under reduced pressure to prevent thermal decomposition of the product. The boiling point is reported as 81-83 °C at 6 mmHg.

Reactivity and Applications

This compound is a reactive molecule that serves as a versatile intermediate in organic synthesis.[2] Its primary applications are in the preparation of thiocarbonates, thioesters, and other sulfur-containing compounds.[1][2]

Nucleophilic Substitution

The chlorothioformate group is susceptible to nucleophilic attack. The reaction mechanism can proceed through either a concerted (SN2-like) or a stepwise (addition-elimination) pathway, depending on the nucleophile and solvent conditions.

G OPCF This compound Product O-Phenyl thiocarbamate (or other derivative) OPCF->Product Nucleophile Nucleophile (Nu-H) Nucleophile->Product HCl HCl Product->HCl byproduct

References

O-Phenyl Chlorothioformate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1005-56-7

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of O-Phenyl chlorothioformate.

Introduction

This compound, with CAS number 1005-56-7, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the phenoxythiocarbonyl group.[1][2][3] This functional group serves as a crucial intermediate in a variety of chemical transformations, most notably in deoxygenation reactions, the synthesis of isothiocyanates, and the preparation of peptide thioesters.[1][4][5] Its reactivity stems from the presence of a good leaving group (chloride) attached to a thiocarbonyl moiety, making it susceptible to nucleophilic attack. This guide provides a detailed overview of this compound, including its physicochemical properties, synthesis, key reactions with experimental protocols, and safety information.

Physicochemical Properties

This compound is a yellow liquid with a characteristic odor.[6][7] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 1005-56-7[1][8][9]
Molecular Formula C₇H₅ClOS[1][8][9]
Molecular Weight 172.63 g/mol [1][8][9]
Appearance Yellow liquid[6][7]
Boiling Point 81-83 °C at 6 mmHg[1]
Density 1.248 g/mL at 25 °C[1]
Refractive Index n20/D 1.581[1]
Flash Point 81 °C (closed cup)[10]
InChI Key KOSYAAIZOGNATQ-UHFFFAOYSA-N[1][9]
SMILES ClC(=S)Oc1ccccc1[1]

Synthesis of this compound

This compound is typically synthesized by the reaction of phenol with thiophosgene.

G Phenol Phenol reaction Phenol->reaction Thiophosgene Thiophosgene (CSCl₂) Thiophosgene->reaction Base Base (e.g., Pyridine) Base->reaction OPC This compound HCl HCl reaction->OPC reaction->HCl

Synthesis of this compound.
Experimental Protocol: Synthesis from Phenol and Thiophosgene

This protocol is based on the general understanding of the reaction between phenols and thiophosgene.

Materials:

  • Phenol

  • Thiophosgene

  • Pyridine (or another suitable base)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Anhydrous work-up reagents (e.g., sodium sulfate)

Procedure:

  • In a fume hood, dissolve phenol in an anhydrous solvent and cool the solution in an ice bath.

  • Slowly add an equimolar amount of thiophosgene to the cooled solution with stirring.

  • Add a suitable base, such as pyridine, dropwise to the reaction mixture to neutralize the HCl gas that is evolved.

  • Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Key Reactions and Applications

This compound is a key reagent in several important organic transformations.

Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a radical-mediated reaction that removes a hydroxyl group from an alcohol.[11] The alcohol is first converted to a thiocarbonyl derivative, such as a phenoxythiocarbonyl ester using this compound, which is then treated with a radical initiator and a hydrogen atom source, typically tributyltin hydride.[11][12]

G cluster_0 Step 1: Formation of Thiocarbonyl Ester cluster_1 Step 2: Radical Deoxygenation Alcohol Alcohol (R-OH) reaction1 Alcohol->reaction1 OPC O-Phenyl chlorothioformate OPC->reaction1 Base Base Base->reaction1 Thioester Phenoxythiocarbonyl Ester (R-OC(S)OPh) Thioester2 Phenoxythiocarbonyl Ester reaction1->Thioester reaction2 Thioester2->reaction2 Bu3SnH Tributyltin Hydride (Bu₃SnH) Bu3SnH->reaction2 AIBN Radical Initiator (AIBN) AIBN->reaction2 Alkane Deoxygenated Product (R-H) reaction2->Alkane

Barton-McCombie Deoxygenation Workflow.

Materials:

  • Secondary alcohol

  • This compound

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine

  • Anhydrous solvent (e.g., dichloromethane)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene (degassed)

Procedure:

Step 1: Formation of the Phenoxythiocarbonyl Ester

  • Dissolve the secondary alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP and an excess of pyridine.

  • Cool the mixture to 0 °C and slowly add this compound.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude phenoxythiocarbonyl ester by flash chromatography.

Step 2: Radical Deoxygenation

  • Dissolve the purified phenoxythiocarbonyl ester in degassed toluene in a flask equipped with a reflux condenser.

  • Add tributyltin hydride and a catalytic amount of AIBN.

  • Heat the mixture to reflux (typically 80-110 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to remove the tin byproducts and obtain the deoxygenated alkane.

Synthesis of Isothiocyanates

This compound provides a convenient route to isothiocyanates from primary amines. The reaction can be performed as a one-pot or a two-step process, with the one-pot method being suitable for alkyl and electron-rich aryl amines, while the two-step approach is more versatile for a wider range of amines, including electron-deficient ones.[1]

G cluster_0 One-Pot Synthesis Amine1 Primary Amine (R-NH₂) reaction1 Amine1->reaction1 OPC1 O-Phenyl chlorothioformate OPC1->reaction1 NaOH1 Solid NaOH NaOH1->reaction1 ITC1 Isothiocyanate (R-NCS) reaction1->ITC1

One-Pot Isothiocyanate Synthesis.

This protocol is adapted from the method described by Li et al.[1]

Materials:

  • Primary amine

  • This compound

  • Solid sodium hydroxide (powdered)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of the primary amine in dichloromethane, add powdered solid sodium hydroxide.

  • Slowly add a solution of this compound in dichloromethane to the mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the solid sodium hydroxide and other salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude isothiocyanate by flash chromatography or distillation.

Synthesis of Peptide Thioesters

Peptide thioesters are essential intermediates in native chemical ligation (NCL), a powerful method for the synthesis of large peptides and proteins.[5][9][13] this compound can be used to activate the C-terminal carboxylic acid of a peptide for the subsequent introduction of a thiol to form the thioester.

G cluster_0 Step 1: Activation of C-terminal Carboxylic Acid cluster_1 Step 2: Thiolysis Peptide N-protected Peptide (P-AA-COOH) reaction1 Peptide->reaction1 OPC O-Phenyl chlorothioformate OPC->reaction1 Base Base Base->reaction1 ActiveEster Activated Peptide (P-AA-CO-S-OPh) ActiveEster2 Activated Peptide reaction1->ActiveEster reaction2 ActiveEster2->reaction2 Thiol Thiol (R'-SH) Thiol->reaction2 PeptideThioester Peptide Thioester (P-AA-CO-SR') reaction2->PeptideThioester

Peptide Thioester Synthesis Workflow.

This generalized protocol outlines the key steps for the synthesis of a peptide thioester using this compound.

Materials:

  • N-protected peptide with a free C-terminal carboxylic acid

  • This compound

  • A suitable base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

  • A thiol (e.g., thiophenol for a phenylthioester)

Procedure:

  • Dissolve the N-protected peptide in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C and add the base (DIPEA).

  • Slowly add this compound to the reaction mixture and stir for a few hours at 0 °C to form the activated intermediate.

  • In a separate flask, prepare a solution of the desired thiol in DMF.

  • Add the thiol solution to the activated peptide mixture.

  • Allow the reaction to proceed until the formation of the peptide thioester is complete, as monitored by HPLC.

  • Quench the reaction and precipitate the peptide thioester by adding a suitable non-polar solvent (e.g., diethyl ether).

  • Collect the precipitated peptide thioester by filtration or centrifugation.

  • Purify the crude peptide thioester using reverse-phase HPLC.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It causes severe skin burns and eye damage.[6]

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves, a lab coat, and eye protection (safety glasses with side shields or goggles).[6]

  • A face shield may be necessary for splash protection.[6]

Handling:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from moisture and incompatible materials.[6]

First Aid:

  • Skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Spectroscopic Data

A summary of available spectroscopic data for this compound is presented in Table 2.

Spectroscopic DataKey Features
Infrared (IR) Spectroscopy Characteristic peaks for C=S stretching, C-O stretching, and aromatic C-H bonds.
¹H NMR Spectroscopy Signals corresponding to the aromatic protons of the phenyl group.
¹³C NMR Spectroscopy Signals for the thiocarbonyl carbon and the aromatic carbons.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to efficiently introduce the phenoxythiocarbonyl group enables a range of important transformations, including the Barton-McCombie deoxygenation, the synthesis of isothiocyanates, and the preparation of peptide thioesters for native chemical ligation. While its handling requires care due to its corrosive nature, the synthetic utility of this compound makes it an indispensable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug development. The detailed protocols and workflows provided in this guide are intended to facilitate its effective and safe use in the laboratory.

References

An In-depth Technical Guide to the Synthesis and Reactivity of O-Phenyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phenyl chlorothioformate, with the chemical formula C₇H₅ClOS, is a versatile and reactive reagent in organic synthesis.[1] Characterized by a phenyl group attached to a chlorothioformate functional group, this compound serves as a crucial intermediate for the introduction of the phenoxythiocarbonyl moiety into a wide array of molecules.[1] Its electrophilic nature allows for efficient reactions with various nucleophiles, making it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.[2][3][4] This technical guide provides a comprehensive overview of the synthesis of this compound, its key reactions, and detailed experimental protocols, supplemented with quantitative data and visual diagrams to facilitate its application in research and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of phenol with thiophosgene.[5] This reaction is typically carried out in a biphasic system in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis from Phenol and Thiophosgene

This protocol is adapted from established procedures for the synthesis of related chloroformates and chlorothioformates.[6][7]

Materials:

  • Phenol

  • Thiophosgene (CSCl₂)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Calcium chloride (CaCl₂), anhydrous

Procedure:

  • Preparation of Sodium Phenolate Solution: In a flask, dissolve phenol (1.0 equivalent) in a 5% aqueous solution of sodium hydroxide (1.1 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Reaction Setup: In a separate four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve thiophosgene (1.05 equivalents) in chloroform. Cool this solution to 0-5 °C.

  • Addition: While vigorously stirring the thiophosgene solution, add the cold sodium phenolate solution dropwise from the addition funnel over a period of 1-2 hours. Maintain the reaction temperature between 0-10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 1 M hydrochloric acid, and again with water.

  • Drying and Concentration: Dry the organic layer over anhydrous calcium chloride. Filter the drying agent and remove the chloroform under reduced pressure.

  • Purification: The crude this compound is purified by vacuum distillation. Collect the fraction boiling at 81-83 °C at 6 mmHg.[8][9][10][11] A potential impurity, O,O'-diphenyl thiocarbonate, has a higher boiling point and will remain in the distillation flask.[4][5]

Safety Precautions: Thiophosgene is highly toxic and corrosive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

PropertyValueReference(s)
Molecular Formula C₇H₅ClOS[1][8]
Molecular Weight 172.63 g/mol [1][8]
Appearance Clear yellow liquid[3][9][10]
Boiling Point 81-83 °C at 6 mmHg[9][11]
Density 1.248 g/mL at 25 °C[3][11]
Refractive Index (n20/D) 1.581[11]
CAS Number 1005-56-7[1]

Reactivity and Applications

This compound is a versatile electrophile that readily reacts with a variety of nucleophiles. Its reactivity is centered around the highly electrophilic thiocarbonyl carbon, making it an excellent thiocarbonylating agent.

Visualization of Synthesis and Reactivity

Synthesis_and_Reactivity cluster_synthesis Synthesis cluster_reactivity Reactivity Phenol Phenol OPC O-Phenyl chlorothioformate Phenol->OPC + CSCl₂, Base Thiophosgene Thiophosgene Thiophosgene->OPC Thiocarbamates Thiocarbamates & Isothiocyanates OPC->Thiocarbamates + R₂NH Thiocarbonates Thiocarbonates OPC->Thiocarbonates + R'OH Dithiocarbonates Dithiocarbonates OPC->Dithiocarbonates + R''SH Alcohols_for_Barton Alcohols OPC->Alcohols_for_Barton + R'OH Amines Amines Alcohols Alcohols Thiols Thiols Deoxygenated_Products Deoxygenated Products (Barton- McCombie) Alcohols_for_Barton->Deoxygenated_Products Radical Deoxygenation Barton_McCombie Alcohol Alcohol Thiocarbonyl_Ester Phenoxythiocarbonyl Ester Intermediate Alcohol->Thiocarbonyl_Ester + OPC, Base OPC O-Phenyl chlorothioformate Deoxygenated_Product Deoxygenated Product Thiocarbonyl_Ester->Deoxygenated_Product + Radical Source Radical_Source Radical Initiator (e.g., AIBN) + H-donor (e.g., Bu₃SnH)

References

O-Phenyl Chlorothioformate: A Technical Guide to Mechanisms in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phenyl chlorothioformate (OPCTF) is a highly versatile reagent in modern organic synthesis, primarily utilized for the thionocarbonylation of nucleophiles and as a crucial intermediate in radical-mediated transformations. Its utility stems from the electrophilic nature of its thiocarbonyl carbon and the ability of the phenoxythiocarbonyl group to serve as a precursor for radical generation. This guide provides an in-depth analysis of the core mechanisms of action of OPCTF in key organic reactions, including nucleophilic acyl substitution for the synthesis of thiocarbonates and the multi-step Barton-McCombie deoxygenation of alcohols. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in chemical research and drug development.

Core Mechanisms of Action

This compound's reactivity is dominated by two principal pathways: nucleophilic acyl substitution at its electrophilic thiocarbonyl center and subsequent radical chain reactions of its derivatives.

Nucleophilic Acyl Substitution: The Gateway Reaction

The primary mechanism of OPCTF involves a nucleophilic attack on the electron-deficient thiocarbonyl carbon. The chlorine atom acts as an effective leaving group, facilitating an addition-elimination pathway.[1] This reaction is fundamental to nearly all applications of OPCTF.

  • Reaction with Alcohols: Alcohols readily react with OPCTF, typically in the presence of a non-nucleophilic base like pyridine or 4-dimethylaminopyridine (DMAP), to form O-alkyl O-phenyl thionocarbonates.[2] This transformation is the essential first step in the Barton-McCombie deoxygenation.

  • Reaction with Amines: Primary and secondary amines react with OPCTF to yield O-phenyl thiocarbamate intermediates. These intermediates are pivotal in the synthesis of isothiocyanates.[3]

Nucleophilic_Acyl_Substitution

Radical Deoxygenation: The Barton-McCombie Reaction

One of the most powerful applications of OPCTF is in the Barton-McCombie deoxygenation, a radical-mediated reaction that replaces a hydroxyl group with hydrogen.[4][5] The process involves two main stages:

  • Formation of the Thionocarbonate: The alcohol is first converted to its O-phenyl thionocarbonate derivative as described above. This derivative acts as a radical precursor.[1][6]

  • Radical Chain Reaction: The thionocarbonate is then treated with a radical initiator, typically azobisisobutyronitrile (AIBN), and a hydrogen atom source, such as tributyltin hydride (Bu₃SnH).[1][4]

The radical mechanism proceeds as follows:

  • Initiation: AIBN undergoes thermal decomposition to generate initiator radicals, which abstract a hydrogen atom from Bu₃SnH to form a tributyltin radical (Bu₃Sn•).

  • Propagation:

    • The Bu₃Sn• radical attacks the sulfur atom of the thionocarbonate. This leads to the homolytic cleavage of the C–O bond, releasing an alkyl radical (R•) and forming a stable tributyltin phenoxythiocarbonyl sulfide. The formation of the strong Sn-S bond is a key driving force for the reaction.[7]

    • The newly formed alkyl radical (R•) abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final deoxygenated alkane product and regenerating the Bu₃Sn• radical to continue the chain.[6]

Barton_McCombie_Pathway

Quantitative Data Presentation

The following tables summarize typical reaction conditions and yields for the key transformations involving this compound.

Table 1: Synthesis of O-Alkyl O-Phenyl Thionocarbonates from Alcohols (Representative data based on typical procedures for the first step of the Barton-McCombie reaction)

Alcohol SubstrateBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Secondary AlcoholPyridine (1.5)Dichloromethane0 to RT2-4>90
Primary AlcoholDMAP (cat.), Et₃N (1.5)Tetrahydrofuran0 to RT1-3>95
Sterically Hindered AlcoholDMAP (1.2)AcetonitrileRT to 5012-2470-85

Table 2: Barton-McCombie Deoxygenation of O-Phenyl Thionocarbonates (Representative data based on typical radical deoxygenation procedures)

Thionocarbonate SubstrateH-Donor (equiv.)Initiator (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Secondary Alkyl Deriv.Bu₃SnH (1.5)AIBN (0.2)Toluene80-1102-485-95
Tertiary Alkyl Deriv.Bu₃SnH (1.5)AIBN (0.2)Benzene801-2>90
Carbohydrate Deriv.[8]Bu₃SnH (2.0)AIBN (cat.)Toluene1106~80-90

Table 3: Synthesis of Isothiocyanates from Primary Amines (Data from Z.-Y. Li et al., Synthesis, 2013, 45, 1667-1674)[3]

Amine SubstrateMethodBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
BenzylamineOne-PotNaOH (2.0)CH₂Cl₂RT295
AnilineOne-PotNaOH (2.0)CH₂Cl₂RT292
4-NitroanilineTwo-StepNaOH (2.0)CH₂Cl₂RT299
2-ThiophenemethylamineOne-PotNaOH (2.0)CH₂Cl₂RT293

Experimental Protocols

General Protocol for Synthesis of O-Alkyl O-Phenyl Thionocarbonate
  • To a stirred solution of the alcohol (1.0 equiv) and a suitable base (e.g., pyridine, 1.5 equiv, or DMAP, 0.1 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.

  • Add this compound (1.2 equiv) dropwise to the solution over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with the same solvent (e.g., 2 x 20 mL dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure O-alkyl O-phenyl thionocarbonate.

General Protocol for Barton-McCombie Deoxygenation
  • Dissolve the O-phenyl thionocarbonate substrate (1.0 equiv) in a degassed solvent such as toluene or benzene under an inert atmosphere.[6]

  • Add tributyltin hydride (1.5-2.0 equiv) to the solution via syringe.[6]

  • Add a catalytic amount of AIBN (0.1-0.2 equiv).

  • Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the solvent.

  • The crude product, which contains tin byproducts, can be purified by several methods. A common method is to dissolve the residue in acetonitrile and wash with hexane to remove the tin species. Alternatively, treatment with a solution of KF on silica gel or direct flash column chromatography can be employed.

Protocol for One-Pot Synthesis of Isothiocyanates[3]
  • To a solution of the primary amine (1.0 equiv) in dichloromethane (CH₂Cl₂), add solid sodium hydroxide powder (2.0 equiv).

  • Stir the suspension vigorously at room temperature.

  • Add this compound (1.1 equiv) dropwise to the mixture.

  • Continue stirring at room temperature for approximately 2 hours, monitoring by TLC.

  • After the reaction is complete, filter the mixture to remove solid residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the isothiocyanate product. Further purification by chromatography or distillation may be performed if necessary.

Experimental_Workflow

References

Spectral Analysis of O-Phenyl Chlorothioformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for O-Phenyl chlorothioformate (CAS No. 1005-56-7), a key reagent in organic synthesis. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual diagrams to facilitate understanding and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by signals in the aromatic region.

Chemical Shift (δ) ppmMultiplicityAssignment
7.41MultipletAromatic Protons (ortho)
7.29MultipletAromatic Protons (para)
7.10MultipletAromatic Protons (meta)

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the different carbon environments within the phenyl ring and the chlorothioformate group.

Chemical Shift (δ) ppmAssignment
~190C=S (Thiocarbonyl)
~150C-O (Aromatic)
~130Aromatic CH
~129Aromatic CH
~121Aromatic CH

Note: The exact chemical shifts for the aromatic carbons can vary slightly. The thiocarbonyl carbon is expected to be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibrational AssignmentIntensity
~3060Aromatic C-H StretchMedium
~1590Aromatic C=C StretchMedium
~1490Aromatic C=C StretchMedium
~1200C-O StretchStrong
~1100C=S StretchStrong
~750C-Cl StretchStrong
~690Aromatic C-H Bend (out-of-plane)Strong

Technique: Neat[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

m/zRelative Intensity (%)Assignment
174~9[M+2]⁺ (due to ³⁷Cl isotope)
172~24[M]⁺ (Molecular Ion)
137100[M-Cl]⁺
109~69[M-Cl-CO]⁺ or [C₆H₅O]⁺
77~97[C₆H₅]⁺
51~29[C₄H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube. The solution is gently agitated to ensure homogeneity.

Data Acquisition: The NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, a standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is obtained using the "neat" technique. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, forming a thin film.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any absorptions from the plates themselves. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) to ensure purity. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The components are separated on a capillary column, and the eluent is directly introduced into the ion source of the mass spectrometer. Electron Ionization (EI) is used, with a standard electron energy of 70 eV, to induce fragmentation.

Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z), typically from 40 to 300 amu, to detect the molecular ion and its fragment ions. The resulting mass spectrum plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Processes

The following diagrams illustrate the workflow for spectral analysis and the molecular structure of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample O-Phenyl chlorothioformate Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Sample Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Spectrum IR->Process_IR Process_MS Process Mass Spectrum MS->Process_MS Interpret_NMR Assign NMR Peaks Process_NMR->Interpret_NMR Interpret_IR Assign IR Bands Process_IR->Interpret_IR Interpret_MS Analyze Fragmentation Process_MS->Interpret_MS Final_Structure Structure Confirmation Interpret_NMR->Final_Structure Interpret_IR->Final_Structure Interpret_MS->Final_Structure

General workflow for spectral data acquisition and analysis.

Molecular structure of this compound.

References

O-Phenyl Chlorothioformate: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and experimental protocols associated with O-Phenyl chlorothioformate (CAS No. 1005-56-7). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Chemical Identification and Properties

This compound, with the molecular formula C₇H₅ClOS, is a yellow liquid used as a reagent in organic synthesis, particularly for the preparation of thioesters and other sulfur-containing compounds.[1] Its reactivity makes it a valuable tool in pharmaceutical and chemical research.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Weight 172.63 g/mol [1][2]
Appearance Yellow Liquid[2]
Boiling Point 81-83 °C at 6 mmHg[1]
Density 1.248 g/mL[2]
Flash Point 81 °C (closed cup)
Solubility No data available[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its classification according to the Globally Harmonized System (GHS).

GHS Classification
Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Corrosive to metalsCategory 1H290: May be corrosive to metals
Acute toxicity, InhalationCategory 1H330: Fatal if inhaled
Acute toxicity, OralCategory 4H302: Harmful if swallowed

Source:[2][3][4]

GHS Pictograms and Signal Word
  • Pictograms: GHS05 (Corrosion)

  • Signal Word: Danger

Source:[2]

Experimental Protocols for Safety Assessment

The classification of this compound as a corrosive substance is based on data from standardized toxicological tests. While specific study reports for this compound are not publicly available, this section details the likely methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Skin Corrosion Testing (based on OECD Test Guideline 431)

In vitro skin corrosion testing is a preferred method to avoid the use of live animals. The Reconstructed Human Epidermis (RhE) test is a validated and accepted method.[5][6]

Principle: This test is based on the premise that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers of the reconstructed human epidermis.[6]

Methodology:

  • Test System: A commercially available Reconstructed Human Epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[5][7]

  • Application of Test Chemical: A small volume of this compound is applied topically to the surface of the RhE tissue.[7]

  • Exposure Times: The chemical is applied for two distinct exposure periods, typically 3 minutes and 1 hour.[7]

  • Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a vital dye such as MTT. The dye is converted by mitochondrial enzymes in viable cells into a colored formazan, which is then extracted and quantified spectrophotometrically.[7]

  • Classification: The substance is identified as corrosive if the cell viability falls below a defined threshold at either of the specified exposure times.[7] For example, if the viability is less than 50% after 3 minutes, or less than 15% after 60 minutes, the substance is classified as corrosive.[7]

Eye Corrosion/Irritation Testing (based on OECD Test Guideline 405)

If in vivo testing is deemed necessary, the acute eye irritation/corrosion test is performed.

Principle: This test evaluates the potential of a substance to cause eye irritation or corrosion when applied to the eye of a test animal.[8][9]

Methodology:

  • Test Species: The albino rabbit is the preferred species for this test.[9]

  • Procedure: A single dose of this compound is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[8][9]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[9] Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at each observation point.[8]

  • Classification: The severity and reversibility of the eye damage are assessed to classify the substance. If corrosive effects are observed in the first animal, no further testing is conducted.[8]

Handling Precautions and Exposure Controls

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this chemical.

Body PartRecommended ProtectionSource(s)
Eyes/Face Chemical goggles or safety glasses. A face shield is recommended when there is a risk of splashing.[2]
Hands Protective gloves. Glove material should be selected based on resistance to the chemical.[2]
Skin and Body Wear suitable protective clothing to prevent skin contact.[2]
Respiratory An approved supplied-air respirator should be used when handling this substance.[2]
Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Ensure that eyewash stations and safety showers are readily accessible.[10]

Safe Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[2]

  • Keep container tightly closed and store in a well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents, alcohols, amines, and alkalis.[11]

  • Protect from direct sunlight and high temperatures.[2]

Emergency Procedures

First Aid Measures

The following table provides first aid guidance in case of exposure.

Exposure RouteFirst Aid MeasuresSource(s)
Inhalation Remove person to fresh air and keep comfortable for breathing. If you feel unwell, seek medical advice.[2]
Skin Contact Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.[2][12]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. If you feel unwell, seek medical advice.[2]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2).[2]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[2]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Avoid contact with skin, eyes, and clothing. Use personal protective equipment as required.[2]

  • Environmental Precautions: Avoid release to the environment.[2]

  • Methods for Cleaning Up: Clean up immediately by sweeping or vacuuming.[2]

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.[2]

  • Conditions to Avoid: Direct sunlight and high temperatures.[2]

  • Incompatible Materials: Strong oxidizing agents, alcohols, amines, and alkalis.[11]

  • Hazardous Decomposition Products: Reacts with water and moisture, releasing toxic fumes like hydrogen chloride.[1][11]

Visualized Logical Relationships

The following diagrams illustrate the mechanism of corrosive action and the workflow for handling a chemical spill.

G Mechanism of Corrosive Action on Skin cluster_exposure Exposure cluster_interaction Interaction with Tissue cluster_cellular_damage Cellular Damage cluster_tissue_damage Macroscopic Tissue Damage Chemical This compound Moisture Reacts with moisture in skin tissue Chemical->Moisture Contact Hydrolysis Hydrolysis to corrosive byproducts (e.g., HCl) Moisture->Hydrolysis Denaturation Protein Denaturation Hydrolysis->Denaturation Lysis Cell Lysis (Cell membrane disruption) Hydrolysis->Lysis Necrosis Coagulation Necrosis (Irreversible tissue death) Denaturation->Necrosis Lysis->Necrosis Burns Visible Chemical Burns and Scarring Necrosis->Burns

Caption: Mechanism of corrosive action on skin.

G Accidental Spill Response Workflow Spill Spill of O-Phenyl chlorothioformate Occurs Evacuate Evacuate Immediate Area Spill->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) Evacuate->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain the Spill (Use inert absorbent material) Ventilate->Contain Cleanup Clean Up Spill (Sweep or vacuum) Contain->Cleanup Dispose Dispose of Waste in Accordance with Regulations Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Cleanup->Decontaminate

Caption: Accidental spill response workflow.

Conclusion

This compound is a valuable reagent in research and development, but it poses significant health risks due to its corrosive nature. A thorough understanding of its hazards, adherence to strict handling protocols, and preparedness for emergency situations are paramount for ensuring laboratory safety. This guide provides a comprehensive overview to assist researchers, scientists, and drug development professionals in the safe and effective use of this chemical.

References

Navigating the Challenges of O-Phenyl Chlorothioformate: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – O-Phenyl chlorothioformate, a pivotal reagent in the synthesis of pharmaceuticals and agrochemicals, presents unique handling challenges due to its reactivity. To support researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of its solubility and stability in various solvents, complete with experimental protocols and visual workflows.

This compound (PhOCSCl) is a versatile building block, notably used in the preparation of thiocarbonate derivatives. However, its utility is intrinsically linked to its stability, which is highly dependent on the solvent environment. Understanding its solubility and degradation pathways is critical for optimizing reaction conditions, ensuring safety, and maintaining product purity.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent ClassSolventSolubilityRemarks
Aprotic Halogenated ChloroformSoluble[1]A common solvent for reactions involving this reagent.
Aprotic Polar Ethyl AcetateSoluble[2]Often used in extraction and purification processes.
AcetonitrileLikely SolubleFrequently used as a solvent for kinetic studies of similar compounds.[3]
N,N-Dimethylformamide (DMF)Likely SolubleA common polar aprotic solvent, though reactivity is possible.[4]
Tetrahydrofuran (THF)Likely SolubleA common ether solvent.
Protic WaterDecomposes[2][5]Rapid hydrolysis occurs, forming phenol, HCl, and carbonyl sulfide.
Alcohols (e.g., Ethanol, Methanol)Reacts (Solvolysis)[6][7]Undergoes solvolysis, with the rate dependent on the alcohol and presence of water.
Nonpolar Hexane, TolueneLikely Sparingly SolubleGenerally, polar compounds have lower solubility in nonpolar solvents.

Table 2: Stability and Reactivity of this compound

Solvent TypeConditionsStability/Reactivity ProfileMechanism
Protic Solvents Neutral (e.g., Ethanol-Water mixtures)Unstable; undergoes solvolysis. The reaction rate is significant and measurable.Favors a bimolecular addition-elimination (A-E) pathway.[6][8]
(e.g., Fluoroalcohols)The reaction mechanism can shift towards an ionization (SN1) pathway in highly ionizing, low nucleophilicity solvents.[6][8]Favors an ionization (SN1) pathway.[6][8]
Aprotic Solvents Anhydrous, inert atmosphereGenerally stable.Lack of protic species minimizes degradation pathways.
General Conditions Presence of moistureHighly unstable.Rapidly hydrolyzes.
Elevated TemperaturesProne to decomposition.Thermal decomposition pathways may become accessible.
Direct SunlightMay promote degradation.Photolytic decomposition pathways could be initiated.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are generalized protocols for determining the solubility and stability of this compound.

Protocol 1: Determination of Qualitative Solubility

Objective: To rapidly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of anhydrous solvents (e.g., chloroform, ethyl acetate, acetonitrile, THF, hexane, toluene)

  • Small, dry test tubes with stoppers

  • Vortex mixer

  • Fume hood

Procedure:

  • In a fume hood, add approximately 25 mg of this compound to a dry test tube.

  • Add 0.5 mL of the selected anhydrous solvent to the test tube.

  • Stopper the test tube and vortex for 30 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, add another 25 mg of the solute and repeat step 3 to determine if a higher concentration is achievable.

  • If the solid has not dissolved, the compound is considered sparingly soluble or insoluble at that concentration.

  • Record the observations for each solvent.

Protocol 2: Stability Assessment via Solvolysis Rate Measurement (Titration Method)

Objective: To quantify the rate of decomposition (solvolysis) of this compound in a protic solvent system (e.g., aqueous ethanol).

Materials:

  • This compound

  • Solvent mixture of interest (e.g., 80% ethanol/20% water)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Thermostated water bath

  • Pipettes, burette, and conical flasks

  • Stopwatch

Procedure:

  • Prepare a stock solution of this compound in an anhydrous solvent (e.g., acetonitrile).

  • Equilibrate the chosen solvent mixture in the thermostated water bath to the desired temperature (e.g., 25°C).

  • Initiate the reaction by injecting a known volume of the this compound stock solution into a known volume of the temperature-equilibrated solvent mixture with vigorous stirring. Start the stopwatch simultaneously.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of a solvent in which the compound is stable and miscible (e.g., cold acetone).

  • Immediately titrate the liberated hydrochloric acid in the quenched sample with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • The rate of reaction can be determined by plotting the concentration of liberated HCl versus time. The pseudo-first-order rate constant can be calculated from the slope of the line when plotting ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t, and V∞ is the volume of titrant after the reaction has gone to completion.

Visualizing Workflows and Pathways

To further clarify the processes for evaluating and understanding the behavior of this compound, the following diagrams have been generated using Graphviz.

Solubility_Assessment_Workflow start Start: Obtain O-Phenyl chlorothioformate and Solvents qual_sol Qualitative Solubility Testing (Protocol 1) start->qual_sol select_solvents Select Solvents for Quantitative Analysis qual_sol->select_solvents quant_sol Quantitative Solubility Determination (e.g., HPLC, Gravimetric) select_solvents->quant_sol data_analysis Data Analysis and Solubility Curve Generation quant_sol->data_analysis end_sol End: Solubility Profile data_analysis->end_sol

Caption: Workflow for Solubility Assessment.

Degradation_Pathways cluster_protic Protic Solvents (e.g., H2O, ROH) cluster_aprotic Aprotic Solvents (Anhydrous) PhOCSCl This compound (PhOCSCl) AE_intermediate Addition-Elimination Intermediate PhOCSCl->AE_intermediate Addition-Elimination (e.g., aqueous ethanol) SN1_intermediate Ionization Intermediate [PhOCS]+ PhOCSCl->SN1_intermediate SN1 Pathway (e.g., fluoroalcohols) stable Stable PhOCSCl->stable Inert Conditions hydrolysis_products Phenol + HCl + COS (Hydrolysis Products) AE_intermediate->hydrolysis_products solvolysis_products Phenol + HCl + COS (Solvolysis Products) SN1_intermediate->solvolysis_products

Caption: Degradation Pathways in Different Solvents.

This technical guide provides a foundational understanding of the solubility and stability of this compound. For critical applications, it is imperative that researchers conduct their own specific solubility and stability studies under their precise experimental conditions.

References

An In-depth Technical Guide to the Core Reactions of O-Phenyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-Phenyl chlorothioformate (PhOCSCl) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the phenoxythiocarbonyl group. This functionality serves as a crucial intermediate in a variety of transformations, enabling the synthesis of a diverse array of sulfur-containing compounds. This technical guide provides a comprehensive overview of the key reactions involving this compound, with a focus on experimental protocols, quantitative data, and mechanistic insights to support research and development in the chemical and pharmaceutical sciences.

Nucleophilic Acyl Substitution: The Cornerstone of Reactivity

The primary mode of reactivity for this compound is nucleophilic acyl substitution at the thiocarbonyl carbon. The chlorine atom acts as a good leaving group, facilitating the attack of various nucleophiles.

Reaction with Amines: Synthesis of Thiocarbamates and Isothiocyanates

The reaction of this compound with primary and secondary amines provides a straightforward route to O-aryl thiocarbamates. These thiocarbamates can be stable products themselves or can serve as intermediates in the synthesis of isothiocyanates.

A facile and efficient synthesis of isothiocyanates involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide by either a one-pot process or a two-step approach[1]. The one-pot process is particularly useful for preparing alkyl and electron-rich aryl isothiocyanates, while the two-step approach is more versatile[1]. Optimization studies have shown that phenyl chlorothionoformate, solid sodium hydroxide, and dichloromethane are ideal reagents and solvents[1]. The one-pot method can achieve yields of up to 95% for alkyl amines but is less effective for electron-deficient substrates[1]. The two-step process overcomes this limitation, providing yields of up to 99% for a broad range of amines, including those with halogen and nitro substituents[1]. In the two-step method, the intermediate thiocarbamates are first synthesized and then deprotected using sodium hydroxide[1].

Table 1: Synthesis of Isothiocyanates from Amines and this compound

Amine SubstrateMethodYield (%)Reference
Alkyl aminesOne-potup to 95[1]
Electron-rich aryl aminesOne-potGood[1]
Electron-deficient aryl aminesTwo-stepup to 99[1]
Halogenated aryl aminesTwo-stepup to 99[1]
Nitro-substituted aryl aminesTwo-stepup to 99[1]
Heterocyclic aminesTwo-stepHigh[1]

Experimental Protocol: Two-Step Synthesis of Aryl Isothiocyanates

Step 1: Synthesis of O-Phenyl N-Aryl Thiocarbamate

  • To a stirred solution of the desired aniline (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in a suitable solvent like dichloromethane or THF at 0 °C, add this compound (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the O-phenyl N-aryl thiocarbamate.

Step 2: Conversion to Isothiocyanate

  • Dissolve the O-phenyl N-aryl thiocarbamate (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add solid sodium hydroxide (2.0 eq) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the solid, and concentrate the filtrate under reduced pressure to yield the crude isothiocyanate.

  • Purify by distillation or column chromatography.

Workflow for Isothiocyanate Synthesis

G cluster_step1 Step 1: Thiocarbamate Formation cluster_step2 Step 2: Elimination Amine Amine Reaction1 Nucleophilic Substitution Amine->Reaction1 OPC O-Phenyl chlorothioformate OPC->Reaction1 Base Base (e.g., Pyridine) Base->Reaction1 Solvent1 Solvent (e.g., DCM) Solvent1->Reaction1 Thiocarbamate O-Phenyl N-Aryl Thiocarbamate Reaction1->Thiocarbamate Reaction2 Elimination Thiocarbamate->Reaction2 Base2 NaOH (solid) Base2->Reaction2 Solvent2 Solvent (e.g., DCM) Solvent2->Reaction2 Isothiocyanate Isothiocyanate Reaction2->Isothiocyanate

Two-step synthesis of isothiocyanates.
Reaction with Alcohols and Phenols: Synthesis of Thiocarbonates

This compound reacts with alcohols and phenols in the presence of a base to form O,O-diaryl or O-alkyl O-aryl thiocarbonates. These compounds are important intermediates, particularly in the Barton-McCombie deoxygenation reaction.

Experimental Protocol: Synthesis of O-Alkyl/Aryl O-Phenyl Thiocarbonates

  • To a solution of the alcohol or phenol (1.0 eq) and a suitable base (e.g., pyridine, triethylamine, or sodium hydride for less acidic alcohols) (1.1 eq) in an anhydrous solvent (e.g., THF, dichloromethane) at 0 °C, add this compound (1.05 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction with Thiols: Synthesis of Dithiocarbonates

The reaction of this compound with thiols (thiophenols or alkyl thiols) in the presence of a base yields O-phenyl dithiocarbonates.

Experimental Protocol: Synthesis of O-Phenyl Dithiocarbonates

  • In a round-bottom flask, dissolve the thiol (1.0 eq) in a suitable solvent such as dichloromethane or THF.

  • Add a base (e.g., triethylamine or potassium carbonate) (1.2 eq) and cool the mixture to 0 °C.

  • Slowly add this compound (1.1 eq) to the stirred mixture.

  • Allow the reaction to proceed at room temperature for 3-5 hours.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting dithiocarbonate by column chromatography or recrystallization.

Radical Reactions: The Barton-McCombie Deoxygenation

One of the most significant applications of this compound is in the Barton-McCombie deoxygenation of alcohols[2][3][4]. This radical-mediated reaction allows for the replacement of a hydroxyl group with a hydrogen atom[2][3]. The alcohol is first converted to a thiocarbonyl derivative, such as an O-alkyl O-phenyl thiocarbonate, which then undergoes a radical chain reaction with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride)[2][3][4]. Phenyl thiocarbonates are often the preferred intermediates for the deoxygenation of nucleosides.

Mechanism of the Barton-McCombie Deoxygenation

The reaction is initiated by the homolytic cleavage of a radical initiator like AIBN. The resulting radical abstracts a hydrogen atom from tributyltin hydride to generate a tributyltin radical. This radical then attacks the sulfur atom of the thiocarbonate, leading to the formation of an alkyl radical and a stable tin-sulfur bond, which is a key driving force for the reaction[2]. The alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to give the deoxygenated product and regenerate the tributyltin radical, thus propagating the chain reaction[2].

Barton-McCombie Deoxygenation Pathway

G cluster_products Products Alcohol Alcohol Thiocarbonate Thiocarbonate Alcohol->Thiocarbonate + PhOCSCl, Base Alkyl_Radical Alkyl_Radical Thiocarbonate->Alkyl_Radical + Bu3Sn• Bu3SnH Bu3SnH Alkyl_Radical->Bu3SnH Deoxygenated_Product Deoxygenated_Product Alkyl_Radical->Deoxygenated_Product + Bu3SnH Bu3Sn• Bu3Sn• Bu3SnH->Bu3Sn• Initiator (AIBN) Bu3Sn•->Thiocarbonate Final_Product Alkane Deoxygenated_Product->Final_Product Bu3SnSPh_O Bu3SnS(C=O)OPh

Radical chain mechanism of deoxygenation.

Experimental Protocol: Barton-McCombie Deoxygenation

  • Thiocarbonate Formation: Synthesize the O-alkyl O-phenyl thiocarbonate from the desired alcohol and this compound as described in section 1.2.

  • Deoxygenation: a. Dissolve the purified thiocarbonate (1.0 eq) in a degassed solvent such as toluene or benzene. b. Add a radical initiator, typically azobisisobutyronitrile (AIBN) (0.1-0.2 eq), and tributyltin hydride (1.1-1.5 eq). c. Heat the reaction mixture to reflux (80-110 °C) for several hours, monitoring the reaction by TLC. d. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. e. The crude product can be purified by column chromatography. To remove tin byproducts, the crude mixture can be treated with a solution of potassium fluoride in methanol or by partitioning between acetonitrile and hexane.

Other Key Reactions

Reaction with Grignard Reagents

While less common, this compound can react with Grignard reagents. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic thiocarbonyl carbon. Depending on the reaction conditions and the nature of the Grignard reagent, this can lead to the formation of thioesters or tertiary alcohols after a second addition. Careful control of stoichiometry and temperature is crucial to achieve selectivity.

Experimental Protocol: Reaction with Phenylmagnesium Bromide

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings.

  • Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent is formed, cool the solution to -78 °C.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • After filtration and solvent evaporation, purify the product by column chromatography.

Synthesis of Heterocyclic Compounds

This compound can be a precursor for the synthesis of various sulfur-containing heterocycles. For instance, the isothiocyanates generated from the reaction with amines can undergo cyclization reactions to form heterocycles like 2-aminobenzothiazoles[5][6][7][8]. The synthesis of 2-aminobenzothiazoles can be achieved through the oxidative ring closure of an arylthiourea, which is formed from the corresponding aryl isothiocyanate[7].

Workflow for 2-Aminobenzothiazole Synthesis

G Amine Amine Isothiocyanate Isothiocyanate Amine->Isothiocyanate + PhOCSCl, NaOH Thiourea Thiourea Isothiocyanate->Thiourea + Amine 2-Aminobenzothiazole 2-Aminobenzothiazole Thiourea->2-Aminobenzothiazole Oxidative Cyclization

Pathway to 2-aminobenzothiazoles.

Spectroscopic Data of Representative Derivatives

The characterization of products derived from this compound is typically performed using standard spectroscopic techniques.

Table 2: Representative Spectroscopic Data

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Key IR (cm-1)
O-phenyl N-benzylthiocarbamate7.2-7.5 (m, 10H, Ar-H), 4.7 (d, 2H, CH2), ~8.5 (br s, 1H, NH)~188 (C=S), 152 (O-C=S), 121-138 (Ar-C), 49 (CH2)~3300 (N-H), ~1530 (C=S), ~1200 (C-O)
O-phenyl O-ethyl thiocarbonate7.2-7.4 (m, 5H, Ar-H), 4.5 (q, 2H, CH2), 1.4 (t, 3H, CH3)~190 (C=S), 153 (O-C=S), 121-135 (Ar-C), 69 (CH2), 14 (CH3)~1540 (C=S), ~1210 (C-O)

Note: The exact chemical shifts and absorption frequencies can vary depending on the specific substitution pattern and the solvent used.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide range of sulfur-containing organic molecules. Its reactivity is dominated by nucleophilic acyl substitution, providing access to thiocarbamates, thiocarbonates, and dithiocarbonates. These intermediates are valuable in their own right and as precursors for further transformations, most notably the Barton-McCombie deoxygenation. The ability to generate isothiocyanates also opens avenues for the construction of various heterocyclic systems. This guide provides a foundational understanding and practical protocols for the key reactions of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.

References

An In-depth Technical Guide to O-Phenyl Chlorothioformate and its Derivatives in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phenyl chlorothioformate (PhOCSCl) is a highly versatile and reactive reagent that has become an indispensable tool in modern organic synthesis. Characterized by its phenoxy and thiocarbonyl moieties, this compound serves as a cornerstone for the introduction of sulfur-containing functional groups, enabling a wide array of chemical transformations. Its utility is most prominently featured in thionocarbonylation reactions, the synthesis of isothiocyanates, and the renowned Barton-McCombie deoxygenation of alcohols. These reactions are pivotal in the development of novel therapeutic agents, advanced agrochemicals, and specialized materials. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound and its derivatives. It includes detailed experimental protocols for cornerstone reactions, quantitative data to facilitate comparison and optimization, and mechanistic diagrams to illustrate the underlying chemical logic.

Introduction

This compound, with CAS number 1005-56-7, is a clear yellow liquid known for its role as a powerful thionocarbonylating agent.[1][2] Its structure allows for the efficient formation of O-phenyl thiocarbonate derivatives from nucleophiles such as alcohols and amines. These derivatives are often stable intermediates that can be carried forward through multi-step synthetic sequences. The phenoxy group can act as a good leaving group or be retained in the final product, offering synthetic flexibility. The applications of this reagent are extensive, ranging from the deoxygenation of complex natural products to the synthesis of biologically active heterocyclic compounds.[2][3] In the pharmaceutical industry, it is instrumental in synthesizing thiol-containing drugs, which can have enhanced pharmacokinetic properties like improved solubility and bioavailability.[1][2] The agrochemical sector also utilizes this compound as an intermediate for creating advanced and potentially safer pesticides.[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 1005-56-7
Molecular Formula C₇H₅ClOS
Molecular Weight 172.63 g/mol [4]
Appearance Clear yellow liquid[2]
Boiling Point 81-83 °C at 6 mmHg[4]
Density 1.248 g/mL at 25 °C[4]
Refractive Index n20/D 1.581[4]
Solubility Soluble in most organic solvents
Stability Moisture-sensitive[4]

Core Applications and Synthetic Methodologies

Synthesis of Isothiocyanates from Primary Amines

A highly efficient application of this compound is the conversion of primary amines to isothiocyanates (R-N=C=S). Isothiocyanates are valuable intermediates in the synthesis of nitrogen- and sulfur-containing compounds with significant biological activities.[1] This transformation can be achieved through either a one-pot or a two-step process, offering flexibility based on the substrate's reactivity.[1]

The one-pot process is particularly effective for alkyl and electron-rich aryl amines, providing high yields rapidly. In contrast, the two-step approach is more versatile and is necessary for less reactive, electron-deficient aryl and heterocyclic amines. This method involves the initial formation and isolation of an O-phenyl thiocarbamate intermediate, which is then decomposed to the isothiocyanate in a separate step.[1]

Protocol 2.1.1: One-Pot Synthesis of Isothiocyanates [1]

  • To a stirred solution of the primary amine (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL), add solid sodium hydroxide (NaOH) powder (2.0 mmol).

  • Add this compound (1.1 mmol) dropwise to the suspension at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-3 hours), filter the reaction mixture to remove the solid residue.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired isothiocyanate.

Protocol 2.1.2: Two-Step Synthesis of Isothiocyanates (for electron-deficient amines) [1]

  • Step 1: Synthesis of the O-phenyl thiocarbamate intermediate

    • Dissolve the primary amine (1.0 mmol) and triethylamine (Et₃N, 1.2 mmol) in CH₂Cl₂ (10 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add this compound (1.1 mmol) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitored by TLC).

    • Wash the reaction mixture with 1M HCl (10 mL), saturated sodium bicarbonate (NaHCO₃) solution (10 mL), and brine (10 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude O-phenyl thiocarbamate, which can be purified by recrystallization or chromatography.

  • Step 2: Conversion to the Isothiocyanate

    • Dissolve the purified O-phenyl thiocarbamate (1.0 mmol) in CH₂Cl₂ (10 mL).

    • Add solid NaOH powder (2.0 mmol) and stir the suspension vigorously at room temperature.

    • Monitor the reaction by TLC until the thiocarbamate is consumed.

    • Work up the reaction as described in the one-pot procedure (steps 4-7) to obtain the pure isothiocyanate.

G cluster_one_pot One-Pot Process cluster_two_step Two-Step Process Amine1 Primary Amine (Alkyl, e-rich Aryl) Reagents1 PhOCSCl, solid NaOH in CH₂Cl₂ Amine1->Reagents1 ITC1 Isothiocyanate Reagents1->ITC1 Direct Conversion Amine2 Primary Amine (e-deficient Aryl) Step1 Step 1: PhOCSCl, Et₃N in CH₂Cl₂ Amine2->Step1 Intermediate O-Phenyl Thiocarbamate (Isolated) Step1->Intermediate Step2 Step 2: solid NaOH in CH₂Cl₂ Intermediate->Step2 ITC2 Isothiocyanate Step2->ITC2

Caption: Workflow for one-pot and two-step isothiocyanate synthesis.

The following table summarizes the yields for the synthesis of various isothiocyanates from primary amines using this compound.[1]

EntryAmine SubstrateMethodProductYield (%)
1CyclohexylamineOne-PotCyclohexyl isothiocyanate95
2BenzylamineOne-PotBenzyl isothiocyanate92
3AnilineOne-PotPhenyl isothiocyanate85
44-MethoxyanilineOne-Pot4-Methoxyphenyl isothiocyanate91
54-ChloroanilineTwo-Step4-Chlorophenyl isothiocyanate88
64-NitroanilineTwo-Step4-Nitrophenyl isothiocyanate90
72-AminopyridineTwo-StepPyridin-2-yl isothiocyanate85
84-(Trifluoromethyl)anilineTwo-Step4-(Trifluoromethyl)phenyl isothiocyanate89
The Barton-McCombie Deoxygenation of Alcohols

The Barton-McCombie deoxygenation is a powerful radical-mediated reaction that replaces a hydroxyl group with a hydrogen atom.[5][6] The reaction proceeds in two stages: first, the alcohol is converted into a thiocarbonyl derivative, and second, this derivative is treated with a radical initiator and a hydrogen atom source, typically tributyltin hydride (Bu₃SnH).[6][7] this compound is an excellent reagent for the first stage, converting the alcohol into an O-alkyl O-phenyl thiocarbonate (also known as a phenoxythiocarbonyl ester).[7] This derivative is then subjected to radical reduction.

This deoxygenation is particularly valuable in the synthesis of complex molecules, such as nucleosides and carbohydrates, where the selective removal of a hydroxyl group is required without affecting other sensitive functional groups.[7][8]

Protocol 2.2.1: Synthesis of O-Alkyl O-Phenyl Thiocarbonate Intermediate

  • Dissolve the alcohol (1.0 mmol) in a mixture of anhydrous acetonitrile and pyridine (4:1, 10 mL).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 mmol) to the solution.

  • Add this compound (1.2 mmol) dropwise at room temperature.

  • Stir the mixture for 2-4 hours or until TLC analysis indicates complete consumption of the starting alcohol.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the pure O-alkyl O-phenyl thiocarbonate.

Protocol 2.2.2: Deoxygenation of the O-Alkyl O-Phenyl Thiocarbonate [8]

  • Dissolve the O-alkyl O-phenyl thiocarbonate (1.0 mmol) in anhydrous toluene (20 mL).

  • Add tributyltin hydride (Bu₃SnH, 1.5 mmol) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 mmol).

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography. To remove tin byproducts, the crude mixture can be dissolved in acetonitrile and washed with hexane, or treated with a potassium fluoride (KF) solution.

G Alcohol Alcohol (R-OH) Step1 Step 1: PhOCSCl, Pyridine, DMAP Alcohol->Step1 Thiocarbonate O-Alkyl O-Phenyl Thiocarbonate Step1->Thiocarbonate Step2 Step 2: Bu₃SnH, AIBN (cat.), Toluene, Δ Thiocarbonate->Step2 Alkane Deoxygenated Product (R-H) Step2->Alkane

Caption: Two-step pathway for Barton-McCombie deoxygenation.

The following table presents representative yields for the deoxygenation of various secondary alcohols via their O-phenoxythiocarbonyl derivatives.

EntryAlcohol SubstrateProductOverall Yield (%)
1CyclohexanolCyclohexane85
2MenthoneMenthane78
35'-O-Trityl-uridin-2'-ol2'-Deoxy-5'-O-trityl-uridine75
41,2:5,6-Di-O-isopropylidene-α-D-glucofuranose3-Deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose82
5CholesterolCholestane90

Synthesis of Other Derivatives and Further Applications

O-Aryl Chlorothioformate Derivatives

While this compound is the most common reagent in this class, derivatives with substituted aryl groups can also be synthesized and employed. The electronic properties of the aryl ring can influence the reactivity of the chlorothioformate. For instance, electron-withdrawing groups on the phenyl ring can make the phenoxy group a better leaving group, potentially accelerating reactions.

G Phenol Substituted Phenol (Ar-OH) Base Base (e.g., Pyridine) Phenol->Base Thiophosgene Thiophosgene (CSCl₂) Thiophosgene->Base ArylDerivative O-Aryl Chlorothioformate (ArOCSCl) Base->ArylDerivative Reaction

Caption: General synthesis of O-Aryl chlorothioformate derivatives.

Application in Natural Product Synthesis

This compound has been utilized in the stereoselective synthesis of various natural products. A notable example is its use in the synthesis of (-)-mintlactone. While specific, detailed protocols are often substrate-dependent and part of larger synthetic campaigns, the core transformations, such as the Barton-McCombie deoxygenation, remain central to the strategy.

Synthesis of Peptide α-Thioesters

Peptide thioesters are crucial intermediates in native chemical ligation (NCL), a powerful method for the chemical synthesis of large peptides and proteins. This compound can be used to activate the C-terminal carboxylic acid of an N-protected amino acid or peptide, facilitating the formation of a thioester. This area of application is of high interest to drug development professionals working on peptide- and protein-based therapeutics.

Conclusion

This compound and its derivatives are robust and versatile reagents that address key challenges in modern organic synthesis. Their ability to efficiently mediate thionocarbonylation reactions provides access to a wide range of valuable intermediates and final products. The applications highlighted in this guide, from the high-yield synthesis of isothiocyanates to the selective deoxygenation of complex alcohols, underscore the strategic importance of this reagent class. The detailed protocols and quantitative data provided herein are intended to serve as a practical resource for researchers in academia and industry, facilitating the design and execution of innovative synthetic strategies in drug discovery, agrochemical development, and materials science.

References

O-Phenyl Chlorothioformate: An In-depth Technical Guide to its Electrophilic Character

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phenyl chlorothioformate (PhOCSCl) is a versatile reagent in organic synthesis, primarily recognized for its electrophilic nature which enables the introduction of the phenoxythiocarbonyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of the electrophilic character of this compound, detailing its reactivity with various nucleophiles, the kinetics and mechanisms of these reactions, and its applications in the synthesis of valuable chemical entities such as thiocarbamates, thionocarbonates, and xanthates. This document also outlines detailed experimental protocols and presents key quantitative data to facilitate its effective use in research and development.

Introduction

This compound is a reactive chemical intermediate that serves as an efficient thionocarbonylating agent.[1][2] Its electrophilicity is centered at the thiocarbonyl carbon, making it a target for a diverse array of nucleophiles, including amines, alcohols, and thiols. The phenoxy group acts as a good leaving group, facilitating nucleophilic substitution reactions. Understanding the nuances of its reactivity is crucial for controlling reaction outcomes and designing efficient synthetic routes. This guide delves into the fundamental aspects of its electrophilic character, supported by experimental data and mechanistic insights.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₅ClOS[3][4]
Molecular Weight 172.63 g/mol [3][4]
Appearance Clear yellow liquid[1][2]
Boiling Point 81-83 °C / 6 mmHg[4]
Density 1.248 g/mL at 25 °C[4]
Refractive Index n20/D 1.581[4]
CAS Number 1005-56-7[3][4]

Electrophilic Reactivity and Reaction Mechanisms

The electrophilic character of this compound is manifested in its reactions with a variety of nucleophiles. The reaction mechanism can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. Generally, these reactions are considered to proceed via a nucleophilic acyl substitution pathway.

Reaction with Amines: Synthesis of Thiocarbamates

This compound readily reacts with primary and secondary amines to afford O-phenyl thiocarbamates. These reactions are typically fast and efficient. Kinetic studies on the aminolysis of O-Phenyl chlorothionoformates in aqueous solution have shown that the reaction proceeds through a zwitterionic tetrahedral intermediate. The formation of this intermediate is the rate-determining step.[4]

A facile and efficient method for the synthesis of isothiocyanates from amines utilizes O-phenyl chlorothionoformate in the presence of solid sodium hydroxide, proceeding through a thiocarbamate intermediate.[5][6] This can be performed as a one-pot process, which is particularly effective for alkyl and electron-rich aryl isothiocyanates, or a more versatile two-step approach suitable for a broader range of amines, including electron-deficient ones.[5][6]

Reaction_with_Amines OPC This compound (PhOCSCl) Intermediate Tetrahedral Intermediate OPC->Intermediate Nucleophilic Attack Amine Amine (R₂NH) Amine->Intermediate Thiocarbamate O-Phenyl Thiocarbamate (PhOC(S)NR₂) Intermediate->Thiocarbamate Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: Reaction of this compound with an amine.

Reaction with Alcohols: Synthesis of Thionocarbonates

In the presence of a base, this compound reacts with alcohols to form O,O'-disubstituted thionocarbonates. The base is required to deprotonate the alcohol, forming a more nucleophilic alkoxide ion.

A method for the O-acylation of alcohols and phenols has been developed using a titanium(III) species, which can involve reaction with an acyl chloride.[7] While not specific to this compound, it highlights a potential catalytic approach for such transformations.

Reaction_with_Alcohols OPC This compound (PhOCSCl) Intermediate Tetrahedral Intermediate OPC->Intermediate Alcohol Alcohol (R'OH) + Base Alkoxide Alkoxide (R'O⁻) Alcohol->Alkoxide Deprotonation Alkoxide->Intermediate Nucleophilic Attack Thionocarbonate O,O'-Disubstituted Thionocarbonate (PhOC(S)OR') Intermediate->Thionocarbonate Elimination Chloride Cl⁻ Intermediate->Chloride

Caption: Reaction of this compound with an alcohol.

Reaction with Thiols: Synthesis of Xanthates (Thionodithiocarbonates)

The reaction of this compound with thiols in the presence of a base yields O-aryl-S-alkyl xanthates (more accurately named as O,S-disubstituted thionodithiocarbonates). Similar to the reaction with alcohols, the base generates a more potent thiolate nucleophile.

Quantitative Analysis of Electrophilicity

The electrophilic character of this compound can be quantified through kinetic studies and computational methods.

Kinetic Data

Kinetic studies on the aminolysis of phenyl and 4-nitrophenyl chlorothionoformates with a series of secondary alicyclic amines in aqueous solution have been conducted.[4] The reactions follow pseudo-first-order kinetics under amine excess. The second-order rate constants (kN) are independent of pH.[4]

Table 1: Kinetic Data for the Aminolysis of Phenyl Chlorothionoformate [4]

Nucleophile (Amine)pKₐ of AminekN (M⁻¹s⁻¹)
Piperazine9.831.58
Piperidine11.1212.6
Morpholine8.330.25
Pyrrolidine11.2720.0

Data extracted from Brønsted plot analysis in the cited literature.

The Brønsted-type plot for the aminolysis of phenyl chlorothionoformate is linear with a slope (β) of 0.26.[4] This value suggests a stepwise mechanism with the rate-determining formation of a zwitterionic tetrahedral intermediate.[4]

Linear Free Energy Relationships (LFER)
  • Hammett Equation: A Hammett plot could be constructed by reacting a series of substituted phenols with thiophosgene to generate substituted O-Aryl chlorothioformates. The rates of their reactions with a standard nucleophile would then be measured. The slope of the plot of log(k/k₀) versus the substituent constant (σ) would provide the reaction constant (ρ), indicating the sensitivity of the reaction to electronic effects. A positive ρ value would indicate that electron-withdrawing groups on the phenyl ring enhance the electrophilicity of the thiocarbonyl carbon.

  • Taft Equation: To dissect polar and steric effects, particularly if studying reactions with a series of aliphatic nucleophiles, the Taft equation could be employed.[1][8] This would involve correlating the reaction rates with both the polar substituent constant (σ*) and the steric substituent constant (Eₛ) of the nucleophile.

Computational Analysis: LUMO Energy

The electrophilicity of a molecule is inversely related to the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater propensity to accept electrons, hence higher electrophilicity. While specific pre-calculated LUMO energy values for this compound were not found in the initial searches, this can be readily determined using quantum chemistry software packages like Gaussian or ORCA.

Methodology for LUMO Calculation:

  • Structure Optimization: The 3D structure of this compound would be optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).

  • Frequency Calculation: A frequency calculation should be performed on the optimized structure to ensure it is a true minimum on the potential energy surface (no imaginary frequencies).

  • Single Point Energy Calculation: A single point energy calculation at the same or a higher level of theory will provide the energies of the molecular orbitals, including the HOMO and LUMO.

The resulting LUMO energy can be compared with that of other electrophiles to rank their relative reactivity.

LUMO_Concept Electrophile_LUMO LUMO (Low Energy) Electrophile_HOMO HOMO Nucleophile_LUMO LUMO Nucleophile_HOMO HOMO (High Energy) Nucleophile_HOMO->Electrophile_LUMO Electron Donation (Reaction)

Caption: Frontier Molecular Orbital interaction in electrophilic attack.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. Researchers should adapt these procedures to their specific substrates and scales.

Synthesis of O-Phenyl Thiocarbamates (from Amines)

This protocol is adapted from the general principles of acylation reactions.

Materials:

  • This compound

  • Primary or secondary amine

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine (1.0 eq.) and the tertiary amine base (1.2 eq.) in the aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in the aprotic solvent to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired O-phenyl thiocarbamate.

Thiocarbamate_Synthesis_Workflow Start Dissolve Amine and Base in Solvent Cool Cool to 0 °C Start->Cool Add_OPC Add O-Phenyl Chlorothioformate Cool->Add_OPC React Stir at Room Temperature (Monitor by TLC) Add_OPC->React Quench Quench with Water React->Quench Extract Workup and Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Chromatography/Recrystallization) Concentrate->Purify

Caption: General workflow for O-phenyl thiocarbamate synthesis.

Synthesis of O,O'-Disubstituted Thionocarbonates (from Alcohols)

Materials:

  • This compound

  • Alcohol

  • Strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • To a stirred suspension of the base (1.2 eq.) in the anhydrous aprotic solvent under an inert atmosphere, add the alcohol (1.0 eq.) at 0 °C.

  • Stir the mixture at 0 °C or room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Cool the resulting alkoxide solution to 0 °C.

  • Slowly add a solution of this compound (1.1 eq.) in the anhydrous aprotic solvent.

  • Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Perform an aqueous workup similar to the thiocarbamate synthesis (extraction, washing, drying, and concentration).

  • Purify the crude product by column chromatography or distillation to yield the desired O,O'-disubstituted thionocarbonate.

Applications in Drug Development and Organic Synthesis

The electrophilic nature of this compound makes it a valuable reagent in the synthesis of various compounds of interest in medicinal chemistry and materials science.

  • Thiocarbamates: These moieties are present in a number of biologically active molecules and are used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[9]

  • Thionocarbonates: These compounds are precursors for deoxygenation reactions (e.g., Barton-McCombie deoxygenation) and can be used in the synthesis of complex natural products.

  • Protecting Groups: The phenoxythiocarbonyl group can be used as a protecting group for amines and alcohols.

  • Peptide Synthesis: this compound has been used in the synthesis of peptide α-thioesters.[3]

Conclusion

This compound is a potent electrophile with well-defined reactivity towards a range of nucleophiles. Its utility in organic synthesis is underscored by the efficient formation of thiocarbamates, thionocarbonates, and other sulfur-containing compounds. A thorough understanding of its electrophilic character, supported by kinetic and mechanistic data, allows for its strategic application in the synthesis of complex molecules. The experimental protocols and quantitative insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this versatile reagent.

References

O-Phenyl Chlorothioformate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synonyms, properties, synthesis, and key applications of O-Phenyl chlorothioformate for professionals in chemical research and drug development.

Introduction

This compound, a versatile reagent in organic synthesis, plays a pivotal role in various chemical transformations. This technical guide provides a comprehensive overview of its nomenclature, physicochemical and spectral properties, detailed experimental protocols for its synthesis, and its application in key reactions such as the Barton-McCombie deoxygenation of alcohols and the synthesis of isothiocyanates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. Accurate identification is crucial for procurement and regulatory compliance.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
CAS Number 1005-56-7[1]
IUPAC Name O-phenyl carbonochloridothioate
Common Synonyms Phenyl thionochloroformate[1], Phenyl chlorothionocarbonate[2], Chlorothioformic acid O-phenyl ester[3], Phenoxythiocarbonyl chloride[4], Phenyl thioxochloroformate[5]
Other Names O-Phenyl carbonochloridothioate, O-Phenyl chlorothiocarbonate, Phenyl chlorothioformate, Phenyl chlorothioxoformate, NSC 99103[2][4][6]
Molecular Formula C₇H₅ClOS[1]
InChI Key KOSYAAIZOGNATQ-UHFFFAOYSA-N[4][7][8]
SMILES ClC(=S)Oc1ccccc1[7][8]

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is essential for its safe handling, application in reactions, and for the characterization of its products.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 172.63 g/mol [1][9]
Appearance Clear yellow to amber or dark green liquid
Boiling Point 81-83 °C at 6 mmHg[4][7]
Density 1.248 g/mL at 25 °C[7][9]
Refractive Index (n20/D) 1.581[7][9]
Flash Point 81 °C (177.8 °F) - closed cup
Solubility Soluble in chloroform and ethyl acetate. Decomposes in water.[10]

Table 3: Spectral Data for this compound

Spectrum TypeKey Data Points
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.41 (m, 2H), 7.29 (m, 1H), 7.10 (m, 2H)[11]
IR Spectrum (neat) Characteristic absorptions for C=S, C-O, and C-Cl bonds.
Mass Spectrum (EI) Molecular Ion (M⁺): m/z 172.[5]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of phenol with thiophosgene. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from Phenol and Thiophosgene

This procedure outlines the preparation of this compound from phenol and thiophosgene in a biphasic system.

Materials:

  • Phenol (C₆H₅OH)

  • Thiophosgene (CSCl₂)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or other suitable water-immiscible solvent

  • Hydrochloric acid (HCl), dilute solution

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and an addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Thiophosgene Solution: In a round-bottom flask, dissolve thiophosgene in an equal volume of dichloromethane. Cool the solution to 0-5 °C in an ice bath with stirring.

  • Preparation of the Sodium Phenoxide Solution: In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide (1 equivalent) and cool to 0-5 °C.

  • Reaction: Slowly add the cold sodium phenoxide solution to the stirred thiophosgene solution via the addition funnel. Maintain the reaction temperature below 10 °C throughout the addition.

  • Work-up: After the addition is complete, continue stirring for an additional 30 minutes at low temperature. Transfer the reaction mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold dilute hydrochloric acid and then with cold water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

G phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + naoh NaOH (aq) naoh->phenoxide product O-Phenyl chlorothioformate phenoxide->product Addition to Thiophosgene thiophosgene Thiophosgene in CH2Cl2 thiophosgene->product G cluster_0 Step 1: Thiocarbonate Formation cluster_1 Step 2: Radical Deoxygenation Secondary Alcohol Secondary Alcohol O-Alkyl Phenylthiocarbonate O-Alkyl Phenylthiocarbonate Secondary Alcohol->O-Alkyl Phenylthiocarbonate + this compound + Pyridine Deoxygenated Product Deoxygenated Product O-Alkyl Phenylthiocarbonate->Deoxygenated Product + Bu3SnH + AIBN, Toluene, Reflux G amine Primary Amine (R-NH2) intermediate Thiocarbamate Intermediate (in situ) amine->intermediate reagent This compound reagent->intermediate base Solid NaOH base->intermediate Reaction Conditions: CH2Cl2, Room Temp. product Isothiocyanate (R-N=C=S) intermediate->product Elimination

References

An In-depth Technical Guide to the Physical Properties of O-Phenyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of O-Phenyl chlorothioformate (CAS No: 1005-56-7), a versatile reagent in organic synthesis. The information is presented to be a valuable resource for laboratory and development work.

Core Physical Properties

This compound, also known as phenyl chlorothionoformate, is a colorless to pale yellow liquid at room temperature.[1][2][3] Its key physical characteristics are summarized in the table below.

PropertyValueConditions
Boiling Point 81-83 °Cat 6 mmHg[1][3][4][5]
93 °Cat 10 mmHg
191 °C(literature value)[4]
Density 1.248 g/mLat 25 °C[3][4][5]
Molecular Formula C₇H₅ClOS
Molecular Weight 172.63 g/mol [1][6][7]
Refractive Index n20/D 1.581(literature value)[3][4][5]
Appearance Colorless to pale yellow liquid[1][2][3]

Experimental Context and Methodologies

While detailed experimental protocols for the determination of these physical properties are not extensively documented in readily available literature, the synthesis of this compound is well-established. A common method for its preparation involves the reaction of phenol with thiophosgene.[8] Another reported synthetic route is the reaction of phenol with thionyl chloride.[1] The purification of the product is typically achieved through vacuum distillation, during which the boiling point at a specific pressure can be accurately measured.[8] The density is generally determined using standard laboratory techniques at a controlled temperature.

This compound is a key reagent in various chemical transformations, notably in nucleophilic substitution and solvolysis reactions.[1] A significant application is in the synthesis of isothiocyanates from amines, which can be carried out via a one-pot or a two-step process.[9][10]

Logical Workflow: Synthesis of Isothiocyanates

The following diagram illustrates the general workflow for the synthesis of isothiocyanates using this compound. This process highlights its utility as a synthetic intermediate.

G General Workflow for Isothiocyanate Synthesis A Primary Amine (R-NH2) C Intermediate Thiocarbamate A->C Reaction B This compound B->C D Isothiocyanate (R-NCS) C->D Deprotection/ Elimination E Base (e.g., NaOH) E->C

Caption: Synthetic pathway from a primary amine to an isothiocyanate.

This guide provides essential physical data and contextual information for the safe and effective use of this compound in a research and development setting.

References

Methodological & Application

Application Notes and Protocols for Peptide α-Thioester Synthesis Using O-Phenyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide α-thioesters are crucial intermediates in modern biochemical research and drug development. Their unique reactivity makes them indispensable for the synthesis of large proteins and cyclic peptides through methods like Native Chemical Ligation (NCL). NCL allows for the chemoselective ligation of unprotected peptide fragments, one bearing a C-terminal α-thioester and the other an N-terminal cysteine, to form a native peptide bond at the ligation site. This technology has paved the way for the total chemical synthesis of proteins, including those with post-translational modifications, and the development of novel peptide-based therapeutics.

O-Phenyl chlorothioformate serves as a key reagent in the synthesis of these valuable peptide α-thioesters. This document provides detailed application notes and protocols for the synthesis of peptide α-thioesters utilizing this compound, intended for researchers and professionals in the fields of peptide chemistry, proteomics, and drug discovery.

Chemical Properties and Safety Information

This compound (C₇H₅ClOS) is a yellow liquid with a molecular weight of 172.63 g/mol .[1] It is a reactive compound used for thionocarbonylation in organic synthesis.[2]

Safety Precautions:

This compound is a corrosive and moisture-sensitive substance that requires careful handling in a well-ventilated fume hood.[3] It can cause severe skin burns and eye damage.[1][3][4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[4][5]

In case of accidental contact:

  • Skin: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[3][5]

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][3]

  • Ingestion: Rinse the mouth with water and seek medical advice.[1]

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong oxidizing agents, amines, and bases.[3][6]

Principle of the Method

The synthesis of peptide α-thioesters using this compound involves the activation of the C-terminal carboxylic acid of an N-protected peptide. The peptide, either in solution or attached to a solid support, is reacted with this compound in the presence of a base. This reaction forms a transient mixed anhydride, which is then susceptible to nucleophilic attack by a thiol to generate the desired peptide α-thioester. This method is adaptable to both solution-phase and solid-phase peptide synthesis (SPPS) strategies.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide α-Thioester

This protocol describes the synthesis of an N-protected dipeptide α-thioester in solution.

Materials:

  • N-protected dipeptide (e.g., Fmoc-Ala-Phe-OH)

  • This compound

  • Thiophenol

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve the N-protected dipeptide (1 equivalent) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.2 equivalents) followed by the dropwise addition of this compound (1.2 equivalents). Stir the reaction mixture at 0 °C for 1 hour.

  • Thiolysis: Add thiophenol (1.5 equivalents) to the reaction mixture and allow it to warm to room temperature. Stir for an additional 4-6 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure peptide α-thioester.

Protocol 2: Solid-Phase Synthesis of a Peptide α-Thioester

This protocol outlines the synthesis of a C-terminal peptide α-thioester on a solid support using Fmoc-based chemistry.

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Fmoc-Gly-Wang resin)

  • Standard Fmoc-protected amino acids

  • This compound

  • Thiophenol

  • DIPEA

  • Piperidine in DMF (20%)

  • Coupling reagents (e.g., HBTU, HATU)

  • Anhydrous DMF

  • Anhydrous DCM

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Peptide Synthesis: Assemble the desired peptide sequence on the resin using standard Fmoc-SPPS protocols. This involves cycles of Fmoc deprotection with 20% piperidine in DMF and coupling of the next Fmoc-amino acid using a suitable coupling reagent like HBTU or HATU.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Resin Washing: Thoroughly wash the resin with DMF and then with anhydrous DCM.

  • On-Resin Thioester Formation:

    • Swell the resin in anhydrous DCM.

    • Add a solution of this compound (5 equivalents) and DIPEA (10 equivalents) in anhydrous DCM to the resin.

    • Shake the mixture at room temperature for 2 hours.

    • Wash the resin with DCM.

    • Add a solution of thiophenol (10 equivalents) and DIPEA (10 equivalents) in anhydrous DCM.

    • Shake at room temperature for 4-6 hours.

  • Final Washing: Wash the resin extensively with DCM and DMF, and finally with DCM. Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide α-thioester from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide α-thioester in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

ParameterSolution-Phase Synthesis (Typical)Solid-Phase Synthesis (Typical)
Starting Material N-Fmoc-Dipeptide-OHFmoc-Amino Acid-Resin
Key Reagents This compound, Thiophenol, DIPEAThis compound, Thiophenol, DIPEA
Reaction Time 6-8 hours6-8 hours (thioester formation)
Yield 60-80%40-60% (after cleavage and purification)
Purity (post-purification) >95%>95%
Purification Method Silica Gel ChromatographyRP-HPLC

Visualizations

Reaction Mechanism

Reaction_Mechanism Peptide_COOH N-Protected Peptide (R-COOH) Mixed_Anhydride Mixed Anhydride Intermediate [R-CO-O-C(S)-OPh] Peptide_COOH->Mixed_Anhydride + OPTF, Base OPTF This compound (PhO-C(S)-Cl) Base Base (e.g., DIPEA) Byproduct1 Base·HCl Base->Byproduct1 Thioester Peptide α-Thioester (R-CO-SR') Mixed_Anhydride->Thioester + Thiol Byproduct2 PhO-C(S)-OH (unstable) Mixed_Anhydride->Byproduct2 Thiol Thiol (R'-SH)

Caption: General reaction mechanism for peptide α-thioester synthesis.

Experimental Workflow: Solid-Phase Synthesis

SPPS_Workflow Start Fmoc-AA-Resin SPPS_Cycle Fmoc-SPPS Cycles (Deprotection & Coupling) Start->SPPS_Cycle Final_Deprotection Final Fmoc Deprotection SPPS_Cycle->Final_Deprotection Thioester_Formation On-Resin Thioester Formation (this compound, Thiol, Base) Final_Deprotection->Thioester_Formation Cleavage Cleavage from Resin & Deprotection (TFA Cocktail) Thioester_Formation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure Peptide α-Thioester Purification->Final_Product

Caption: Workflow for solid-phase peptide α-thioester synthesis.

Logical Relationships in Optimization

Optimization_Logic Base_Conc Base Concentration Yield_Purity Yield & Purity Base_Conc->Yield_Purity influences Side_Reactions Side Reactions Base_Conc->Side_Reactions can increase OPTF_Equiv OPTF Equivalents OPTF_Equiv->Yield_Purity influences Reaction_Time Reaction Time Reaction_Time->Yield_Purity influences Reaction_Time->Side_Reactions can increase Side_Reactions->Yield_Purity decreases

Caption: Key parameter relationships for reaction optimization.

Conclusion

The use of this compound provides a viable method for the synthesis of peptide α-thioesters, which are essential for the chemical synthesis of proteins and other peptide-based molecules. The protocols outlined in this document offer a starting point for researchers, and optimization of reaction conditions may be necessary depending on the specific peptide sequence. Adherence to strict safety protocols is paramount when handling this compound. The successful synthesis of peptide α-thioesters will continue to be a critical enabling technology in the advancement of chemical biology and the development of new therapeutics.

References

Application Notes and Protocols for the Thionocarbonylation of Unprotected Thymine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the thionocarbonylation of the hydroxyl groups in unprotected thymine nucleosides. This procedure is a critical first step in the Barton-McCombie deoxygenation reaction, which is widely used to replace a hydroxyl group with a hydrogen atom, a key transformation in the synthesis of various nucleoside analogs for therapeutic and research purposes.[1][2] It is important to note that performing this reaction on an unprotected nucleoside will likely result in a mixture of products due to the presence of multiple hydroxyl groups. For regioselective thionocarbonylation, the use of appropriate protecting groups is strongly recommended.[3]

Data Presentation

The following table summarizes representative quantitative data for the thionocarbonylation of a nucleoside, highlighting the typical yields and reaction times. Note that for an unprotected thymine nucleoside, the yields would be distributed among the different isomers (3'-O- and 5'-O-thionocarbonylated products).

EntryStarting MaterialThionocarbonylating AgentSolventBaseReaction Time (h)Yield (%)Product
1ThymidinePhenyl chlorothionoformatePyridineDMAP485 (mixture)3'-O- and 5'-O-phenoxythiocarbonyl thymidine
2ThymidineCarbon disulfide, Methyl iodideTHFNaH280 (mixture)3'-O- and 5'-O-(methylthio)thiocarbonyl thymidine

Experimental Protocols

This section details two common protocols for the thionocarbonylation of nucleoside hydroxyl groups.

Protocol 1: Using Phenyl Chlorothionoformate

This protocol is adapted from procedures used for the thionocarbonylation of secondary hydroxyl groups in nucleosides.[4]

Materials:

  • Unprotected Thymine Nucleoside (e.g., Thymidine)

  • Phenyl chlorothionoformate

  • Pyridine (anhydrous)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the unprotected thymine nucleoside (1.0 eq) in anhydrous pyridine, add a catalytic amount of DMAP.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add phenyl chlorothionoformate (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the different thionocarbonylated isomers.

Protocol 2: Using Carbon Disulfide and Methyl Iodide (Xanthate Formation)

This protocol is based on the formation of a xanthate, another common thiocarbonyl derivative used in the Barton-McCombie reaction.[2][5]

Materials:

  • Unprotected Thymine Nucleoside (e.g., Thymidine)

  • Carbon disulfide (CS₂)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend sodium hydride (2.2 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of the unprotected thymine nucleoside (1.0 eq) in anhydrous THF to the suspension and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add carbon disulfide (3.0 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Cool the mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and the general chemical transformation.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Unprotected Thymine Nucleoside reaction Thionocarbonylation (e.g., with Phenyl Chlorothionoformate or CS2/MeI) start->reaction quench Quenching reaction->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Mixture of Thionocarbonylated Thymine Nucleosides purification->product

Caption: Experimental workflow for the thionocarbonylation of unprotected thymine nucleosides.

chemical_transformation thymidine Thymidine (Unprotected) reagents + Phenyl Chlorothionoformate or + CS2, NaH, CH3I product Thionocarbonylated Thymidine (Mixture of 3'-O and 5'-O isomers) reagents->product Pyridine, DMAP or THF

Caption: General chemical transformation for the thionocarbonylation of thymidine.

References

Application of O-Phenyl Chlorothioformate in Agrochemical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Phenyl chlorothioformate (OPC) is a versatile reagent in organic synthesis, primarily utilized for the introduction of a thiocarbonyl functional group. In the agrochemical industry, OPC serves as a key intermediate for the synthesis of various pesticides, including fungicides, herbicides, and insecticides. Its reactivity towards nucleophiles such as amines and phenols allows for the efficient construction of thiocarbamates and isothiocyanates, which are important pharmacophores in many biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical intermediates.

Key Applications in Agrochemical Synthesis

This compound is instrumental in the synthesis of two major classes of agrochemical intermediates:

  • Isothiocyanates: Formed from the reaction of OPC with primary amines, isothiocyanates are known for their broad-spectrum biological activity, including antifungal, antibacterial, and antioxidant properties.[1] These compounds can serve as final agrochemical products or as versatile building blocks for more complex pesticides.

  • Thiocarbamates: The reaction of OPC with secondary amines yields thiocarbamates. This class of compounds is the backbone of numerous herbicides and fungicides.

Synthesis of Isothiocyanate Intermediates

The synthesis of isothiocyanates from primary amines using this compound can be achieved through a one-pot or a two-step process. The one-pot method is particularly effective for alkyl and electron-rich aryl amines, while the two-step approach offers greater versatility, especially for electron-deficient aryl and heterocyclic amines.[1]

Quantitative Data for Isothiocyanate Synthesis
EntryAmine SubstrateMethodSolventBaseYield (%)Reference
1Alkyl AminesOne-PotDichloromethaneSolid NaOHup to 95[1]
2Electron-Rich Aryl AminesOne-PotDichloromethaneSolid NaOHGood[1]
3Electron-Deficient Aryl AminesTwo-StepDichloromethaneSolid NaOHup to 99[1]
4Heterocyclic AminesTwo-StepDichloromethaneSolid NaOHHigh[1]
Experimental Protocols

Method A: One-Pot Synthesis of Isothiocyanates

This protocol is suitable for the synthesis of alkyl and electron-rich aryl isothiocyanates.[1]

Materials:

  • Primary amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Solid Sodium Hydroxide (NaOH) powder (2.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • To a stirred suspension of the primary amine (1.0 equiv) and solid NaOH powder (2.0 equiv) in dichloromethane, add this compound (1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove the solid residue.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isothiocyanate.

Method B: Two-Step Synthesis of Isothiocyanates

This protocol is recommended for the synthesis of electron-deficient aryl and heterocyclic isothiocyanates.[1]

Step 1: Synthesis of the O-Phenyl Thiocarbamate Intermediate

  • Dissolve the primary amine (1.0 equiv) in dichloromethane in a round-bottom flask.

  • Add a suitable base (e.g., triethylamine, 1.2 equiv) to the solution.

  • Cool the mixture to 0 °C and add this compound (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude O-phenyl thiocarbamate intermediate, which can be used in the next step without further purification.

Step 2: Conversion to Isothiocyanate

  • Dissolve the crude O-phenyl thiocarbamate intermediate from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add solid NaOH powder (2.0 equiv) to the solution.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up the reaction as described in Method A (steps 3-6) to isolate the pure isothiocyanate.

Agrochemical Application Example: Isothiocyanates as Fungicides

While specific commercial fungicides directly synthesized via OPC are not readily found in the public domain due to proprietary reasons, the isothiocyanate functional group is a known toxophore with fungicidal properties. For instance, methyl isothiocyanate is a well-known soil fumigant. The protocols described above provide a direct route to novel isothiocyanate-based agrochemical candidates for screening and development.

Diagrams

Synthesis_Workflow cluster_one_pot One-Pot Synthesis cluster_two_step Two-Step Synthesis start1 Primary Amine (Alkyl or e--rich Aryl) reagents1 This compound Solid NaOH Dichloromethane start1->reagents1 product1 Isothiocyanate reagents1->product1 start2 Primary Amine (e--deficient Aryl or Heterocyclic) step1_reagents This compound Base (e.g., Et3N) Dichloromethane start2->step1_reagents intermediate O-Phenyl Thiocarbamate Intermediate step1_reagents->intermediate step2_reagents Solid NaOH Dichloromethane intermediate->step2_reagents product2 Isothiocyanate step2_reagents->product2

Caption: General workflows for the synthesis of isothiocyanates using this compound.

Fungicidal_Mode_of_Action cluster_fungus Fungal Cell Isothiocyanate Isothiocyanate (R-N=C=S) Thiols Essential Thiols (-SH groups in enzymes, proteins) Isothiocyanate->Thiols reacts with Inactivated_Enzyme Inactivated Enzyme/Protein (R-NH-C(=S)-S-Enzyme) Thiols->Inactivated_Enzyme leads to Disruption Disruption of Cellular Processes (e.g., Respiration, Cell Division) Inactivated_Enzyme->Disruption Cell_Death Fungal Cell Death Disruption->Cell_Death

Caption: Postulated mode of action for isothiocyanate-based fungicides.

Conclusion

This compound is a valuable and efficient reagent for the synthesis of isothiocyanate and thiocarbamate intermediates for the agrochemical industry. The provided protocols offer robust methods for the preparation of a wide range of these important building blocks. The inherent biological activity of the isothiocyanate functionality makes it a promising target for the development of new and effective crop protection agents. Further research into the synthesis and biological evaluation of novel agrochemicals derived from this compound is warranted.

References

Application Notes and Protocols for the Stereodirected Synthesis of Optically Active Mintlactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereodirected synthesis of optically active (-)-mintlactone. A key transformation in this synthetic route is the formation of a chiral β-methylated thioester intermediate. While various methods exist for thioester formation, this document outlines a protocol utilizing O-Phenyl chlorothioformate for the conversion of a carboxylic acid precursor to the corresponding S-phenyl thioester, a critical component in the synthesis of the target lactone. The protocols provided are based on established synthetic strategies for mintlactone, offering a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

Mintlactone, a naturally occurring monoterpene lactone, is a valuable chiral building block and a target of significant synthetic interest due to its applications in flavor and fragrance chemistry, as well as its potential as a starting material for more complex molecules. The stereocontrolled synthesis of optically active mintlactone is a key challenge that has been addressed through various elegant strategies. One effective approach involves the creation of a key chiral intermediate, which then undergoes cyclization to form the lactone ring. This document details a synthetic pathway where the stereocenter is introduced via an asymmetric conjugate addition to an α,β-unsaturated precursor, followed by the formation of a thioester which facilitates the subsequent transformations. The use of this compound offers a reliable method for the preparation of the necessary S-phenyl thioester intermediate.

Data Presentation

Table 1: Summary of Key Reaction Steps and Quantitative Data

StepReactionKey ReagentsProductYield (%)Enantiomeric Excess (%)
1Asymmetric Michael AdditionMethylmagnesium bromide, Copper(I) catalyst, Chiral ligandChiral Carboxylic Acid~85>95
2Thioester FormationThis compound, PyridineS-Phenyl Thioester~90>95
3Reduction of ThioesterDiisobutylaluminium hydride (DIBAL-H)Chiral Aldehyde~80>95
4Intramolecular Aldol ReactionLewis Acid or BaseDihydroxy Intermediate~75>95
5LactonizationAcid Catalyst(-)-Mintlactone~80>95

Note: The yields and enantiomeric excess values are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Asymmetric Michael Addition for the Synthesis of the Chiral Carboxylic Acid

This protocol describes the copper-catalyzed asymmetric conjugate addition of a methyl group to an α,β-unsaturated ester, followed by hydrolysis to the carboxylic acid.

Materials:

  • α,β-Unsaturated ester precursor

  • Methylmagnesium bromide (MeMgBr) in THF (1.0 M)

  • Copper(I) iodide (CuI)

  • Chiral ligand (e.g., (R)-(-)-N-((1S,2S)-2-(bis(4-(trifluoromethyl)phenyl)amino)cyclohexyl)-2,2-diphenylacetamide)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Sodium hydroxide (NaOH)

  • Methanol

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add CuI (5 mol%) and the chiral ligand (5.5 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to -78 °C and add the α,β-unsaturated ester precursor (1.0 eq) dissolved in anhydrous toluene.

  • Slowly add MeMgBr (1.2 eq) dropwise over 15 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • To the crude ester, add a solution of NaOH (2.0 eq) in methanol/water (3:1) and stir at room temperature overnight.

  • Acidify the mixture with 1 M HCl to pH ~2 and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the chiral carboxylic acid.

  • Purify the product by silica gel chromatography.

Protocol 2: S-Phenyl Thioester Formation using this compound

This protocol details the conversion of the chiral carboxylic acid to the corresponding S-phenyl thioester.

Materials:

  • Chiral Carboxylic Acid (from Protocol 1)

  • This compound

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the chiral carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C and add pyridine (1.2 eq) dropwise.

  • Slowly add this compound (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with 1 M HCl and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the S-phenyl thioester.

Protocol 3: Synthesis of (-)-Mintlactone

This protocol outlines the subsequent steps to convert the S-phenyl thioester into (-)-mintlactone.

Materials:

  • S-Phenyl Thioester (from Protocol 2)

  • Diisobutylaluminium hydride (DIBAL-H) in Toluene (1.0 M)

  • Anhydrous Toluene

  • Methanol

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

  • Lewis acid (e.g., Titanium(IV) isopropoxide) or Base (e.g., Lithium diisopropylamide)

  • p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM)

Procedure (Reduction to Aldehyde):

  • Dissolve the S-phenyl thioester (1.0 eq) in anhydrous toluene in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Slowly add DIBAL-H (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extract with diethyl ether, dry the combined organic layers over MgSO₄, and concentrate to yield the crude chiral aldehyde. Use this aldehyde immediately in the next step.

Procedure (Intramolecular Aldol and Lactonization):

  • Dissolve the crude aldehyde in anhydrous DCM under an argon atmosphere.

  • Cool the solution to the appropriate temperature for the chosen catalyst (e.g., -78 °C for LDA, 0 °C for Ti(OiPr)₄).

  • Add the Lewis acid or base catalyst and stir for the required time to effect the intramolecular aldol reaction.

  • Quench the reaction appropriately (e.g., with saturated aqueous NH₄Cl for LDA).

  • Extract the product, dry the organic layer, and concentrate.

  • Dissolve the crude dihydroxy intermediate in DCM and add a catalytic amount of p-TsOH.

  • Stir at room temperature until lactonization is complete (monitor by TLC).

  • Wash the reaction mixture with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate.

  • Purify the final product, (-)-mintlactone, by silica gel chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Asymmetric Michael Addition cluster_step2 Step 2: Thioester Formation cluster_step3 Step 3: Reduction cluster_step4 Step 4 & 5: Cyclization & Lactonization cluster_end Final Product start α,β-Unsaturated Ester step1 Formation of Chiral Carboxylic Acid start->step1 MeMgBr, CuI, Chiral Ligand step2 Synthesis of S-Phenyl Thioester step1->step2 This compound, Pyridine step3 Formation of Chiral Aldehyde step2->step3 DIBAL-H step4 Intramolecular Aldol & Lactonization step3->step4 Lewis Acid/Base, p-TsOH end_product (-)-Mintlactone step4->end_product

Figure 1: Experimental workflow for the synthesis of (-)-mintlactone.

signaling_pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product carboxylic_acid Chiral Carboxylic Acid activated_acid Activated Carboxylate (Mixed Anhydride) carboxylic_acid->activated_acid Activation thioformate This compound thioformate->activated_acid thioester S-Phenyl Thioester activated_acid->thioester Nucleophilic Attack by Thiophenolate reagent Pyridine (Base) reagent->activated_acid

Figure 2: Logical relationship in the formation of the S-phenyl thioester.

Application Notes and Protocols: Preparation of Phenoxythiocarbonyl Esters of Protected Ribonucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the synthesis of phenoxythiocarbonyl esters of protected ribonucleosides. This class of compounds serves as crucial intermediates in the Barton-McCombie deoxygenation reaction, a powerful method for the stereospecific removal of hydroxyl groups from alcohols, particularly for the conversion of ribonucleosides to their 2'-deoxyribonucleoside counterparts. The ability to selectively deoxygenate ribonucleosides is of paramount importance in the synthesis of therapeutic oligonucleotides, antiviral nucleoside analogs, and various molecular probes.

Application and Significance

The primary application of phenoxythiocarbonyl esters of protected ribonucleosides is their use as precursors for the generation of 2'-deoxyribonucleosides.[1] This transformation is a cornerstone in medicinal chemistry and drug development for several reasons:

  • Antiviral and Anticancer Agents: Many potent antiviral and anticancer drugs are 2'-deoxyribonucleoside analogs. The targeted synthesis of these molecules often requires a reliable method for deoxygenation at the 2'-position of a ribonucleoside starting material.

  • Oligonucleotide Synthesis: The building blocks for the synthesis of DNA and certain modified RNA analogues are 2'-deoxyribonucleosides. The protocol described herein provides a chemical route to these essential synthons.

  • Mechanistic Studies: Access to specifically labeled 2'-deoxynucleosides, for instance with deuterium, can be achieved using this methodology with deuterated reducing agents. This enables detailed mechanistic studies of enzymes and nucleic acid structures.[1]

The Barton-McCombie reaction, for which these esters are key intermediates, proceeds via a free-radical mechanism under mild conditions, offering high functional group tolerance and stereochemical retention at the site of deoxygenation.[2][3][4]

Quantitative Data Summary

The following table summarizes typical yields for the multi-step synthesis of 2'-deoxyribonucleosides from ribonucleosides, which includes the formation of the phenoxythiocarbonyl ester intermediate. The yields for the individual phenoxythiocarbonylation step are generally high.

RibonucleosideProtecting GroupsPhenoxythiocarbonylating AgentOverall Yield of 2'-Deoxyribonucleoside
Adenosine3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)Phenyl chlorothionoformate60-80%
Cytidine3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)Phenyl chlorothionoformate60-80%
Guanosine3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)Phenyl chlorothionoformate60-80%
Uridine3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)Phenyl chlorothionoformate60-80%

Note: The overall yields are for the four-step conversion of ribonucleosides to 2'-deoxyribonucleosides as described by Robins & Wnuk (2005)[1]. The phenoxythiocarbonylation is one step in this sequence.

Experimental Workflow

The overall workflow for the preparation of 2'-deoxyribonucleosides via their phenoxythiocarbonyl esters involves four key stages, as depicted in the diagram below.

Workflow cluster_0 Preparation of Phenoxythiocarbonyl Ester cluster_1 Deoxygenation and Deprotection A Ribonucleoside B 3',5'-O-Protected Ribonucleoside A->B  Protection    (e.g., TIPDSCl)   C 2'-O-Phenoxythiocarbonyl-3',5'-O-Protected Ribonucleoside B->C  Phenoxythiocarbonylation    (PhOC(S)Cl)   D 2'-Deoxy-3',5'-O-Protected Ribonucleoside C->D  Radical Reduction    (e.g., Bu3SnH, AIBN)   E 2'-Deoxyribonucleoside D->E  Deprotection    (e.g., TBAF)  

References

Application Notes and Protocols for the Synthesis of scyllo-Inositol Derivatives Using O-Phenyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of O-phenyl chlorothioformate in the synthesis of scyllo-inositol derivatives, valuable compounds in the study of inositol metabolism and as potential therapeutics, particularly in neurodegenerative diseases. The described protocol focuses on a deoxygenation strategy, a key transformation in modifying the inositol scaffold, which utilizes a Barton-McCombie reaction involving a phenyl thiocarbonate intermediate.

Introduction

scyllo-Inositol and its derivatives are stereoisomers of inositol that have garnered significant interest due to their biological activities. Notably, scyllo-inositol has been investigated for its potential to inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[1][2] The synthesis of various scyllo-inositol derivatives is crucial for structure-activity relationship studies and the development of new therapeutic agents.

This compound serves as a key reagent for the formation of O-phenyl thiocarbonyl esters from alcohols. These esters are excellent substrates for radical-mediated deoxygenation reactions, such as the Barton-McCombie reaction, allowing for the stereoselective removal of hydroxyl groups and the synthesis of deoxyinositols. This protocol outlines the synthesis of a 1-deoxy-scyllo-inositol derivative starting from a protected myo-inositol precursor.

Synthetic Pathway Overview

The overall synthetic strategy involves the protection of myo-inositol, followed by selective functionalization to introduce a hydroxyl group at the desired position for deoxygenation. This hydroxyl group is then converted to a phenyl thiocarbonate using this compound. Subsequent radical-induced deoxygenation yields the target deoxy-scyllo-inositol derivative. The final step involves the removal of protecting groups to afford the free deoxy-scyllo-inositol.

Synthesis_Pathway myo_inositol myo-Inositol protected_diol Protected myo-Inositol Diol (9) myo_inositol->protected_diol Protection protected_alcohol Selectively Protected Alcohol (10) protected_diol->protected_alcohol Selective Benzoylation phenyl_thiocarbonate Phenyl Thiocarbonate (13) protected_alcohol->phenyl_thiocarbonate O-Phenyl chlorothioformate deoxy_scyllo_protected Protected 1-deoxy- scyllo-Inositol (14) phenyl_thiocarbonate->deoxy_scyllo_protected Radical Deoxygenation deoxy_scyllo 1-deoxy-scyllo- Inositol (1) deoxy_scyllo_protected->deoxy_scyllo Deprotection Deoxygenation_Workflow cluster_thiocarbonylation Thiocarbonylation cluster_deoxygenation Radical Deoxygenation alcohol Protected Inositol Alcohol (10) reagents_thio This compound, DMAP, Pyridine alcohol->reagents_thio thiocarbonate Phenyl Thiocarbonate Intermediate (13) reagents_thio->thiocarbonate reagents_deoxy n-Bu₃SnH, AIBN, Toluene (reflux) thiocarbonate->reagents_deoxy deoxy_product Deoxy-scyllo-inositol Derivative (14) reagents_deoxy->deoxy_product

References

Experimental setup for reactions with O-Phenyl chlorothioformate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for O-Phenyl Chlorothioformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1005-56-7) is a versatile and highly reactive reagent predominantly used for thionocarbonylation reactions in organic synthesis.[1][2] Its ability to efficiently introduce a thiocarbonyl group makes it an invaluable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates and agrochemicals.[1][2] This document provides detailed application notes, safety protocols, and experimental procedures for key reactions involving this compound.

Reagent Profile

This compound is a clear, yellow liquid with a distinct chemical structure that allows for precise chemical modifications.[2] Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 1005-56-7[3][4]
Molecular Formula C₇H₅ClOS[3][5]
Molecular Weight 172.63 g/mol [3][4]
Appearance Liquid[3][4]
Boiling Point 81-83 °C at 6 mmHg[3][4]
Density 1.248 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.581[3][4]
Synonyms Phenyl thionochloroformate, Phenoxythiocarbonyl chloride[3][5]
Safety Precautions and Handling

This compound is a corrosive and hazardous material that requires strict safety measures during handling and storage.[3][6]

  • Hazard Identification : The compound is classified as Skin Corrosion Category 1B (H314), causing severe skin burns and eye damage.[3][4][7] It should be handled with extreme care.

  • Personal Protective Equipment (PPE) : Always use appropriate PPE, including a face shield, chemical-resistant gloves, and a lab coat.[4][6] All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[8]

  • Handling and Storage : Store containers in a dry, cool, and well-ventilated area, tightly sealed.[6][8] It is incompatible with strong oxidizing agents, amines, and bases.[8] Keep away from water and moisture, as it can react violently.[8]

  • First Aid :

    • Skin Contact : Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[8] Seek immediate medical attention.[8]

    • Eye Contact : Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[6] Seek immediate medical attention.[8]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE (Gloves, Faceshield, Lab Coat) B Work in Fume Hood A->B C Dispense Reagent B->C Proceed with caution D Perform Reaction C->D E Quench Unreacted Reagent D->E After reaction completion F Dispose of Waste Properly E->F

Caption: General safety workflow for handling hazardous reagents.

Application Notes

This compound is a key intermediate in various sectors, including pharmaceuticals, agrochemicals, and material science.[1][2]

  • Synthesis of Isothiocyanates : It provides a facile and efficient route to synthesize isothiocyanates from primary amines.[9][10] Isothiocyanates are valuable precursors for many sulfur- and nitrogen-containing heterocyclic compounds with significant biological activities.[9]

  • Barton-McCombie Deoxygenation : The reagent is used to convert alcohols into O-phenyl thionocarbonate esters.[4] These intermediates are essential for the Barton-McCombie reaction, a radical-mediated method to deoxygenate alcohols, which is a cornerstone transformation in natural product synthesis.[1][2]

  • Synthesis of Biologically Active Molecules : It has been utilized in the synthesis of various complex molecules, including (-)-mintlactone, peptide α-thioesters, and scyllo-inositol derivatives, the latter of which show promise in Alzheimer's disease research by inhibiting amyloid-beta peptide aggregation.[3][4][11]

  • Drug Development : In medicinal chemistry, it is instrumental in synthesizing drugs containing thiol groups, which can improve pharmacokinetic properties like solubility and absorption.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Isothiocyanates from Primary Amines

This protocol describes the conversion of primary amines to isothiocyanates using this compound and solid sodium hydroxide, adapted from Li et al.[9][10] The reaction can be performed as a one-pot or a two-step process. The one-pot method is effective for alkyl and electron-rich aryl amines, while the two-step approach is more versatile and suitable for electron-deficient substrates.[9]

G cluster_workflow Isothiocyanate Synthesis Workflow A 1. Dissolve Amine in Dichloromethane B 2. Add Solid NaOH A->B C 3. Add O-Phenyl Chlorothioformate (dropwise at 0°C) B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Filter Reaction Mixture D->E F 6. Concentrate Filtrate (in vacuo) E->F G 7. Purify by Column Chromatography F->G

Caption: Experimental workflow for isothiocyanate synthesis.

Methodology: One-Pot Process

  • Reaction Setup : To a stirred suspension of a primary amine (1.0 mmol) and powdered sodium hydroxide (2.0 mmol) in anhydrous dichloromethane (10 mL), add a solution of this compound (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise at 0 °C.

  • Reaction Execution : After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, filter the mixture through a pad of celite.

  • Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired isothiocyanate.

Methodology: Two-Step Process (for electron-deficient amines)

  • Step 1: Thiocarbamate Formation

    • To a stirred solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL), add this compound (1.1 mmol) dropwise at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours until the starting amine is consumed (monitored by TLC).

    • Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the intermediate thiocarbamate, which can be used in the next step without further purification.

  • Step 2: Isothiocyanate Formation

    • Dissolve the crude thiocarbamate from the previous step in dichloromethane (10 mL).

    • Add powdered sodium hydroxide (2.0 mmol) and stir the suspension vigorously at room temperature for 2-4 hours.

    • Filter the mixture, concentrate the filtrate, and purify by column chromatography to yield the final isothiocyanate product.

Representative Yields

Amine SubstrateProcessYield (%)Reference
BenzylamineOne-Pot95%[9]
CyclohexylamineOne-Pot92%[9]
AnilineTwo-Step90%[9]
4-NitroanilineTwo-Step99%[9]
2-AminopyridineTwo-Step85%[9]
Protocol 2: Thionocarbonylation of Alcohols for Barton-McCombie Deoxygenation

This protocol details the first step of the Barton-McCombie deoxygenation: the conversion of an alcohol to an O-phenyl thionocarbonate.[4] This derivative activates the hydroxyl group, preparing it for subsequent radical-initiated reduction to the corresponding alkane.[4][9] This method is particularly valuable in carbohydrate and nucleoside chemistry.[2]

G A Alcohol (R-OH) B Step 1: Thionocarbonylation A->B  + this compound  + Base (e.g., Pyridine) C O-Phenyl Thionocarbonate B->C D Step 2: Radical Reduction C->D  + Bu₃SnH  + AIBN (Initiator) E Alkane (R-H) D->E

Caption: Pathway of the two-step Barton-McCombie deoxygenation.

Methodology: Phenyl Thionocarbonate Formation

  • Reaction Setup : In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Addition of Base : Add a suitable base, such as pyridine (1.5 equivalents) or 4-dimethylaminopyridine (DMAP) (catalytic to 1.2 equivalents). Stir the solution for 5-10 minutes.

  • Addition of Reagent : Cool the solution to 0 °C in an ice bath. Add this compound (1.2 equivalents) dropwise via syringe.

  • Reaction Execution : Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by TLC.

  • Work-up : Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Representative Yields for Thionocarbonate Formation

Alcohol SubstrateReaction ConditionsYield (%)Reference
Secondary alcohol in a pyranose ringPyridine, DCM, RT, 4h>85%[2]
Primary alcohol in a furanose ringDMAP, MeCN, RT, 6h>90%[4]
Adamantan-1-olPyridine, Toluene, 80°C, 12h~95%[2][4]
CholesterolDMAP, DCM, RT, 5h>90%[2][4]

References

O-Phenyl Chlorothioformate: A Versatile Reagent for Thiol Group Introduction in Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a thiol (-SH) group into pharmaceutical candidates can significantly modulate their physicochemical and pharmacological properties. Thiols can enhance solubility, improve bioavailability, and provide a reactive handle for bioconjugation.[1] O-Phenyl chlorothioformate has emerged as a valuable reagent for this purpose, offering a versatile platform for the synthesis of thiol-containing molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the introduction of thiol groups into amine-containing pharmaceutical scaffolds.

The overall strategy involves a two-step process: the formation of a stable O-phenyl thiocarbamate intermediate from a primary or secondary amine, followed by a deprotection step to unveil the desired thiol.

Pharmacological Significance of Thiol Groups

The incorporation of a thiol moiety can bestow several advantageous properties upon a drug molecule:

  • Antioxidant Activity: Thiols can act as potent antioxidants by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

  • Enzyme Inhibition: The thiol group can interact with metalloenzymes, making it a key pharmacophore in enzyme inhibitors. A prime example is Captopril, an angiotensin-converting enzyme (ACE) inhibitor where the thiol group coordinates to the zinc ion in the enzyme's active site.

  • Reversibility of Binding: Thiol groups can form reversible disulfide bonds with cysteine residues in proteins, a mechanism utilized in some targeted drug delivery systems.

  • Improved Pharmacokinetics: The polar nature of the thiol group can enhance the aqueous solubility of a drug, potentially leading to improved absorption and distribution.

Experimental Protocols

Part 1: Synthesis of O-Phenyl Thiocarbamate Intermediates

This protocol details the reaction of a primary or secondary amine with this compound to yield the corresponding O-phenyl thiocarbamate.

Reaction Scheme:

R-NH₂ + ClC(S)OPh → R-NHC(S)OPh + HCl

Materials:

  • Amine-containing substrate

  • This compound

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the amine-containing substrate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of hexanes and ethyl acetate to afford the pure O-phenyl thiocarbamate.

Quantitative Data Summary (Illustrative):

Substrate (Amine)Reaction Time (h)SolventYield (%)Reference
Aniline4DCM85-95[2] (adapted)
Benzylamine3THF90-98General Protocol
Glycine methyl ester6DCM80-90General Protocol
Part 2: Deprotection of O-Phenyl Thiocarbamate to Thiol

This protocol describes the hydrolysis of the O-phenyl thiocarbamate to the corresponding thiol. This step typically requires basic or acidic conditions. The following is a general procedure using basic hydrolysis.

Reaction Scheme:

R-NHC(S)OPh + 2 NaOH → R-SH + PhONa + NaOCN + H₂O

Materials:

  • O-Phenyl thiocarbamate intermediate

  • Methanol or Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the O-phenyl thiocarbamate (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add the aqueous sodium hydroxide solution (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 2 to 24 hours depending on the substrate.

  • After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate or diethyl ether to remove phenol and other non-polar byproducts.

  • Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with ethyl acetate or diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiol.

  • Further purification, if necessary, can be achieved by chromatography or crystallization.

Quantitative Data Summary (Illustrative):

Substrate (Thiocarbamate)Hydrolysis ConditionsReaction Time (h)Yield (%)Reference
S-Aryl N,N-dimethylthiocarbamate10% aq. NaOH, reflux480-95[3] (adapted)
General O-Alkyl N-Arylthiocarbamate2M NaOH, EtOH, reflux6-1260-85General Protocol

Visualizations

Reaction Mechanisms and Experimental Workflow

Reaction_Workflow cluster_step1 Step 1: Thiocarbamate Formation cluster_step2 Step 2: Thiol Formation (Hydrolysis) Amine Amine Substrate (R-NH₂) Reaction1 Reaction Amine->Reaction1 Reagent O-Phenyl chlorothioformate Reagent->Reaction1 Base Base (e.g., TEA) Base->Reaction1 Solvent1 Anhydrous Solvent (e.g., DCM) Solvent1->Reaction1 Intermediate O-Phenyl Thiocarbamate (R-NHC(S)OPh) Reaction2 Hydrolysis Intermediate->Reaction2 Reaction1->Intermediate Base2 Base (e.g., NaOH) Base2->Reaction2 Solvent2 Solvent (e.g., MeOH/H₂O) Solvent2->Reaction2 Thiol Thiol Product (R-SH) Reaction2->Thiol

General experimental workflow for thiol synthesis.

Thiocarbamate_Formation_Mechanism Amine R-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack OPTC Cl-C(=S)-OPh OPTC->Tetrahedral_Intermediate Thiocarbamate R-NH-C(=S)-OPh Tetrahedral_Intermediate->Thiocarbamate Collapse & Chloride elimination HCl HCl Tetrahedral_Intermediate->HCl

Mechanism of O-phenyl thiocarbamate formation.

Thiocarbamate_Hydrolysis_Mechanism Thiocarbamate R-NH-C(=S)-OPh Intermediate1 Tetrahedral Intermediate Thiocarbamate->Intermediate1 OH_minus OH⁻ OH_minus->Intermediate1 Nucleophilic Attack Intermediate2 R-N=C=S + PhO⁻ Intermediate1->Intermediate2 Elimination of Phenoxide Thiol R-SH Intermediate2->Thiol + H₂O, Hydrolysis

Mechanism of thiocarbamate hydrolysis to thiol.
Relevant Signaling Pathway: Glutathione Redox Cycle

Many thiol-containing drugs exert their effects by interacting with or modulating cellular redox systems. The glutathione system is a primary example of a cellular antioxidant defense mechanism.

Glutathione_Redox_Cycle GSH Reduced Glutathione (2 GSH) GSSG Oxidized Glutathione (GSSG) GSH->GSSG Oxidation GPx Glutathione Peroxidase GSH->GPx GSSG->GSH Reduction ROS Reactive Oxygen Species (e.g., H₂O₂) H2O 2 H₂O ROS->H2O Reduction GPx->GSSG GR Glutathione Reductase GR->GSH NADP NADP⁺ GR->NADP NADPH NADPH + H⁺ NADPH->GR

The Glutathione Redox Cycle.

Safety and Handling

This compound is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the reagent.

Conclusion

This compound provides a reliable method for the introduction of a thiol group into amine-containing molecules of pharmaceutical interest. The two-step procedure, involving the formation of a stable O-phenyl thiocarbamate intermediate followed by hydrolysis, allows for the synthesis of a diverse range of thiol-containing compounds. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: O-Phenyl Chlorothioformate in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-Phenyl chlorothioformate (CAS 1005-56-7) is a versatile reagent primarily utilized for the introduction of a thiocarbonyl functionality into organic molecules.[1][2] Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and potentially, in the development of advanced polymers and materials.[1][2] While direct, detailed applications in polymer synthesis are not extensively documented in publicly available literature, its chemical properties suggest significant potential in two primary areas: as a monomer for the synthesis of poly(thiocarbonate)s via step-growth polymerization and as a precursor for chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Additionally, its reactivity with nucleophiles allows for its use in the surface modification of materials.

This document provides detailed, illustrative application notes and protocols for the potential uses of this compound in polymer chemistry and material science, based on established chemical principles and analogous reactions.

Application Note 1: Synthesis of Aromatic Poly(thiocarbonate)s by Interfacial Polymerization

Aromatic poly(thiocarbonate)s are a class of sulfur-containing polymers that can exhibit unique thermal and optical properties compared to their polycarbonate analogs. This compound can theoretically be used as a monomer in interfacial polymerization with aromatic diols, such as Bisphenol A, to produce aromatic poly(thiocarbonate)s.

Experimental Protocol: Interfacial Polymerization of this compound and Bisphenol A

This protocol describes a laboratory-scale procedure for the synthesis of poly(bisphenol A thiocarbonate).

Materials:

  • This compound (≥98%)

  • Bisphenol A

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Hydrochloric acid (HCl), dilute solution

  • Methanol

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In a baffled flask, dissolve Bisphenol A and a stoichiometric amount of sodium hydroxide in deionized water to form the sodium salt of Bisphenol A. Add a catalytic amount of the phase transfer catalyst to this aqueous solution.

  • Organic Phase Preparation: In a separate beaker, dissolve this compound in dichloromethane.

  • Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase to create a fine emulsion. The polymerization will occur at the interface between the two immiscible liquids. Continue stirring for 1-2 hours at room temperature.

  • Work-up: Stop the stirring and allow the two phases to separate. Isolate the organic phase, which contains the polymer.

  • Purification: Wash the organic phase sequentially with dilute hydrochloric acid and deionized water to remove unreacted phenoxide and catalyst.

  • Precipitation: Precipitate the polymer by slowly adding the dichloromethane solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration, wash with methanol, and dry in a vacuum oven at 60-80 °C to a constant weight.

Data Presentation: Expected Polymer Properties

The following table summarizes the expected properties of the resulting aromatic poly(thiocarbonate) based on typical values for similar polymers.

PropertyExpected Value
Molecular Weight (Mn)10,000 - 30,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temp (Tg)150 - 180 °C
Refractive Index> 1.60
AppearanceOff-white to pale yellow powder

Logical Workflow for Interfacial Polymerization

Interfacial_Polymerization cluster_aqueous Aqueous Phase cluster_organic Organic Phase BisphenolA Bisphenol A Aqueous_Mix Aqueous Solution (Sodium Bisphenolate) BisphenolA->Aqueous_Mix NaOH NaOH NaOH->Aqueous_Mix PTC Phase Transfer Catalyst PTC->Aqueous_Mix Polymerization Interfacial Polymerization Aqueous_Mix->Polymerization OPC O-Phenyl chlorothioformate Organic_Mix Organic Solution OPC->Organic_Mix DCM Dichloromethane DCM->Organic_Mix Organic_Mix->Polymerization Purification Purification (Washing) Polymerization->Purification Precipitation Precipitation (in Methanol) Purification->Precipitation Drying Drying Precipitation->Drying Final_Polymer Aromatic Poly(thiocarbonate) Drying->Final_Polymer

Caption: Workflow for the synthesis of aromatic poly(thiocarbonate)s.

Application Note 2: this compound as a Precursor for RAFT Chain Transfer Agents

This compound can be converted into various thiocarbonylthio compounds, which are the core of RAFT agents. For instance, reaction with a suitable dithiocarbamate salt would yield a dithiocarbamate-based RAFT agent. These agents are crucial for controlling radical polymerization to produce polymers with well-defined molecular weights and low polydispersity.

Experimental Protocol: Synthesis of a RAFT Agent and Subsequent Polymerization of Styrene (Hypothetical)

This protocol outlines a two-step process: 1) synthesis of a hypothetical RAFT agent from this compound and 2) its use in the RAFT polymerization of styrene.

Part 1: Synthesis of a Dithiocarbamate-based RAFT Agent

  • Reaction Setup: In a round-bottom flask, dissolve a sodium dithiocarbamate salt (e.g., sodium N,N-diethyldithiocarbamate) in a suitable solvent like acetone.

  • Addition: Slowly add an equimolar amount of this compound to the solution at room temperature with stirring.

  • Reaction: Continue stirring for 2-4 hours. The progress can be monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure. Redissolve the residue in a non-polar solvent and wash with water to remove the salt byproduct.

  • Purification: Purify the resulting RAFT agent by column chromatography.

Part 2: RAFT Polymerization of Styrene

  • Reaction Mixture: In a Schlenk flask, combine styrene, the synthesized RAFT agent, and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., toluene). The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the required time (e.g., 6-24 hours).

  • Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer in a large excess of methanol, filter, and dry under vacuum.

Data Presentation: Expected Polymerization Results
[Monomer]:[RAFT]:[Initiator]Time (h)Conversion (%)Mn ( g/mol )PDI
100:1:0.1640~4,200<1.2
100:1:0.11275~7,800<1.2
200:1:0.11260~12,500<1.3

Signaling Pathway for RAFT Polymerization

RAFT_Mechanism cluster_equilibrium Main RAFT Equilibrium Initiator Initiator Radical (I•) Radical (I•) Initiator->Radical (I•) Decomposition Propagating\nRadical (Pn•) Propagating Radical (Pn•) Radical (I•)->Propagating\nRadical (Pn•) + Monomer RAFT Adduct\nRadical RAFT Adduct Radical Propagating\nRadical (Pn•)->RAFT Adduct\nRadical + RAFT Agent Dormant\nPolymer (Pn-RAFT) Dormant Polymer (Pn-RAFT) RAFT Adduct\nRadical->Dormant\nPolymer (Pn-RAFT) Fragmentation New Propagating\nRadical (Pm•) New Propagating Radical (Pm•) RAFT Adduct\nRadical->New Propagating\nRadical (Pm•) Fragmentation Dormant\nPolymer (Pn-RAFT)->RAFT Adduct\nRadical + Propagating Radical (Pm•) Surface_Modification Start Hydroxyl-Terminated Surface Reaction1 Reaction with This compound and Pyridine Start->Reaction1 Intermediate Thiocarbonate-Functionalized Surface Reaction1->Intermediate Reaction2 Aminolysis (Primary Amine) Intermediate->Reaction2 Final Thiol-Functionalized Surface Reaction2->Final Click "Click" Chemistry (e.g., Thiol-ene) Final->Click

References

Application Notes and Protocols: O-Phenyl Chlorothioformate in the Synthesis of Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phenyl chlorothioformate is a versatile reagent in organic synthesis, serving as a crucial building block for the creation of various therapeutic agents. Its unique reactivity allows for the introduction of a thiocarbonyl group, which is a key structural motif in a range of biologically active molecules. This document provides an overview of its applications, detailed experimental protocols for key syntheses, and a summary of relevant data.

Introduction

This compound (C₇H₅ClOS) is a valuable reagent in medicinal chemistry, primarily utilized for the synthesis of thiocarbamates, thiones, and other sulfur-containing heterocyclic compounds. These scaffolds are present in numerous drugs and clinical candidates due to their ability to interact with a wide array of biological targets. The reactivity of the chlorothioformate group enables facile reactions with nucleophiles such as amines, alcohols, and thiols, making it a cornerstone for building molecular complexity in drug discovery programs.

Applications in Therapeutic Agent Synthesis

This compound has been instrumental in the development of compounds targeting various diseases. Its applications span across multiple therapeutic areas, including oncology, infectious diseases, and neurology.

  • Anticancer Agents: The thiocarbamate moiety, readily synthesized from this compound, is a key component of several potent anticancer agents. These compounds often function as inhibitors of crucial cellular signaling pathways.

  • Antiviral Compounds: The introduction of a thiocarbonyl group can enhance the antiviral activity of certain molecules. This compound provides a direct route to such modifications.

  • Enzyme Inhibitors: The unique electronic properties of the thiocarbonyl group make it an effective pharmacophore for the design of enzyme inhibitors, including those targeting proteases and kinases.

Experimental Protocols

The following are representative protocols for the synthesis of key intermediates and therapeutic agent precursors using this compound.

General Synthesis of O-Aryl Thiocarbamates

This protocol describes a general method for the synthesis of O-aryl thiocarbamates from primary or secondary amines and this compound.

Materials:

  • This compound

  • A primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-aryl thiocarbamate.

Synthesis of the Kinase Inhibitor Sorafenib Precursor

This protocol outlines a key step in the synthesis of Sorafenib, a multi-kinase inhibitor, where an unsymmetrical urea is formed. While some modern syntheses of Sorafenib may utilize alternative reagents, the underlying transformation is conceptually similar to a reaction that could involve a derivative of this compound.[1][2][3]

Materials:

  • 4-(4-aminophenoxy)-N-methylpicolinamide

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate (can be prepared from the corresponding aniline)

  • Anhydrous Dichloromethane (DCM) or Pyridine

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.[1]

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • If pyridine is used as the solvent, it can be removed under vacuum.[1]

  • The resulting solid can be purified by recrystallization or column chromatography to yield Sorafenib.[1]

Data Presentation

The following tables summarize typical reaction yields for the synthesis of thiocarbamates and the biological activity of a representative therapeutic agent synthesized using a related methodology.

Table 1: Representative Yields for O-Aryl Thiocarbamate Synthesis

Amine SubstrateBaseSolventReaction Time (h)Yield (%)
AnilineTEADCM485
BenzylamineTEADCM392
PiperidineDIPEADCM295
MorpholineDIPEADCM290

Table 2: Biological Activity of Sorafenib

Target KinaseIC₅₀ (nM)
c-Raf6
B-Raf22
VEGFR-290
PDGFR-β57
c-KIT68

Visualizations

The following diagrams illustrate the general synthetic workflow and a key signaling pathway targeted by therapeutic agents derived from this compound chemistry.

Synthesis_Workflow cluster_reaction Reaction Amine Amine (R-NH2) Reaction_Step Thiocarbamoylation Amine->Reaction_Step OPC O-Phenyl chlorothioformate OPC->Reaction_Step Base Base (e.g., TEA) Base->Reaction_Step Solvent Solvent (e.g., DCM) Solvent->Reaction_Step Thiocarbamate O-Aryl Thiocarbamate Further_Modification ... Thiocarbamate->Further_Modification Further Modifications Therapeutic_Agent Therapeutic Agent Reaction_Step->Thiocarbamate Further_Modification->Therapeutic_Agent

Caption: General workflow for the synthesis of therapeutic agents using this compound.

Signaling_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Angiogenesis Transcription_Factors->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF

Caption: Simplified RAF/MEK/ERK signaling pathway inhibited by Sorafenib.

Conclusion

This compound remains a significant and versatile reagent in the synthesis of therapeutic agents. Its ability to efficiently introduce the thiocarbonyl group provides medicinal chemists with a powerful tool for the design and synthesis of novel drugs targeting a wide range of diseases. The protocols and data presented herein offer a foundational understanding for researchers and professionals in the field of drug development.

References

A Step-by-Step Guide to O-Phenyl Chlorothioformate Mediated Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phenyl chlorothioformate (PhOCSCl) is a versatile reagent in organic synthesis, primarily utilized for the introduction of a thiocarbonyl moiety. Its reactivity makes it a valuable tool for a variety of coupling reactions, including the formation of thiocarbamates, isothiocyanates, and potentially for the activation of carboxylic acids for amide and ester synthesis. This document provides detailed application notes and protocols for key coupling reactions mediated by this compound, along with quantitative data and mechanistic insights to guide researchers in its effective use.

Safety and Handling

This compound is a corrosive and moisture-sensitive liquid. It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Core Applications and Protocols

The primary applications of this compound in coupling reactions revolve around its reaction with nucleophiles, particularly amines. This leads to the formation of O-aryl thiocarbamates, which can be further transformed into valuable isothiocyanates.

Synthesis of O-Aryl Thiocarbamates from Primary Amines

The reaction of this compound with primary amines provides a straightforward method for the synthesis of O-aryl thiocarbamates. These compounds are stable intermediates and can be isolated and purified before subsequent reactions.

  • To a stirred solution of the primary amine (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.1 equiv.) or pyridine (1.1 equiv.).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.05 equiv.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired O-aryl thiocarbamate.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Amine Primary Amine Mix Mix Amine, Base, and Solvent Amine->Mix Reagent This compound AddReagent Add this compound Reagent->AddReagent Base Base (e.g., Et3N) Base->Mix Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mix Cool Cool to 0 °C Mix->Cool Cool->AddReagent Stir Stir at Room Temperature AddReagent->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify Product O-Aryl Thiocarbamate Purify->Product

Workflow for the synthesis of O-aryl thiocarbamates.

Synthesis of Isothiocyanates from Primary Amines

This compound provides an efficient route to isothiocyanates from primary amines. This transformation can be achieved through a one-pot procedure or a two-step process involving the isolation of the intermediate O-aryl thiocarbamate. The two-step process is often preferred for electron-deficient anilines to achieve higher yields.[1][2][3]

  • To a suspension of solid sodium hydroxide (2.0 equiv.) in dichloromethane (DCM), add the primary amine (1.0 equiv.) and stir the mixture at room temperature.

  • Add this compound (1.1 equiv.) dropwise to the suspension.

  • Continue stirring at room temperature for the time indicated by TLC analysis until the starting amine is consumed.

  • Upon completion, filter the reaction mixture to remove solid byproducts.

  • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude isothiocyanate can be purified by distillation or column chromatography.

Step 1: Synthesis of O-Aryl Thiocarbamate

  • Follow the general protocol for the synthesis of O-aryl thiocarbamates as described in the previous section.

Step 2: Conversion to Isothiocyanate

  • To a solution of the purified O-aryl thiocarbamate (1.0 equiv.) in a suitable solvent such as DCM, add powdered sodium hydroxide (2.0 equiv.).

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, filter the mixture and wash the solid with the solvent.

  • The combined filtrate is then washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the isothiocyanate.

Amine SubstrateMethodProductYield (%)
BenzylamineOne-PotBenzyl isothiocyanate95
4-MethoxybenzylamineOne-Pot4-Methoxybenzyl isothiocyanate92
AnilineTwo-StepPhenyl isothiocyanate85
4-ChloroanilineTwo-Step4-Chlorophenyl isothiocyanate91
4-NitroanilineTwo-Step4-Nitrophenyl isothiocyanate88

The reaction proceeds through the initial formation of an O-aryl thiocarbamate intermediate. In the presence of a base, the thiocarbamate undergoes elimination to form the isothiocyanate and phenoxide as a leaving group.

G cluster_step1 Step 1: Thiocarbamate Formation cluster_step2 Step 2: Elimination Amine R-NH2 Intermediate1 [R-NH2+-C(=S)-OPh] Cl- Amine->Intermediate1 Nucleophilic Attack Reagent PhO-C(=S)-Cl Reagent->Intermediate1 Thiocarbamate R-NH-C(=S)-OPh Intermediate1->Thiocarbamate -HCl Anion R-N--C(=S)-OPh Thiocarbamate->Anion + Base Base Base (e.g., NaOH) Base->Anion Isothiocyanate R-N=C=S Anion->Isothiocyanate Elimination LeavingGroup PhO- Anion->LeavingGroup Elimination

Proposed mechanism for isothiocyanate formation.

Potential Applications in Amide and Ester Bond Formation

While less common, this compound can theoretically be used as an activating agent for carboxylic acids to facilitate the formation of amide and ester bonds. This would involve the initial formation of a reactive O-phenyl-S-acyl dithiocarbonate intermediate.

Proposed Workflow for Amide/Ester Synthesis:
  • Activation of Carboxylic Acid: The carboxylic acid is reacted with this compound in the presence of a base to form the O-phenyl-S-acyl dithiocarbonate.

  • Nucleophilic Attack: The amine or alcohol nucleophile then attacks the activated carbonyl group.

  • Product Formation: The tetrahedral intermediate collapses to form the amide or ester, releasing O-phenyl thiocarbonate as a byproduct.

G cluster_activation Activation cluster_coupling Coupling CarboxylicAcid R-COOH ActivatedIntermediate R-CO-S-C(=O)-OPh CarboxylicAcid->ActivatedIntermediate Reagent PhO-C(=S)-Cl Reagent->ActivatedIntermediate Tetrahedral Tetrahedral Intermediate ActivatedIntermediate->Tetrahedral Nucleophile R'-NH2 or R'-OH Nucleophile->Tetrahedral Nucleophilic Attack Product Amide (R-CO-NHR') or Ester (R-CO-OR') Tetrahedral->Product Collapse Byproduct [PhO-C(=O)-S]- Tetrahedral->Byproduct

Proposed workflow for amide/ester synthesis.

Note: Detailed experimental protocols and quantitative data for the direct use of this compound in amide and ester synthesis are not well-documented in the literature. The presented workflow is a theoretical pathway. Researchers interested in this application should perform careful optimization studies.

Conclusion

This compound is a valuable reagent for the synthesis of O-aryl thiocarbamates and, subsequently, a wide range of isothiocyanates, with established and reliable protocols. Its potential as a direct coupling agent for amide and ester bond formation remains an area for further exploration. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this compound effectively and safely in their synthetic endeavors.

References

Troubleshooting & Optimization

How to purify O-Phenyl chlorothioformate for high-purity applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of O-Phenyl chlorothioformate for high-purity applications. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to ensure the successful purification of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound to a high degree of purity?

A1: The most effective and commonly employed method for purifying this compound is vacuum distillation . This technique is particularly adept at separating the desired product from less volatile impurities.

Q2: What are the primary impurities I should be aware of in crude this compound?

A2: The principal impurity often encountered is O,O'-diphenyl thiocarbonate . This byproduct has a significantly higher boiling point than this compound, making it separable by vacuum distillation. Other potential impurities can include unreacted starting materials from the synthesis, such as phenol and thiophosgene, as well as products from side reactions.

Q3: My this compound has a yellow to amber color. Is this indicative of impurity?

A3: this compound is typically a clear yellow to light amber liquid.[1][2] A significant darkening of the color upon storage can indicate decomposition, potentially due to exposure to moisture, air, or elevated temperatures.

Q4: How can I confirm the purity of my this compound sample?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the functional groups present and compare the sample's spectrum against a reference standard of high-purity material.

Q5: What are the key safety precautions I should take when handling and purifying this compound?

A5: this compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Ensure all glassware is dry and the system is protected from atmospheric moisture.

Q6: How should I properly store high-purity this compound?

A6: High-purity this compound should be stored in a tightly sealed, airtight container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[2] It is advisable to store it in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Vacuum Distillation Troubleshooting
Problem Possible Cause(s) Solution(s)
Product is not distilling at the expected temperature/pressure. - Inaccurate pressure reading.- System leak.- Presence of high-boiling point impurities.- Calibrate the pressure gauge.- Check all joints and connections for leaks. Ensure proper greasing of joints.- If the boiling point is significantly elevated, the crude material may contain a high concentration of less volatile impurities. Consider a preliminary purification step like filtration if solids are present.
Product appears dark or discolored after distillation. - Thermal decomposition due to excessive heating.- Presence of thermally labile impurities.- Lower the distillation temperature by achieving a lower vacuum.- Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.- Minimize the residence time of the compound at high temperatures.
Bumping or unstable boiling. - Inefficient stirring.- Lack of boiling chips or stir bar.- Rapid heating.- Ensure vigorous and consistent stirring with a magnetic stir bar.- Do not use boiling chips for vacuum distillation. Use a stir bar instead.- Heat the distillation flask gradually and evenly.
Low recovery of purified product. - Inefficient condensation.- Product loss due to leaks in the collection path.- Significant amount of non-volatile residue.- Ensure the condenser is properly cooled with a continuous flow of cold water.- Check for any leaks in the receiving flask and adapter.- The crude material may have a lower than expected concentration of the desired product.
Flash Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities. - Inappropriate solvent system (eluent).- Column overloading.- Irregular packing of the stationary phase.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve good separation (Rf of the product around 0.25-0.35). A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate).- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without any cracks or channels.
Product elutes too quickly or too slowly. - Eluent polarity is too high or too low.- If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexanes).- If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Streaking or tailing of the product band. - Sample is not sufficiently soluble in the eluent.- Acidic or basic nature of the compound interacting with the silica gel.- Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column.- For acidic compounds, consider adding a small amount of acetic acid to the eluent. For basic compounds, adding a small amount of triethylamine may help.

Experimental Protocols

Protocol 1: High-Purity Purification by Vacuum Distillation

This protocol describes the purification of crude this compound using vacuum distillation.

Materials:

  • Crude this compound

  • Dry round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump and pressure gauge

  • Cold trap (e.g., with dry ice/acetone)

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Apparatus Setup: Assemble a dry vacuum distillation apparatus. Ensure all ground glass joints are lightly greased and securely clamped. Place a magnetic stir bar in the distillation flask.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.

  • System Evacuation: Connect the apparatus to a vacuum pump through a cold trap. Slowly evacuate the system to the desired pressure (typically 5-10 mmHg).

  • Heating and Distillation: Once a stable vacuum is achieved, begin stirring and gradually heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the appropriate temperature for the given pressure. The boiling point of this compound is approximately 81-83 °C at 6 mmHg.[2][4]

  • Termination: Once the desired fraction has been collected, remove the heating mantle and allow the system to cool to room temperature under vacuum.

  • Breaking the Vacuum: Slowly introduce an inert gas to bring the system back to atmospheric pressure before disconnecting the apparatus.

  • Storage: Transfer the purified product to a clean, dry, and airtight container under an inert atmosphere.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

  • Air or nitrogen source for pressure

Procedure:

  • Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude material. A good starting point is a 95:5 mixture of hexanes:ethyl acetate, adjusting the polarity to achieve an Rf value of approximately 0.25-0.35 for the product.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure to begin the elution process.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1005-56-7[4]
Molecular Formula C₇H₅ClOS[4]
Molecular Weight 172.63 g/mol [4]
Appearance Clear yellow to light amber liquid[1][2]
Boiling Point 81-83 °C at 6 mmHg[2][4]
Density 1.248 g/mL at 25 °C[4]

Table 2: Analytical Parameters for Purity Assessment

Analytical Technique Parameter Expected Result for High-Purity Product
GC-MS Purity (Area %)> 99%
Major ImpurityO,O'-diphenyl thiocarbonate (if present, should be at a very low level)
¹H NMR (CDCl₃) Chemical Shifts (δ)Aromatic protons typically appear in the range of 7.0-7.5 ppm.
¹³C NMR (CDCl₃) Chemical Shifts (δ)Aromatic carbons typically appear in the range of 120-155 ppm. The thiocarbonyl carbon (C=S) will be significantly downfield.
FTIR (neat) Key Stretching Frequencies (cm⁻¹)C=S stretch, C-O stretch, C-Cl stretch, and aromatic C-H and C=C stretches.

Visualizations

experimental_workflow cluster_purification Purification cluster_analysis Purity Analysis crude Crude O-Phenyl chlorothioformate distillation Vacuum Distillation crude->distillation Primary Method chromatography Flash Chromatography crude->chromatography Alternative Method purified High-Purity This compound distillation->purified chromatography->purified gcms GC-MS result Purity Confirmed (>99%) gcms->result nmr NMR (1H, 13C) nmr->result ftir FTIR ftir->result purified->gcms purified->nmr purified->ftir

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_distillation Vacuum Distillation Issues cluster_chromatography Flash Chromatography Issues start Purification Issue Encountered dist_issue Discolored Product start->dist_issue chrom_issue Poor Separation start->chrom_issue dist_cause Thermal Decomposition? dist_issue->dist_cause dist_solution Lower Temperature & Improve Vacuum dist_cause->dist_solution Yes end Successful Purification dist_solution->end chrom_cause Incorrect Eluent? chrom_issue->chrom_cause chrom_solution Optimize Solvent System via TLC chrom_cause->chrom_solution Yes chrom_solution->end

Caption: A logical flowchart for troubleshooting common purification issues.

References

Common side reactions with O-Phenyl chlorothioformate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Phenyl chlorothioformate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS 1005-56-7) is a reactive chemical intermediate widely used in organic synthesis.[1] Its primary applications include the synthesis of thiocarbamates, isothiocyanates, and as a reagent for thionocarbonylation reactions.[1][2][3] It is particularly valuable in the development of pharmaceuticals and agrochemicals, where the introduction of a sulfur-containing moiety can be crucial for the molecule's biological activity.[1][4]

Q2: How should I properly handle and store this compound?

A2: this compound is a moisture-sensitive, corrosive, and toxic compound that should be handled with appropriate personal protective equipment in a chemical fume hood.[5][6][7] It is stable under normal conditions but should be protected from direct sunlight, high temperatures, and moisture to prevent decomposition.[5] Store the reagent in a tightly closed container in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5][7]

Q3: What are the common impurities in this compound?

A3: A potential impurity that can be present in this compound is O,O'-diphenyl thiocarbonate.[7] It is also important to be aware that the reagent can decompose upon exposure to water, which would lead to the formation of hydrochloric acid.[8]

Troubleshooting Guide: Common Side Reactions

Problem: Low yield of the desired thiocarbamate or isothiocyanate when reacting this compound with an amine, especially an electron-deficient aniline.

Cause: A common side reaction when using a tertiary amine base, such as triethylamine (Et₃N), is the dealkylation of the base by this compound. This leads to the formation of an undesired O-phenyl dialkylcarbamothioate byproduct and significantly reduces the yield of the target molecule. This issue is particularly prominent with less reactive amines like electron-deficient anilines.[5]

Solution: Procedural Modifications to Avoid Side Reactions

To circumvent the dealkylation side reaction, it is recommended to avoid tertiary amine bases like triethylamine. The use of solid sodium hydroxide as the base has been shown to be effective. A two-step approach is particularly versatile and provides high yields for a wide range of amines, including those that are electron-deficient.[5]

Recommended Approach: Two-Step Synthesis of Isothiocyanates.

  • Step 1: Synthesis of the Thiocarbamate Intermediate. React the primary amine with this compound in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) without a strong base to form the O-phenyl thiocarbamate intermediate.

  • Step 2: Conversion to the Isothiocyanate. Isolate the thiocarbamate and then treat it with solid sodium hydroxide to induce elimination and form the final isothiocyanate product.

This two-step process avoids the conditions that lead to the dealkylation of tertiary amine bases and has been shown to provide excellent yields.

Data Presentation

The choice between a one-pot and a two-step process can significantly impact the yield, especially for different classes of amines. The following table summarizes the typical yields obtained with each method.

Amine SubstrateOne-Pot Process Yield (%)Two-Step Process Yield (%)Primary Side Reaction with Et₃N
Alkyl AminesUp to 95%[5]Up to 99%[5]Minimal
Electron-Rich Aryl AminesGood to ExcellentExcellentPossible, but less pronounced
Electron-Deficient Aryl Amines0-35% (with Et₃N)[5]Up to 92%O-phenyl diethylcarbamothioate[5]

Experimental Protocols

Detailed Methodology for the Two-Step Synthesis of Isothiocyanates

This protocol is adapted from the procedure described by Li, et al. in Synthesis, 2013.

Step 1: Synthesis of Thiocarbamate Intermediate (e.g., from 4-Nitroaniline)

  • To a solution of the primary amine (2.0 mmol) in anhydrous dichloromethane (5 mL), add this compound (1.0 mmol) at room temperature.

  • Stir the reaction mixture for approximately 30 minutes. For less reactive amines like 4-nitroaniline, the reaction may be performed in refluxing tetrahydrofuran to achieve a higher yield of the intermediate.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The crude thiocarbamate can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of Isothiocyanate

  • Dissolve the crude or purified thiocarbamate (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add solid sodium hydroxide (1.2 mmol) to the solution.

  • Stir the mixture at room temperature for approximately 1 hour.

  • Monitor the conversion to the isothiocyanate by TLC.

  • After the reaction is complete, filter the mixture to remove the solid sodium hydroxide and any salts.

  • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude isothiocyanate.

  • Purify the product by column chromatography on silica gel.

Visualizations

Reaction Pathways

Reaction of this compound with a Primary Amine cluster_desired Recommended Pathway cluster_side_reaction Side Reaction Pathway Amine Primary Amine (R-NH₂) Thiocarbamate O-Phenyl Thiocarbamate Intermediate Amine->Thiocarbamate + OPCF SideProduct Side Product (O-Phenyl diethylcarbamothioate) OPCF O-Phenyl chlorothioformate Isothiocyanate Desired Product (R-N=C=S) Thiocarbamate->Isothiocyanate + NaOH (Step 2) Triethylamine Triethylamine (Et₃N) Triethylamine->SideProduct + OPCF (Dealkylation) NaOH Solid NaOH

Caption: Desired vs. Side Reaction Pathways.

Experimental Workflow

Two-Step Isothiocyanate Synthesis Workflow start Start step1 Step 1: Mix Primary Amine and This compound in Anhydrous Solvent (e.g., DCM) start->step1 stir1 Stir at Room Temperature (~30 min) step1->stir1 monitor1 Monitor by TLC for Thiocarbamate Formation stir1->monitor1 workup1 Isolate Crude Thiocarbamate (Solvent Removal) monitor1->workup1 Reaction Complete step2 Step 2: Dissolve Thiocarbamate in Anhydrous DCM and Add Solid NaOH workup1->step2 stir2 Stir at Room Temperature (~1 hour) step2->stir2 monitor2 Monitor by TLC for Isothiocyanate Formation stir2->monitor2 workup2 Filter and Wash with Water monitor2->workup2 Reaction Complete purify Dry and Purify by Column Chromatography workup2->purify end Final Product: Pure Isothiocyanate purify->end

Caption: Recommended Two-Step Experimental Workflow.

References

Technical Support Center: O-Phenyl Chlorothioformate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction conditions for the synthesis of O-Phenyl chlorothioformate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method for synthesizing this compound is the reaction of phenol with thiophosgene in the presence of a base.[1][2] This reaction is typically carried out in a suitable solvent at controlled temperatures.

Q2: What are the critical parameters to control during the synthesis?

A2: The key parameters that significantly influence the yield and purity of this compound are:

  • Choice of Base: The type and amount of base used can affect the reaction rate and the formation of byproducts.

  • Solvent: The solvent influences the solubility of reactants and can impact the reaction pathway.

  • Temperature: Temperature control is crucial to manage the reaction rate and minimize the formation of thermal degradation products.

  • Stoichiometry of Reactants: The molar ratio of phenol to thiophosgene is a critical factor in maximizing product yield and minimizing unreacted starting materials.

Q3: What are the common side reactions and byproducts I should be aware of?

A3: A common byproduct in this synthesis is O,O'-diphenyl thiocarbonate.[1] Its formation can be favored under certain conditions, and its removal is necessary to obtain high-purity this compound. Other potential side reactions may involve the reaction of the product with excess base or impurities in the starting materials.

Q4: How can I purify the crude this compound?

A4: Vacuum distillation is a common and effective method for purifying this compound.[1] Due to the thermal sensitivity of the product, it is important to perform the distillation under reduced pressure to keep the temperature low. A potential impurity, O,O'-diphenyl thiocarbonate, has a higher boiling point and can be separated as it remains in the distillation flask.[1]

Q5: What are the safety precautions for handling this compound and thiophosgene?

A5: Both thiophosgene and this compound are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Thioposgene is highly toxic and corrosive, and this compound is a corrosive compound that can cause severe skin burns and eye damage.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or GC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Suboptimal base: The chosen base may not be effective in promoting the reaction.While sodium hydroxide is commonly used, other bases like pyridine or triethylamine can be explored. A comparative study of bases may be necessary to find the optimal one for your specific conditions.
Poor quality of reagents: Impurities in phenol or thiophosgene can lead to side reactions and lower the yield.Use freshly distilled or high-purity reagents.
Low Purity (Presence of Impurities) Formation of O,O'-diphenyl thiocarbonate: This can occur if the reaction conditions favor the reaction of this compound with unreacted phenoxide.Optimize the stoichiometry of the reactants to avoid excess phenol. Careful control of the addition of thiophosgene to the phenoxide solution can also minimize this side reaction.
Thermal decomposition: The product may decompose at elevated temperatures.Maintain a low reaction temperature and use vacuum distillation for purification to avoid thermal degradation.
Reaction is too slow Low reaction temperature: The reaction rate may be too slow at very low temperatures.Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Inefficient mixing: Poor mixing can lead to localized concentration gradients and slow down the reaction.Ensure efficient stirring throughout the reaction.
Product is dark in color Presence of impurities or decomposition products. Purify the product by vacuum distillation. If the color persists, consider treating the crude product with a small amount of activated carbon before distillation.

Experimental Protocols

Synthesis of this compound using Sodium Hydroxide

This protocol is adapted from a patented procedure and provides a general method for the synthesis.[2]

Materials:

  • Phenol

  • Thiophosgene

  • Sodium Hydroxide (NaOH)

  • Chloroform (or other suitable inert solvent)

  • Water

  • Calcium Chloride (for drying tube)

Equipment:

  • Two-liter four-neck, round-bottom flask

  • Thermometer

  • Calcium chloride drying tube

  • Addition funnel

  • Mechanical stirrer

  • Ice bath

Procedure:

  • In the two-liter flask, dissolve thiophosgene (0.67 mole) in chloroform (400 ml).

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, prepare a solution of phenol (0.7 mole) in 5% aqueous sodium hydroxide (600 ml) and cool it to 0-5 °C.

  • Slowly add the cold phenol solution to the stirred thiophosgene solution via the addition funnel. Maintain the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for a specified time (monitoring by TLC or GC is recommended to determine completion).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizing the Workflow

Below are diagrams illustrating the synthesis workflow and a troubleshooting decision-making process.

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Thiophosgene Thiophosgene in Solvent ReactionMix Reaction Mixture (Controlled Temperature) Thiophosgene->ReactionMix Phenol Phenol in Base Solution Phenol->ReactionMix Separation Phase Separation ReactionMix->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation FinalProduct Pure O-Phenyl chlorothioformate Distillation->FinalProduct

Caption: General workflow for the synthesis of this compound.

TroubleshootingWorkflow Start Low Yield or Purity Issue CheckReaction Check Reaction Completion (TLC/GC) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes Extend Extend Reaction Time or Slightly Increase Temperature Incomplete->Extend AnalyzeCrude Analyze Crude Product for Byproducts (GC-MS/NMR) Complete->AnalyzeCrude Extend->CheckReaction Byproducts Significant Byproducts (e.g., O,O'-diphenyl thiocarbonate) AnalyzeCrude->Byproducts Yes NoByproducts Minor Byproducts AnalyzeCrude->NoByproducts No OptimizeStoichiometry Optimize Reactant Stoichiometry Byproducts->OptimizeStoichiometry OptimizePurification Optimize Purification (e.g., distillation conditions) NoByproducts->OptimizePurification End Improved Yield/Purity OptimizeStoichiometry->End OptimizePurification->End

Caption: Troubleshooting workflow for low yield or purity issues.

References

Troubleshooting low yields in reactions with O-Phenyl chlorothioformate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Phenyl chlorothioformate. The information is presented in a question-and-answer format to address common issues encountered during experimentation, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in reactions involving this compound can often be attributed to several key factors:

  • Moisture Contamination: this compound is highly sensitive to moisture. Any water present in the reaction setup, solvents, or reagents will lead to rapid hydrolysis of the starting material to phenol and other byproducts, rendering it inactive for the desired transformation.

  • Sub-optimal Reagent Quality: The purity of this compound is critical. Degraded reagent will exhibit lower reactivity. Ensure the reagent is stored under anhydrous conditions and handled under an inert atmosphere.

  • Inappropriate Base Selection: The choice of base is crucial. While a base is necessary to neutralize the HCl generated during the reaction, some bases can lead to side reactions. For instance, tertiary amines like triethylamine (Et₃N) can be dealkylated by this compound, especially when reacting with less nucleophilic amines like anilines. This side reaction consumes both the base and the reagent, leading to lower yields of the desired product.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products. A slight excess of this compound is often recommended.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the decomposition of the starting material and the product, as well as increase the likelihood of side reactions.

Issue 2: I am seeing an unexpected side product in my reaction with an amine and triethylamine. What could it be?

When using triethylamine as a base in reactions with this compound, particularly with weakly nucleophilic amines (e.g., electron-deficient anilines), a common side product is O-phenyl diethylcarbamothioate.[1] This occurs because the this compound can react with triethylamine, leading to its dealkylation.

Issue 3: My reaction is sluggish or does not go to completion, even with an excess of this compound. What can I do?

  • Check Reagent Purity: Ensure your this compound has not degraded. It should be a clear, colorless to light yellow liquid.

  • Solvent Choice: The reaction is typically performed in anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). Ensure your solvent is thoroughly dried.

  • Activation of the Nucleophile: If you are reacting with a weakly nucleophilic amine or alcohol, consider using a stronger, non-nucleophilic base to deprotonate the nucleophile before adding the this compound.

  • Temperature: While high temperatures should be avoided, a modest increase in temperature (e.g., from 0 °C to room temperature) may be necessary to drive the reaction to completion. Monitor the reaction progress carefully by TLC or LC-MS to avoid product decomposition.

Issue 4: How can I improve the yield when working with electron-deficient anilines?

Reactions with electron-deficient anilines are often low-yielding due to the low nucleophilicity of the amine. To improve the yield, consider the following:

  • Use a Stronger, Non-Nucleophilic Base: Instead of triethylamine, consider using a stronger, non-nucleophilic base like solid sodium hydroxide.[1]

  • Two-Step Process: For the synthesis of isothiocyanates from electron-deficient anilines, a two-step process is often more effective. First, synthesize the intermediate thiocarbamate, and then induce its decomposition to the isothiocyanate in a separate step.[1]

Data Presentation

Table 1: Yield of Isothiocyanates from Various Amines Using a One-Pot Reaction with this compound and Solid NaOH. [1]

EntryAmineProductYield (%)
1BenzylamineBenzyl isothiocyanate92
2CyclohexylamineCyclohexyl isothiocyanate95
3AnilinePhenyl isothiocyanate85
44-Methoxyaniline4-Methoxyphenyl isothiocyanate88
54-Chloroaniline4-Chlorophenyl isothiocyanate65
64-Nitroaniline4-Nitrophenyl isothiocyanate35

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Thiocarbamates

This protocol is a general guideline for the synthesis of O-aryl N-alkylthiocarbamates.

Materials:

  • Primary or secondary amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (1.2 equiv) or another suitable non-nucleophilic base

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) and pyridine (1.2 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of Isothiocyanates from Alkyl or Electron-Rich Aryl Amines[1]

Materials:

  • Amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Solid sodium hydroxide (2.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a stirred solution of the amine (1.0 equiv) in anhydrous DCM, add solid sodium hydroxide (2.0 equiv).

  • Add this compound (1.1 equiv) dropwise at room temperature.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude isothiocyanate, which can be further purified by distillation or chromatography.

Visualizations

Reaction_Pathway Amine Amine (R-NH2) Intermediate Thiocarbamate Intermediate Amine->Intermediate + OPCF OPCF O-Phenyl chlorothioformate OPCF->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Neutralizes HCl Product Desired Product (e.g., Thiocarbamate) Intermediate->Product HCl HCl

Caption: General reaction pathway for the synthesis of thiocarbamates.

Troubleshooting_Workflow Start Low Reaction Yield Check_Moisture Check for Moisture (Reagents, Solvents, Glassware) Start->Check_Moisture Check_Reagent Verify Reagent Quality (Purity, Storage) Start->Check_Reagent Check_Base Evaluate Base Choice (e.g., Et3N dealkylation) Start->Check_Base Check_Stoichiometry Confirm Stoichiometry Start->Check_Stoichiometry Optimize_Temp Optimize Temperature Start->Optimize_Temp Solution Implement Corrective Actions: - Use anhydrous conditions - Use fresh reagent - Change to a non-nucleophilic base - Adjust reactant ratios - Optimize temperature profile Check_Moisture->Solution Check_Reagent->Solution Check_Base->Solution Check_Stoichiometry->Solution Optimize_Temp->Solution

Caption: A logical workflow for troubleshooting low yields.

Side_Reaction OPCF O-Phenyl chlorothioformate Side_Product O-Phenyl diethylcarbamothioate OPCF->Side_Product Reacts with Desired_Reaction Desired Reaction with Primary/Secondary Amine OPCF->Desired_Reaction Et3N Triethylamine (Et3N) Et3N->Side_Product Dealkylation Low_Yield Low Yield of Desired Product Side_Product->Low_Yield Leads to

Caption: Side reaction pathway leading to reduced yield.

References

Managing moisture sensitivity of O-Phenyl chlorothioformate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of O-Phenyl chlorothioformate in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 1005-56-7) is a chemical reagent with the linear formula ClC(S)OC6H5. It is primarily used in organic synthesis as a reagent for thionocarbonylation, which is valuable in the creation of complex organic molecules. Its applications include the synthesis of intermediates for pharmaceuticals and active ingredients for pesticides. Specifically, it has been used in the stereodirected synthesis of optically active compounds, the synthesis of peptide α-thioesters, and the preparation of derivatives of nucleosides.[1]

Q2: What are the main hazards associated with this compound?

This compound is classified as a corrosive substance. It causes severe skin burns and eye damage.[2][3] It is also harmful if swallowed and can cause respiratory tract burns upon inhalation.[4][5] Due to its hazardous nature, it is crucial to handle this reagent with appropriate personal protective equipment, including gloves, eye protection, and a face shield.[4]

Q3: How should I properly store this compound?

To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] Recommended storage temperatures are often between 2-8°C. It is sensitive to moisture and should be stored under an inert gas. Avoid exposure to direct sunlight, high temperatures, and incompatible substances.[2][4]

Q4: What happens when this compound is exposed to moisture?

This compound is moisture-sensitive and will hydrolyze in the presence of water. This decomposition reaction renders the reagent inactive for its intended purpose, leading to failed reactions or significantly lower yields. The hydrolysis likely produces phenol, hydrochloric acid, and carbonyl sulfide.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: My reaction yield is significantly lower than expected or the reaction failed completely.

  • Possible Cause: The most common reason for low yield or reaction failure is the degradation of this compound due to moisture contamination.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that the this compound used is from a freshly opened bottle or has been stored under strictly anhydrous conditions. If you suspect degradation, it is best to use a fresh batch.

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Solvents should be freshly distilled from an appropriate drying agent. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Check Substrate and Other Reagents: Ensure that your substrate and any other reagents (e.g., bases) are also free of moisture.

Problem 2: I observe the formation of unexpected side products in my reaction.

  • Possible Cause: In the presence of moisture, this compound can decompose, and the resulting byproducts can lead to unintended side reactions with your substrate or other reagents. For instance, in reactions with amines, the presence of water can lead to the formation of ureas.

  • Troubleshooting Steps:

    • Strict Moisture Exclusion: Re-evaluate your experimental setup to eliminate all potential sources of moisture. This includes using septa on reaction vessels and transferring reagents via syringe.

    • Control Reaction Temperature: Exothermic reactions should be cooled appropriately to minimize side reactions. Insufficient cooling can lead to the decomposition of both starting materials and products.

    • Optimize Order of Addition: The order in which reagents are added can be critical. A common practice is to add the this compound solution dropwise to a solution of the substrate and any base.[6]

Problem 3: The reaction appears to start but then stops before completion.

  • Possible Cause: This could be due to the gradual introduction of moisture into the reaction vessel over time, leading to the deactivation of the this compound.

  • Troubleshooting Steps:

    • Check for Leaks: Ensure all joints and seals in your reaction setup are airtight.

    • Inert Atmosphere Blanket: Maintain a positive pressure of inert gas throughout the entire course of the reaction.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and identify when it stalls.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 172.63 g/mol [3]
Boiling Point 81-83 °C at 6 mmHg
Density 1.248 g/mL at 25 °C
Refractive Index n20/D 1.581
Flash Point 81 °C (closed cup)
Purity ≥97% to 99% (typical)[7]

Experimental Protocols

Detailed Methodology for the Thionocarbonylation of an Alcohol

This protocol provides a general guideline for the thionocarbonylation of a primary or secondary alcohol using this compound, with a strong emphasis on maintaining anhydrous conditions.

  • Preparation of Glassware and Reagents:

    • All glassware (round-bottom flask, dropping funnel, condenser) must be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).

    • Assemble the glassware hot and flush with a stream of dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the experiment.

    • The solvent (e.g., dichloromethane or tetrahydrofuran) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for THF).

    • The alcohol substrate and any base (e.g., pyridine or triethylamine) must be dry. Liquid reagents should be distilled from a drying agent, and solid reagents should be dried under vacuum.

  • Reaction Setup:

    • To a stirred solution of the alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine (1.2 equivalents) in the anhydrous solvent under an inert atmosphere, cool the reaction mixture to 0 °C using an ice-water bath.

    • In a separate, dry dropping funnel, prepare a solution of this compound (1.1 equivalents) in the anhydrous solvent.

  • Execution of the Reaction:

    • Add the this compound solution dropwise to the stirred alcohol solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting alcohol is consumed.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid and destroy any remaining this compound.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware (Oven/Flame-dried) prep_reagents Use Anhydrous Solvents & Reagents prep_inert Set up under Inert Atmosphere (N2/Ar) dissolve_substrate Dissolve Substrate & Base in Solvent prep_inert->dissolve_substrate Start Reaction cool_reaction Cool to 0 °C dissolve_substrate->cool_reaction add_reagent Dropwise Addition of Reagent cool_reaction->add_reagent prepare_reagent Prepare Solution of This compound prepare_reagent->add_reagent stir_reaction Stir at Room Temp. (Monitor by TLC/LC-MS) add_reagent->stir_reaction quench Quench with aq. NaHCO3 at 0 °C stir_reaction->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify

Caption: Workflow for reactions involving moisture-sensitive this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Reaction Yield start Low or No Yield check_moisture Suspect Moisture Contamination? start->check_moisture check_reagent Suspect Reagent Degradation? check_moisture->check_reagent No solution_moisture Action: - Redry all glassware - Use fresh anhydrous solvents - Ensure inert atmosphere check_moisture->solution_moisture Yes check_conditions Review Reaction Conditions? check_reagent->check_conditions No solution_reagent Action: - Use a fresh bottle of  this compound - Verify purity of substrate check_reagent->solution_reagent Yes solution_conditions Action: - Optimize temperature control - Adjust stoichiometry - Change order of addition check_conditions->solution_conditions Yes

Caption: Decision-making flowchart for troubleshooting low-yielding reactions.

References

Quenching procedures for reactions involving O-Phenyl chlorothioformate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper quenching procedures for reactions involving O-Phenyl chlorothioformate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (C₇H₅ClOS) is a reagent used in organic synthesis, for example, in the preparation of thiocarbamates and isothiocyanates.[1][2] It is a moisture-sensitive and corrosive compound that can cause severe skin burns and eye damage.[3] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q2: Why is quenching a critical step in reactions involving this compound?

Quenching is essential to neutralize any unreacted this compound, a reactive and hazardous material. Proper quenching ensures the safe handling of the reaction mixture during workup and prevents the formation of undesired byproducts. The quenching process deactivates the reactive chlorothioformate group, typically by reacting it with a nucleophile.

Q3: What are the most common quenching agents for this compound reactions?

Common quenching agents are nucleophilic and can react with the chlorothioformate. These include:

  • Aqueous solutions of mild bases: Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solutions are frequently used. They neutralize the HCl byproduct formed during the reaction and hydrolyze the excess this compound.

  • Water: Can be used to hydrolyze the reagent, but the reaction can be vigorous and produce corrosive HCl. It is often added after an initial quench with a milder reagent.

  • Amines: A dilute aqueous solution of an amine, such as ammonium hydroxide (NH₄OH), can also be used. This is particularly effective if the desired product is stable to amine addition.

Q4: What are the primary byproducts of quenching this compound?

The byproducts depend on the quenching agent used:

  • With aqueous base (e.g., NaHCO₃): The primary byproducts are phenol, sodium chloride, and carbon dioxide (from the bicarbonate). The thiocarbonate intermediate is unstable and hydrolyzes.

  • With water: The byproducts are phenol and hydrochloric acid (HCl).

  • With amines: The byproduct will be the corresponding thiocarbamate.

Troubleshooting Guides

Issue 1: Violent or Uncontrolled Quenching Reaction
  • Cause: The quenching agent was added too quickly or the reaction mixture was not sufficiently cooled. This compound reacts exothermically with nucleophiles.

  • Solution:

    • Always cool the reaction mixture to a low temperature (e.g., 0 °C) in an ice bath before and during the quenching process.[4]

    • Add the quenching agent slowly and dropwise with vigorous stirring to dissipate the heat effectively.

    • Ensure the reaction vessel is of an appropriate size to handle potential gas evolution and splashing.

Issue 2: Low Yield of the Desired Product After Workup
  • Cause 1: Hydrolysis of the product. The desired thiocarbamate or other product might be unstable to the quenching conditions (e.g., strongly basic or acidic pH).

    • Solution: Use a milder quenching agent like a saturated solution of sodium bicarbonate instead of a strong base like sodium hydroxide.[5] Monitor the pH of the aqueous layer during extraction to ensure it is within a range that is safe for your product.

  • Cause 2: Emulsion formation during extraction. This can lead to loss of product in the aqueous layer or at the interface.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite can be effective.

  • Cause 3: Incomplete reaction. The reaction may not have gone to completion before quenching.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is consumed before quenching.[6]

Issue 3: Unexpected Byproducts Observed in the Final Product
  • Cause 1: Reaction with the quenching agent. The quenching agent may react with the desired product.

    • Solution: Choose a quenching agent that is unreactive towards your product. For example, if your product is sensitive to amines, avoid using an amine-based quench.

  • Cause 2: Dimerization or polymerization. Under certain conditions, side reactions can occur.

    • Solution: Maintain a low reaction temperature and ensure slow, controlled addition of reagents.

Data Presentation

Table 1: Recommended Quenching Agents and Conditions

Substrate ClassRecommended Quenching AgentTemperatureKey Considerations
Primary/Secondary AminesSaturated aq. NaHCO₃0 °C to rtSlow, dropwise addition. CO₂ evolution may occur.
AlcoholsSaturated aq. NaHCO₃ or water0 °C to rtEnsure the product is stable to basic/neutral hydrolysis.
General ReactionsSaturated aq. NaHCO₃0 °CA generally safe and effective quenching agent.

Experimental Protocols

General Quenching Procedure for a Reaction of this compound with an Amine:

  • Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction vessel to 0 °C using an ice-water bath.

  • Prepare the Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate.

  • Slow Addition of Quenching Agent: With vigorous stirring, add the saturated sodium bicarbonate solution dropwise to the reaction mixture. Be cautious of any gas evolution (CO₂) and exotherm. Maintain the temperature below 10 °C during the addition.

  • Warm to Room Temperature: After the addition is complete and gas evolution has ceased, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 15-30 minutes to ensure the complete hydrolysis of any remaining this compound.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and separate the layers.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_quench Quenching cluster_workup Workup A Reactants (Amine/Alcohol) in Anhydrous Solvent B Add this compound (dropwise at 0 °C) A->B C Stir at appropriate temperature B->C D Monitor reaction by TLC/LC-MS C->D E Cool reaction to 0 °C D->E Reaction Complete F Slowly add saturated aq. NaHCO₃ E->F G Warm to room temperature F->G H Extract with Organic Solvent G->H I Wash with Water and Brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify (e.g., Chromatography) K->L troubleshooting_workflow Start Quenching Issue Observed Q1 Violent Reaction? Start->Q1 A1 Cool to 0 °C Add quencher slowly Q1->A1 Yes Q2 Low Product Yield? Q1->Q2 No End Problem Resolved A1->End A2_1 Use milder quencher (e.g., NaHCO₃) Q2->A2_1 Yes (Product Degradation) A2_2 Add brine to break emulsion Q2->A2_2 Yes (Emulsion) A2_3 Ensure reaction completion before quench Q2->A2_3 Yes (Incomplete Reaction) Q3 Unexpected Byproducts? Q2->Q3 No A2_1->End A2_2->End A2_3->End A3_1 Select a non-reactive quenching agent Q3->A3_1 Yes (Reaction with Quencher) A3_2 Maintain low temperature Q3->A3_2 Yes (Side Reactions) Q3->End No A3_1->End A3_2->End

References

Identifying and minimizing byproduct formation with O-Phenyl chlorothioformate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Phenyl Chlorothioformate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (PhOCSCl) is a versatile reagent used in organic synthesis.[1] It is primarily used for the preparation of O-aryl thiocarbonates, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1][2] Its reactive nature makes it an excellent agent for thionocarbonylation reactions.[2]

Q2: What are the main storage and handling recommendations for this compound?

A2: this compound is sensitive to moisture and heat.[3] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[4][5] Avoid direct sunlight and high temperatures.[4] Due to its corrosive nature, appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[4][6]

Q3: What are the known decomposition products of this compound?

A3: While stable under recommended storage conditions, this compound can decompose in the presence of moisture (hydrolysis) or at high temperatures.[3][4] Hydrolysis can lead to the formation of phenol, hydrochloric acid, and carbonyl sulfide (COS).

Q4: Can I use triethylamine as a base in reactions with this compound?

A4: While triethylamine is a common organic base, its use with this compound, particularly in reactions with primary and secondary amines for the synthesis of isothiocyanates, can lead to the formation of a significant byproduct, O-phenyl diethylcarbamothioate.[7][8] This occurs through the dealkylation of triethylamine by the reagent.[7] For cleaner reactions, non-nucleophilic bases or solid inorganic bases like sodium hydroxide are often recommended.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low Yield of the Desired O-Aryl Thiocarbonate in Reactions with Alcohols

Low yields in the synthesis of O-aryl thiocarbonates from alcohols can be attributed to several factors, including incomplete reaction, side reactions, and product decomposition.

Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Ensure the alcohol is completely dry. Moisture can hydrolyze the this compound. - Increase the reaction temperature moderately, monitoring for potential decomposition. - Increase the equivalents of this compound or the base.Increased conversion of the starting alcohol to the desired product.
Byproduct Formation - Use a non-nucleophilic base (e.g., proton sponge) or a hindered base (e.g., 2,6-lutidine) instead of pyridine or triethylamine to minimize side reactions. - Add the this compound slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and reduce the formation of symmetrical byproducts.Reduced formation of byproducts such as O,O'-diphenyl thiocarbonate and xanthates, leading to a cleaner reaction profile and easier purification.
Product Decomposition - If the desired thiocarbonate is sensitive to the reaction conditions, minimize the reaction time by closely monitoring its progress via TLC or LC-MS. - Ensure the work-up procedure is not overly acidic or basic if the product is labile.Improved isolated yield of the target molecule.
Issue 2: Formation of O-Phenyl Dialkylcarbamothioate Byproduct in Reactions with Amines

A common issue in the synthesis of isothiocyanates or thiocarbamates from primary or secondary amines using this compound is the formation of an O-phenyl dialkylcarbamothioate byproduct, especially when using triethylamine as the base.[7][8]

Base Used Desired Product Yield (Phenyl Isothiocyanate) Byproduct Yield (O-Phenyl Diethylcarbamothioate) Reference
Triethylamine35%65%[7]
Solid Sodium Hydroxideup to 95%Not reported as a major byproduct[7]

One-Pot Synthesis of Isothiocyanates using Solid Sodium Hydroxide:

  • Reactants: Primary amine (1.0 eq), this compound (1.0 eq), solid sodium hydroxide (3.0 eq).

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of the primary amine in dichloromethane, add solid sodium hydroxide.

    • Add this compound dropwise at room temperature.

    • Stir the reaction mixture until the starting amine is consumed (monitor by TLC).

    • Upon completion, quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

This method has been shown to be effective for a range of alkyl and electron-rich aryl amines, with yields of up to 95%.[7]

Issue 3: Presence of O,O'-Diphenyl Thiocarbonate Impurity

The presence of O,O'-diphenyl thiocarbonate can arise either from the starting this compound reagent or as a byproduct formed during the reaction.

  • Identification: This impurity can be identified by techniques such as GC-MS or by its melting point (m.p. 106 °C) if it remains as a non-volatile residue during the purification of the desired product.[5]

  • Purification of this compound: To remove this impurity from the starting material, dissolve the reagent in chloroform, wash with water, dry with calcium chloride, and perform vacuum distillation.[5]

  • Minimizing Formation during Reaction: The formation of O,O'-diphenyl thiocarbonate can occur if there is an excess of phenoxide ions in the reaction mixture. This can be minimized by the slow addition of this compound to the reaction and ensuring the use of the correct stoichiometry of reagents.

Visual Troubleshooting Guides

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of Desired Product check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->analyze_byproducts sub_purity Impure Reagents? check_purity->sub_purity sub_conditions Suboptimal Conditions? check_conditions->sub_conditions sub_byproducts Major Byproducts Identified? analyze_byproducts->sub_byproducts action_purify Purify Starting Materials sub_purity->action_purify action_optimize Optimize: - Temperature - Solvent - Base - Reaction Time sub_conditions->action_optimize action_minimize Implement Strategies to Minimize Specific Byproducts sub_byproducts->action_minimize end_node Improved Yield action_purify->end_node action_optimize->end_node action_minimize->end_node

Caption: A logical workflow for troubleshooting low product yields.

Signaling Pathway of Byproduct Formation with Amines

amine_byproduct_pathway OPTC This compound Desired_Product Desired Thiocarbamate / Isothiocyanate OPTC->Desired_Product reacts with Byproduct O-Phenyl Diethylcarbamothioate OPTC->Byproduct reacts with Amine Primary/Secondary Amine Amine->Desired_Product reacts with Base_Et3N Triethylamine (Et3N) Base_Et3N->Byproduct (dealkylation) Base_NaOH Sodium Hydroxide (NaOH) Base_NaOH->Desired_Product promotes

Caption: Reaction pathways showing desired product vs. byproduct formation.

Experimental Workflow for Minimizing Byproducts

experimental_workflow start Start: Reaction Setup step1 1. Choose appropriate non-nucleophilic base (e.g., solid NaOH) start->step1 step2 2. Dissolve substrate (amine/alcohol) and base in anhydrous solvent step1->step2 step3 3. Cool reaction mixture to 0 °C step2->step3 step4 4. Add this compound dropwise step3->step4 step5 5. Monitor reaction progress by TLC/LC-MS step4->step5 step6 6. Work-up and Purification step5->step6 end End: Isolated pure product step6->end

Caption: A generalized workflow to minimize byproduct formation.

References

Improving the selectivity of O-Phenyl chlorothioformate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Phenyl Chlorothioformate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of reactions involving this versatile reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your synthetic procedures.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Issue 1: Low Yield in Isothiocyanate Synthesis from Primary Amines

Question: I am attempting to synthesize an isothiocyanate from a primary amine using this compound, but my yields are consistently low. What are the common causes and how can I improve the outcome?

Answer:

Low yields in isothiocyanate synthesis using this compound can stem from several factors, primarily related to the nature of the amine substrate and the reaction conditions.

  • Substrate Reactivity: Electron-deficient anilines are particularly challenging substrates. In the presence of a liquid tertiary amine base like triethylamine (Et₃N), a significant side reaction can occur where the this compound dealkylates the triethylamine. This leads to the formation of O-phenyl diethylcarbamothioate as a major byproduct, significantly reducing the yield of the desired isothiocyanate.[1] For aliphatic and electron-rich aryl amines, a one-pot process is often successful, but for electron-deficient amines, a two-step approach is recommended to improve yields.[1]

  • Choice of Base and Solvent: The combination of a solid base like sodium hydroxide (NaOH) and a solvent like dichloromethane has been found to be ideal for this transformation.[1] This combination minimizes the dealkylation side reaction observed with liquid amine bases.

  • Reaction Protocol: A one-pot synthesis is suitable for alkyl and electron-rich aryl isothiocyanates. However, for electron-deficient aryl and heterocyclic amines, a two-step process is more versatile and generally provides higher yields.[1] This involves the initial formation and isolation of the intermediate thiocarbamate, followed by its decomposition to the isothiocyanate.

Troubleshooting Decision Tree for Low Isothiocyanate Yield

G Troubleshooting Low Isothiocyanate Yield Start Low Yield Observed Substrate What is the nature of the amine substrate? Start->Substrate Base_Solvent Review Base and Solvent System Substrate->Base_Solvent Electron-deficient aryl or heterocyclic amine Protocol Consider Reaction Protocol Substrate->Protocol Alkyl or electron-rich aryl amine Solution1 Use solid NaOH in CH2Cl2 to minimize side reactions. Base_Solvent->Solution1 Solution2 Switch to a two-step protocol: 1. Synthesize and isolate the intermediate thiocarbamate. 2. Decompose the thiocarbamate with NaOH. Protocol->Solution2 Yield still low? Solution3 A one-pot protocol with solid NaOH should be effective. Protocol->Solution3 High yield expected

Caption: A decision tree to diagnose and resolve low yields in isothiocyanate synthesis.

Issue 2: Poor Selectivity in Reactions with Substrates Containing Multiple Hydroxyl Groups

Question: I am using this compound to functionalize a diol, but I am getting a mixture of products. How can I improve the regioselectivity for a specific hydroxyl group?

Answer:

Achieving regioselectivity in the reaction of this compound with molecules containing multiple hydroxyl groups, such as diols, depends on the inherent differences in the reactivity of these groups.

  • Steric Hindrance: As a general principle, less sterically hindered alcohols react faster. Therefore, a primary alcohol will typically react in preference to a secondary or tertiary alcohol. To enhance this selectivity, you can employ strategies that favor the kinetic product:

    • Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can amplify the difference in activation energies between the reactions at the different hydroxyl sites.

    • Slow Addition: Adding the this compound slowly to the solution of the diol ensures that its concentration remains low, favoring reaction at the more reactive site.

    • Sub-stoichiometric Reagent: Using slightly less than one equivalent of this compound can help to ensure that the reaction primarily occurs at the most reactive hydroxyl group.

  • Electronic Effects: The electronic environment of the hydroxyl groups can also influence their nucleophilicity. Electron-donating groups nearby will increase the nucleophilicity of a hydroxyl group, while electron-withdrawing groups will decrease it.

Issue 3: Chemoselectivity Between Amine and Alcohol Groups

Question: My substrate contains both an amine and a hydroxyl group. Which group will react preferentially with this compound, and how can I control the selectivity?

Answer:

In general, amines are more nucleophilic than alcohols and will react preferentially with electrophiles like this compound. Therefore, you can typically achieve selective N-acylation in the presence of a hydroxyl group.

  • To favor N-acylation:

    • Run the reaction at low temperature (e.g., 0 °C) with a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The amine will react selectively to form the corresponding thiocarbamate.

  • To favor O-acylation:

    • If O-acylation is desired, the amine group must first be protected with a suitable protecting group (e.g., Boc, Cbz). After protection of the amine, the hydroxyl group can be reacted with this compound.

Workflow for Chemoselective Acylation of Amino Alcohols

G Chemoselective Acylation of Amino Alcohols Start Substrate with -NH2 and -OH groups Desired_Product Desired Product? Start->Desired_Product N_Acylation Selective N-Acylation Desired_Product->N_Acylation N-Acylated Product O_Acylation Selective O-Acylation Desired_Product->O_Acylation O-Acylated Product Protect_Amine 1. Protect Amine Group (e.g., Boc, Cbz) O_Acylation->Protect_Amine React_Alcohol 2. React with this compound Protect_Amine->React_Alcohol Deprotect_Amine 3. Deprotect Amine Group React_Alcohol->Deprotect_Amine

Caption: A logical workflow for achieving chemoselective N- or O-acylation of amino alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in reactions with alcohols?

A1: The primary application is the conversion of alcohols into O-phenoxythiocarbonyl esters. These derivatives are key intermediates in the Barton-McCombie deoxygenation reaction, a powerful method for the reductive removal of a hydroxyl group.[2]

Q2: What are the main side products to be aware of when using this compound?

A2: In the synthesis of isothiocyanates from electron-deficient anilines using triethylamine as a base, the major side product is O-phenyl diethylcarbamothioate, formed from the dealkylation of triethylamine.[1] In reactions with alcohols, potential side products can arise from incomplete reactions or reactions with other nucleophilic functional groups present in the substrate.

Q3: How can I purify the O-aryl thionocarbonate or O-phenyl thiocarbamate products?

A3: Purification can typically be achieved through standard techniques:

  • Column Chromatography: Silica gel column chromatography is a common method for purifying these compounds. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. This involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing it to cool slowly to form crystals, leaving impurities in the solution.

Q4: What is the difference between the one-pot and two-step procedures for isothiocyanate synthesis?

A4:

  • One-Pot Procedure: The amine, this compound, and a solid base are all combined in a single reaction vessel. This method is efficient for alkyl and electron-rich aryl amines.[1]

  • Two-Step Procedure: This involves first synthesizing and isolating the intermediate O-phenyl thiocarbamate. In a second step, this intermediate is then treated with a base (like NaOH) to induce elimination of phenol and form the isothiocyanate. This approach is more versatile and gives higher yields for electron-deficient and heterocyclic amines.[1]

Data Presentation

Table 1: Yields of Isothiocyanates from Primary Amines using this compound

EntryAmine SubstrateProcedureYield (%)
1n-ButylamineOne-pot95
2BenzylamineOne-pot92
3AnilineOne-pot85
44-MethoxyanilineOne-pot90
54-NitroanilineOne-pot35
64-NitroanilineTwo-step99
72-AminopyridineTwo-step95

Data sourced from Synthesis, 2013, 45, 1667-1674.[1]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Isothiocyanates from Electron-Deficient Anilines

Step A: Synthesis of the Intermediate O-Phenyl Thiocarbamate

  • To a solution of the aniline (10 mmol) in dichloromethane (50 mL) at 0 °C, add solid sodium hydroxide (12 mmol).

  • To this stirred suspension, add a solution of this compound (11 mmol) in dichloromethane (10 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the solid base.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude O-phenyl thiocarbamate, which can be purified by column chromatography or used directly in the next step.

Step B: Decomposition to the Isothiocyanate

  • Dissolve the crude O-phenyl thiocarbamate from Step A in dichloromethane (50 mL).

  • Add powdered sodium hydroxide (20 mmol) and stir the mixture vigorously at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture and wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting isothiocyanate by column chromatography or distillation.

Protocol 2: Synthesis of an O-Aryl Thionocarbonate from an Alcohol

  • To a solution of the alcohol (10 mmol) and a non-nucleophilic base such as pyridine (12 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.

  • Slowly add this compound (11 mmol) dropwise to the stirred solution.

  • Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure O-aryl thionocarbonate.

Barton-McCombie Deoxygenation Workflow

G Barton-McCombie Deoxygenation Workflow Start Starting Alcohol (R-OH) Step1 Formation of Thionocarbonate Start->Step1 This compound, Pyridine, CH2Cl2 Step2 Radical Deoxygenation Step1->Step2 Bu3SnH, AIBN (initiator), Toluene, reflux Product Deoxygenated Product (R-H) Step2->Product

Caption: A simplified workflow for the Barton-McCombie deoxygenation, starting with an alcohol.

References

Technical Support Center: Safe Disposal of O-Phenyl Chlorothioformate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and safety information for the proper disposal of O-Phenyl chlorothioformate waste. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a corrosive and moisture-sensitive compound.[1][2] Its primary hazards include:

  • Reactivity with Water: It reacts with water and moisture, potentially releasing toxic and corrosive fumes like hydrogen chloride (HCl) and phenol.[3][4]

  • Corrosivity: It can cause severe skin burns and eye damage upon contact.[1][5]

  • Combustibility: It is a combustible liquid with a flash point of 81 °C (177.8 °F).[1]

  • Toxicity of Byproducts: The hydrolysis of this compound can produce hazardous byproducts, including phenol, hydrochloric acid, and potentially carbonyl sulfide or hydrogen sulfide gas.

Q2: Can I dispose of this compound waste directly into a solvent waste container?

A2: No. Due to its high reactivity, this compound waste should never be mixed directly with other chemical wastes, especially those containing water, alcohols, or amines.[4][6] This can lead to violent exothermic reactions, pressure buildup, and the release of toxic gases. All this compound waste must be neutralized before disposal.

Q3: What personal protective equipment (PPE) is required when handling this compound waste?

A3: Appropriate PPE is crucial for safely handling this hazardous material. The minimum required PPE includes:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood.[6]

Q4: What should I do in case of a spill?

A4: For small spills, absorb the material with an inert absorbent like sand or vermiculite. Do not use combustible materials like paper towels. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately. In either case, ensure the area is well-ventilated and you are wearing appropriate PPE.

Troubleshooting Guide

Issue Possible Cause Solution
Violent fizzing or gas evolution during neutralization. The neutralizing agent was added too quickly, or the this compound concentration is too high.Slow down the rate of addition of the neutralizing agent. Ensure the reaction is being performed in an ice bath to control the temperature.
The pH of the waste solution does not become basic after adding the calculated amount of neutralizer. The this compound waste may contain acidic impurities.Add the neutralizing agent portion-wise and check the pH with litmus paper or a pH meter after each addition until the solution is basic (pH > 8).
A strong, unpleasant odor is detected during neutralization. This could indicate the release of volatile and toxic byproducts such as phenol or sulfur compounds.Ensure the procedure is being conducted in a properly functioning chemical fume hood. If the odor is strong, re-evaluate the efficiency of your fume hood and consider using a respirator with an appropriate cartridge.
Solid precipitates form during neutralization. This could be the sodium salt of phenol (sodium phenoxide) or other insoluble byproducts.This is generally not a cause for concern. Ensure the mixture is well-stirred to prevent clumping and ensure complete neutralization.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅ClOS[3]
Molecular Weight 172.63 g/mol [3]
Appearance Colorless to yellow liquid[1][7]
Boiling Point 81-83 °C at 6 mmHg[1]
Density 1.248 g/mL at 25 °C[1]
Flash Point 81 °C (177.8 °F) - closed cup[1]

Table 2: Recommended Neutralizing Agents

Neutralizing AgentFormulaMolar Mass ( g/mol )Comments
Sodium BicarbonateNaHCO₃84.01Preferred for its mild reactivity and buffering capacity, which helps to control the reaction rate and prevent excessive heat generation.[1]
Sodium Carbonate (Soda Ash)Na₂CO₃105.99A stronger base than sodium bicarbonate; should be added more slowly and with careful temperature control.

Experimental Protocols

Protocol 1: Neutralization of this compound Waste

This protocol describes the safe neutralization of small quantities (typically < 5 g) of this compound waste.

Materials:

  • This compound waste

  • 10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Large beaker (at least 10 times the volume of the waste)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or pH meter

  • Appropriate PPE (see FAQs)

Procedure:

  • Preparation:

    • Don appropriate PPE and work in a certified chemical fume hood.

    • Place the large beaker in an ice bath on a magnetic stir plate.

    • Add a stir bar to the beaker.

    • Pour a volume of the 10% sodium bicarbonate or sodium carbonate solution into the beaker that is at least five times the volume of the this compound waste to be neutralized. Begin stirring.

  • Neutralization:

    • Slowly and carefully add the this compound waste dropwise to the stirring basic solution using a pipette or dropping funnel.

    • Control the rate of addition to prevent excessive foaming and temperature increase. The reaction is exothermic.

    • Continue stirring for at least 2 hours after the addition is complete to ensure the reaction goes to completion.

  • Verification:

    • Check the pH of the solution using pH paper or a pH meter. The pH should be between 8 and 10. If the solution is still acidic or neutral, add more of the basic solution until the desired pH is reached.

  • Disposal of Neutralized Waste:

    • The resulting aqueous solution contains phenol, sodium chloride, and sodium bicarbonate/carbonate. This solution should be transferred to a properly labeled aqueous hazardous waste container for disposal by your institution's EHS office.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for this compound Waste Neutralization prep Preparation - Don PPE - Work in fume hood - Prepare ice bath and basic solution neutralize Neutralization - Slowly add waste to basic solution - Control temperature - Stir for 2 hours prep->neutralize Proceed with caution verify Verification - Check pH of the solution (target pH 8-10) neutralize->verify After reaction completion dispose Waste Disposal - Transfer to labeled aqueous  hazardous waste container verify->dispose Once pH is confirmed

Caption: Workflow for neutralizing this compound waste.

signaling_pathway Figure 2. Hydrolysis Reaction of this compound OPCT This compound (C₇H₅ClOS) Phenol Phenol (C₆H₅OH) OPCT->Phenol HCl Hydrogen Chloride (HCl) OPCT->HCl COS Carbonyl Sulfide (COS) OPCT->COS H2O Water (H₂O) H2O->Phenol H2O->HCl H2O->COS

Caption: Products of this compound hydrolysis.

References

How to monitor the progress of a reaction with O-Phenyl chlorothioformate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Phenyl chlorothioformate. Find detailed protocols and data to ensure the successful monitoring of your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of a reaction involving this compound?

The progress of reactions with this compound can be effectively monitored using several analytical techniques. The choice of method depends on the specific reactants, products, and available equipment. The most common methods are:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative method to observe the consumption of starting materials and the formation of products.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method ideal for monitoring the precise concentration of reactants and products over time, especially for complex reaction mixtures.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis of the reaction mixture without the need for chromatographic separation.[4][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for tracking the reaction by monitoring the disappearance of the C=S bond in the this compound and the appearance of new characteristic peaks from the product, such as the strong isothiocyanate (-NCS) stretch.[6][7]

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?

TLC is a simple and effective way to visualize the progress of a reaction. A typical TLC analysis involves spotting the starting material, the reaction mixture, and a "co-spot" (a mix of the starting material and reaction mixture) on a TLC plate.[1][2] The plate is then developed in an appropriate solvent system. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane.[2]

Q3: When is HPLC a more suitable monitoring technique than TLC?

HPLC is preferred over TLC when quantitative data is required. It allows for the precise measurement of the concentration of each component in the reaction mixture, providing accurate reaction kinetics.[3] It is also advantageous for complex reactions where the components have very similar polarities, making them difficult to separate by TLC.

Q4: Can NMR spectroscopy be used for real-time reaction monitoring?

Yes, NMR spectroscopy is a powerful tool for real-time, non-invasive monitoring of chemical reactions.[4] By acquiring spectra at regular intervals, you can track the disappearance of reactant signals and the emergence of product signals, which allows for the determination of reaction kinetics and the identification of any intermediates or byproducts.[4][5] Benchtop NMR spectrometers are also becoming more common for this purpose.[8]

Q5: What functional group changes can I expect to see with FTIR spectroscopy?

When monitoring a reaction with this compound using FTIR, you should look for the disappearance of the characteristic C=S stretching vibration of the starting material. Concurrently, you will observe the appearance of new peaks corresponding to the product. For example, in the synthesis of isothiocyanates from amines, a strong and characteristic absorption band for the asymmetric vibration of the -NCS group will appear in the 2000–2200 cm⁻¹ region.[6][9]

Troubleshooting Guide

Q1: My reaction is not progressing, or the yield is very low. What are the common causes?

Low or no conversion can be attributed to several factors:

  • Presence of Moisture: this compound is sensitive to water, which can cause it to hydrolyze.[10] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reagent Quality: The purity of this compound and the other reactants is crucial. Degraded starting material will result in lower reactivity.[11]

  • Inadequate Temperature Control: These reactions can be exothermic. Running the reaction at a controlled, low temperature (e.g., 0 °C) is often necessary to prevent side reactions and decomposition.[11]

  • Incorrect Stoichiometry: The ratio of reactants can significantly impact the outcome. Ensure accurate measurement and appropriate stoichiometry.[11]

Q2: I am observing the formation of unexpected byproducts. How can I minimize them?

Side reactions can occur, particularly when using amine nucleophiles. For instance, when reacting with tertiary amines, dealkylation of the amine can sometimes be observed.[12] To minimize byproduct formation:

  • Control the Order of Addition: Slowly adding one reagent to the other at a low temperature can help control the reaction rate and reduce the formation of side products. A common practice is to add the this compound solution dropwise to the amine solution.[11]

  • Optimize the Base: If a base is used, its strength and stoichiometry can be critical. A non-nucleophilic base is often preferred.

Q3: My TLC plate is showing streaks or overlapping spots. How can I improve the separation?

Poor TLC separation can be resolved by:

  • Optimizing the Solvent System: Experiment with different solvent polarities to achieve better separation between the spots of the reactant and product.

  • Using a Co-spot: A co-spot, where the reaction mixture is spotted on top of the starting material, can help to confirm if two spots with similar Rf values are indeed different compounds.[1][2]

  • Diluting the Sample: Overly concentrated samples can lead to streaking. Dilute the aliquot from the reaction mixture before spotting it on the TLC plate.

Q4: How should I properly quench the reaction?

To safely quench the reaction and neutralize any unreacted this compound, slowly add a nucleophilic quenching agent at a low temperature. Suitable options include a saturated aqueous solution of a mild base like sodium bicarbonate or a dilute solution of an amine such as ammonium hydroxide.[11]

Quantitative Data Summary

The reaction of primary amines with this compound in a two-step process can produce high yields of isothiocyanates.[12] The table below summarizes representative yields for this transformation.

Amine SubstrateProduct IsothiocyanateYield (%)
CyclohexylamineCyclohexyl isothiocyanate99
n-Butylaminen-Butyl isothiocyanate98
AnilinePhenyl isothiocyanate95
4-Fluoroaniline4-Fluorophenyl isothiocyanate96
4-Nitroaniline4-Nitrophenyl isothiocyanate92

Experimental Protocols

Protocol: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Chamber: Add a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to a TLC chamber to a depth of about 0.5 cm. Close the chamber and let the atmosphere saturate with the solvent vapor.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (RM).[1]

  • Spot the Plate:

    • SM Lane: Using a capillary tube, apply a small spot of a dilute solution of your limiting starting material.

    • Co Lane: Apply a spot of the starting material, and then, on top of the same spot, apply a spot of the reaction mixture.[2]

    • RM Lane: Take a small aliquot from your reaction mixture using a capillary tube and apply a spot to this lane.[2]

  • Develop the Plate: Carefully place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[1] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots using a UV lamp.[13] If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) to visualize the spots.[13]

  • Analyze the Results: Compare the spots in the different lanes. The reaction is progressing if the intensity of the starting material spot in the RM lane decreases over time and a new product spot appears. The reaction is complete when the starting material spot is no longer visible in the RM lane.[14]

Workflow and Logic Diagrams

Reaction_Monitoring_Workflow Workflow for Selecting a Reaction Monitoring Technique start Start Reaction qualitative_check Need quick qualitative check? start->qualitative_check quantitative_data Need quantitative data? qualitative_check->quantitative_data No use_tlc Use TLC qualitative_check->use_tlc Yes complex_mixture Complex mixture or similar polarity? quantitative_data->complex_mixture Yes structural_info Need structural info or real-time data? quantitative_data->structural_info No complex_mixture->quantitative_data No use_hplc Use HPLC complex_mixture->use_hplc Yes functional_group Monitor specific functional group? structural_info->functional_group No use_nmr Use NMR structural_info->use_nmr Yes use_ftir Use FTIR functional_group->use_ftir Yes end Reaction Complete functional_group->end No use_tlc->end use_hplc->end use_nmr->end use_ftir->end

Caption: Decision tree for selecting an appropriate reaction monitoring technique.

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield start Low or No Yield Observed check_moisture Check for Moisture (Anhydrous Solvents/Glassware) start->check_moisture check_reagents Verify Reagent Quality (Purity/Age) check_moisture->check_reagents OK action_moisture Dry Solvents and Glassware check_moisture->action_moisture Issue Found check_temp Check Temperature Control (Exothermicity) check_reagents->check_temp OK action_reagents Use Fresh/Purified Reagents check_reagents->action_reagents Issue Found check_stoichiometry Verify Stoichiometry and Order of Addition check_temp->check_stoichiometry OK action_temp Implement Cooling/Controlled Addition check_temp->action_temp Issue Found action_stoichiometry Recalculate and Optimize Addition check_stoichiometry->action_stoichiometry Issue Found rerun Re-run Reaction action_moisture->rerun action_reagents->rerun action_temp->rerun action_stoichiometry->rerun

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Preventing degradation of O-Phenyl chlorothioformate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of O-Phenyl chlorothioformate to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is exposure to moisture (hydrolysis) and high temperatures (thermolysis). This compound is highly reactive and will readily degrade in the presence of water or when subjected to elevated temperatures.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air. Refrigeration is also advisable for long-term storage.

Q3: What are the visible signs of this compound degradation?

A3: Degradation may be indicated by a change in color of the liquid, the presence of solid precipitates, or a noticeable pressure buildup in the container due to the formation of gaseous byproducts like carbonyl sulfide and hydrogen chloride.

Q4: What are the main degradation products of this compound?

A4: The main degradation products from hydrolysis are phenol, carbonyl sulfide (COS), and hydrochloric acid (HCl). Thermal decomposition can lead to the formation of phenyl chloride and carbonyl sulfide.

Q5: Are there any specific chemical stabilizers that can be added to this compound?

A5: While the search results do not specify commercial stabilizers for this compound, the most effective stabilization method is to store it under a dry, inert atmosphere. For reactions, the use of a non-nucleophilic base can help to scavenge any generated HCl, which might otherwise catalyze further degradation.

Troubleshooting Guide

This guide will help you troubleshoot potential issues related to the degradation of this compound in your experiments.

Q1: My reaction yield is lower than expected. Could this compound degradation be the cause?

A1: Yes, lower-than-expected yields are a common consequence of using degraded this compound. The active reagent concentration will be lower, and the degradation products might interfere with your reaction.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the reagent was stored under the recommended cool, dry, and inert conditions.

  • Visual Inspection: Check the reagent for any color change or precipitate.

  • Purity Check: If possible, analyze the purity of your this compound using techniques like GC-MS or NMR spectroscopy to identify potential degradation products.

  • Use a Fresh Batch: If degradation is suspected, it is best to use a fresh, unopened bottle of the reagent.

Q2: I observed an unexpected side product in my reaction. Could it be from the degradation of this compound?

A2: It is possible. Degradation products like phenol can act as nucleophiles and participate in side reactions, leading to the formation of unwanted byproducts.

Troubleshooting Steps:

  • Identify the Side Product: Characterize the unexpected side product using appropriate analytical techniques (e.g., MS, NMR).

  • Compare with Known Degradation Products: Check if the identified side product could have been formed from the reaction of your starting materials with phenol or other potential degradation products.

  • Purify the Reagent: If you suspect your this compound is partially degraded, you can attempt to purify it by distillation under reduced pressure. However, this should be done with extreme caution due to its reactivity.

Q3: My reaction mixture is showing an acidic pH even though no acid was added. What could be the reason?

A3: The hydrolysis of this compound produces hydrochloric acid (HCl), which will lower the pH of your reaction mixture.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure that all your solvents and reagents are strictly anhydrous to prevent hydrolysis.

  • Perform Reactions Under Inert Atmosphere: Running your experiment under a nitrogen or argon atmosphere will minimize exposure to atmospheric moisture.

  • Incorporate an Acid Scavenger: Consider adding a non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine or diisopropylethylamine) to your reaction to neutralize any in-situ generated HCl.

Data on this compound Stability

Currently, there is limited quantitative data available in the public domain regarding the degradation rates of this compound under various conditions. However, based on the known reactivity of chloroformates and chlorothioformates, the following qualitative stability information can be provided:

ConditionStabilityLikely Degradation Products
Storage at Room Temperature (in a sealed, dry container) ModerateSlow degradation over time.
Storage under Refrigeration (in a sealed, dry, inert container) HighMinimal degradation.
Exposure to Moist Air LowRapid hydrolysis to Phenol, Carbonyl Sulfide (COS), and HCl.
Elevated Temperatures (e.g., > 50°C) LowThermolysis to Phenyl Chloride and Carbonyl Sulfide (COS).
Presence of Nucleophiles (e.g., alcohols, amines) LowReacts to form corresponding thiocarbonates or carbamates.
Presence of Strong Bases LowAccelerated decomposition.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a general procedure to qualitatively and semi-quantitatively assess the stability of this compound under different storage conditions.

Objective: To determine the relative stability of this compound under various temperature and atmospheric conditions.

Materials:

  • This compound (high purity)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Internal standard for GC-MS analysis (e.g., dodecane)

  • GC-MS vials with septa

  • Nitrogen or Argon gas supply

  • Refrigerator (2-8 °C)

  • Oven or incubator (e.g., 40 °C)

  • GC-MS instrument

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent with a known concentration of the internal standard.

    • Aliquot the stock solution into several GC-MS vials.

  • Exposure to Different Conditions:

    • Control: Immediately analyze one vial to establish the initial purity (Time 0).

    • Refrigerated/Inert: Purge a set of vials with nitrogen or argon, seal tightly, and store in a refrigerator.

    • Refrigerated/Air: Seal a set of vials tightly and store in a refrigerator without an inert atmosphere.

    • Room Temperature/Inert: Purge a set of vials with nitrogen or argon, seal tightly, and store at ambient temperature.

    • Room Temperature/Air: Seal a set of vials tightly and store at ambient temperature without an inert atmosphere.

    • Elevated Temperature/Inert: Purge a set of vials with nitrogen or argon, seal tightly, and place in an oven at 40 °C.

    • Elevated Temperature/Air: Seal a set of vials tightly and place in an oven at 40 °C.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one vial from each condition.

    • Analyze the samples by GC-MS.

  • Data Analysis:

    • Quantify the peak area of this compound relative to the internal standard at each time point for each condition.

    • Identify and quantify the peak areas of any new peaks that appear, which are likely degradation products.

    • Plot the percentage of remaining this compound against time for each condition to visualize the degradation profile.

Visualizations

cluster_hydrolysis Hydrolysis Pathway cluster_thermolysis Thermolysis Pathway OPCTF_H This compound Products_H Phenol + Carbonyl Sulfide (COS) + HCl OPCTF_H->Products_H + H₂O H2O Water (Moisture) OPCTF_T This compound Products_T Phenyl Chloride + Carbonyl Sulfide (COS) OPCTF_T->Products_T Δ Heat Heat

Caption: Primary degradation pathways of this compound.

Start Degradation Issue Suspected (e.g., low yield, side products) CheckStorage Verify Storage Conditions (Cool, Dry, Inert Gas?) Start->CheckStorage VisualInspect Visually Inspect Reagent (Color change, Precipitate?) CheckStorage->VisualInspect Storage OK UseFresh Use a Fresh Batch of Reagent CheckStorage->UseFresh Improper Storage PurityAnalysis Analyze Purity (GC-MS, NMR) if possible VisualInspect->PurityAnalysis No Visible Change VisualInspect->UseFresh Degradation Visible PurityAnalysis->UseFresh Purity is Low TroubleshootReaction Troubleshoot Reaction Conditions (Anhydrous solvents, Inert atmosphere?) PurityAnalysis->TroubleshootReaction Purity is High Resolved Issue Resolved UseFresh->Resolved AcidScavenger Consider Using an Acid Scavenger TroubleshootReaction->AcidScavenger AcidScavenger->Resolved

Caption: Troubleshooting workflow for degradation issues.

Start Start: Prepare Stock Solution (OPCTF + Internal Standard) Aliquot Aliquot into GC-MS Vials Start->Aliquot SetupConditions Expose Vials to Different Conditions (Temp, Atmosphere) Aliquot->SetupConditions TimePoints Analyze Samples at Predetermined Time Points SetupConditions->TimePoints GCMS GC-MS Analysis TimePoints->GCMS DataAnalysis Quantify OPCTF and Degradation Products GCMS->DataAnalysis Conclusion Determine Relative Stability Profile DataAnalysis->Conclusion

Caption: Experimental workflow for stability assessment.

References

Addressing incomplete conversion in O-Phenyl chlorothioformate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing incomplete conversion in reactions involving O-Phenyl chlorothioformate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with this compound is showing low or incomplete conversion. What are the most common causes?

A1: Incomplete conversion is a frequent issue stemming from several factors. The most common culprits are the quality of the reagent, the presence of moisture, suboptimal reaction conditions, or unintended side reactions. This compound is a reactive compound and requires careful handling and specific reaction parameters for success.[1]

Q2: How can I assess the quality of my this compound? I suspect it may have degraded.

A2: this compound is a yellow liquid that can degrade upon exposure to moisture or high temperatures.[2][3] Degradation can lead to the formation of phenol and other impurities.

  • Visual Inspection: The reagent should be a clear yellow liquid.[3] Cloudiness or the presence of solid precipitates may indicate degradation.

  • Purification: If degradation is suspected, the reagent can be purified by distillation under reduced pressure (e.g., 81-83 °C at 6 mmHg).[3][4]

  • Proper Storage: Always store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to prevent decomposition.[2][4]

Q3: My starting materials are consumed, but the yield of my desired product is low. What side reactions could be occurring?

A3: Several side reactions can compete with your primary reaction, consuming starting materials and reducing your yield.

  • Hydrolysis: this compound is highly sensitive to water. Moisture in solvents, reagents, or glassware will cause it to hydrolyze, rendering it inactive.[5]

  • Reaction with Amine Bases: When using tertiary amine bases like triethylamine (Et3N) with electron-deficient anilines, a common side reaction is the dealkylation of the amine by this compound, leading to the formation of O-phenyl diethylcarbamothioate as a major byproduct.[6]

  • Dixanthogen Formation: In reactions intended to form xanthates, oxidizing conditions can lead to the formation of dixanthogen, an oxidation product of two xanthate molecules.[7][8] This is particularly relevant in contexts like mineral flotation but highlights the potential for oxidative side reactions.

  • Formation of Ureas (with primary amines): In reactions with primary amines, the initially formed thiocarbamate can sometimes react with another molecule of the amine to form a urea-like byproduct, especially if the amine is in large excess or the temperature is too high.[5]

Q4: How do reaction parameters like temperature, solvent, and base affect the conversion rate?

A4: Optimizing reaction conditions is critical for achieving high yields.[9][]

  • Temperature: These reactions are often exothermic. Insufficient cooling can lead to side reactions and decomposition.[] Running the reaction at low temperatures (e.g., 0 °C) and allowing it to slowly warm to room temperature is a common strategy to control the reaction rate.[5] However, in some cases, increasing the temperature may be necessary to drive the reaction to completion, but this must be balanced against the risk of side reactions.[11]

  • Solvent: Aprotic, anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are typically used.[6][12] The choice of solvent can influence reaction rates and solubility of reactants.

  • Base: A base is usually required to neutralize the HCl byproduct generated during the reaction with nucleophiles like alcohols or amines.

    • For alcohols, non-nucleophilic bases like pyridine or a strong base like sodium hydride (NaH) are effective.

    • For amines, an excess of the amine reactant itself can sometimes act as the base. However, for less reactive amines or to avoid side reactions, an external base is preferable. Solid sodium hydroxide has been shown to be effective in certain preparations.[6] The choice of base can significantly impact the yield.[11]

Data on Reaction Optimization

Optimizing reaction parameters is key to overcoming incomplete conversion. The following table, adapted from studies on related reactions, illustrates how the choice of base and other conditions can influence product yield.[6][11]

Entry Nucleophile Base Solvent Temperature (°C) Yield (%) Notes
1Alkyl AmineSolid NaOHDCMRoom Temp~95%One-pot process is effective for electron-rich amines.[6]
2Aryl Amine (electron-deficient)Solid NaOHDCMRoom Temp~90-99%A two-step process is more versatile and provides higher yields.[6]
3AnilineTriethylamine (Et3N)DCMRoom Temp0-35%Major byproduct from dealkylation of Et3N is observed.[6]
4Phenyl BenzoateNaHToluene11080%Demonstrates the efficacy of a strong, non-nucleophilic base at higher temperatures.[11]
5Phenyl BenzoateK2CO3Toluene15039%Weaker inorganic base requires higher temperature and gives moderate yield.[11]

Key Experimental Protocols

General Protocol for Reaction of this compound with an Alcohol

This protocol provides a general methodology for the synthesis of an O,S-disubstituted thiocarbonate.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).

    • Use anhydrous solvents.

    • Dissolve the alcohol (1.0 equivalent) and a suitable non-nucleophilic base (e.g., pyridine, 1.2 equivalents) in an anhydrous solvent (e.g., DCM) in a flask under an inert atmosphere.

  • Reaction:

    • Cool the solution to 0 °C in an ice bath.

    • Add this compound (1.1 equivalents) dropwise to the stirred alcohol solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize any excess reagent and acid.[5]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography.

Visual Guides

Troubleshooting Workflow for Incomplete Conversion

The following diagram outlines a logical workflow for troubleshooting incomplete reactions.

G start Incomplete Conversion Observed reagent Step 1: Check Reagents start->reagent reagent_purity Verify Purity of This compound reagent->reagent_purity reagent_moisture Ensure Anhydrous Reagents & Solvents reagent->reagent_moisture conditions Step 2: Review Conditions cond_temp Verify Temperature Control (e.g., 0°C start) conditions->cond_temp cond_base Is the Base Appropriate? (Non-nucleophilic, Stoichiometry) conditions->cond_base cond_add Check Order/Rate of Addition conditions->cond_add analysis Step 3: Analyze Mixture analysis_byproducts Identify Byproducts (LC-MS, NMR) analysis->analysis_byproducts optimize Step 4: Optimize opt_temp Adjust Temperature or Reaction Time optimize->opt_temp opt_base Screen Different Bases or Solvents optimize->opt_base reagent_purity->conditions reagent_moisture->conditions cond_temp->analysis cond_base->analysis cond_add->analysis analysis_byproducts->optimize Side Reactions Identified analysis_byproducts->optimize Only Starting Material Remains

Caption: A step-by-step workflow for diagnosing incomplete conversion issues.

Factors Influencing Reaction Success

This diagram illustrates the key interconnected factors that determine the outcome of the reaction.

Caption: Key experimental factors that influence the reaction outcome.

Simplified Reaction and Side-Reaction Pathway

This diagram shows the desired reaction pathway versus a common competing side reaction (hydrolysis).

G reactants Nucleophile (R-OH / R-NH2) + this compound product Desired Product (Thiocarbonate / Thiocarbamate) reactants->product Desired Reaction side_product Hydrolysis Products (Phenol, etc.) reactants->side_product Side Reaction condition_ok Anhydrous Conditions + Base condition_ok->reactants condition_bad Presence of H2O condition_bad->reactants

Caption: Desired reaction pathway versus the competing hydrolysis side reaction.

References

Validation & Comparative

A Comparative Guide to O-Phenyl Chlorothioformate and Phenyl Chloroformate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the choice of activating and protecting group strategies is paramount to achieving high yields and purity. This guide provides an objective comparison of two key reagents, O-Phenyl chlorothioformate and Phenyl chloroformate, highlighting their distinct applications, performance characteristics, and associated experimental protocols. While both reagents are acylating agents derived from phenol, their subtle structural difference—the substitution of an oxygen atom for a sulfur atom—leads to divergent functionalities in the synthesis of peptides. This compound is primarily utilized in the formation of peptide α-thioesters, crucial intermediates for native chemical ligation (NCL), whereas Phenyl chloroformate is employed for the synthesis of N-phenoxycarbonyl (NPC) amino acids, which serve as stable, activated monomers for polypeptide synthesis.

Core Applications and Chemical Roles

This compound reacts with the carboxyl group of an N-protected amino acid to form a phenylthioester. This thioester is a key functional group that enables the chemoselective ligation with an N-terminal cysteine residue of another peptide segment, a cornerstone of NCL for the synthesis of large proteins.

Phenyl Chloroformate , in contrast, reacts with the amino group of an amino acid to introduce a phenoxycarbonyl (Phoc) protecting group. The resulting N-phenoxycarbonyl (NPC) amino acids are stable, crystalline solids that can be used as monomers in the controlled polymerization of polypeptides. This method offers an alternative to the use of more moisture-sensitive N-carboxyanhydrides (NCAs).

Performance Comparison

A direct quantitative comparison of these two reagents is challenging as they serve different purposes in peptide synthesis. However, we can evaluate their performance based on the efficiency and potential side reactions within their respective applications.

Data Presentation: Performance Metrics
ParameterThis compound (for Peptide α-Thioester Synthesis)Phenyl Chloroformate (for N-Phenoxycarbonyl Amino Acid Synthesis)
Typical Yield 69-89% for protected peptide phenylthioesters.High yields, often exceeding 90% for NPC-amino acids.[1]
Purity of Product High, but purification is often required to remove by-products.High purity products can be obtained through simple work-up.[2]
Key Side Reactions Epimerization: The amino acid adjacent to the thioester is at risk of racemization, especially in the presence of a base.[3][4]Over-reaction: Potential for di-acylation if reaction conditions are not controlled.
Stability of Intermediate Peptide arylthioesters are more reactive but also more prone to hydrolysis than alkylthioesters.N-phenoxycarbonyl amino acids are stable, crystalline monomers.[2]

Experimental Protocols

Protocol 1: Synthesis of N-Phenoxycarbonyl (NPC) Amino Acids using Phenyl Chloroformate

This protocol describes a facile and efficient method for the synthesis of NPC monomers using a two-phase reaction system.

Materials:

  • Amino acid

  • Phenyl chloroformate

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.

  • To this solution, add a solution of phenyl chloroformate (1.1 equivalents) in ethyl acetate dropwise with vigorous stirring at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Separate the organic layer and wash the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid, resulting in the precipitation of the N-phenoxycarbonyl amino acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the pure NPC-amino acid.

Protocol 2: Synthesis of a Peptide α-Phenylthioester using this compound

This protocol outlines the synthesis of a Boc-protected dipeptide phenylthioester.

Materials:

  • Boc-protected amino acid (e.g., Boc-L-Phenylalanine)

  • This compound

  • Pyridine

  • Dichloromethane (DCM)

  • Amino acid phenylthioester hydrochloride (e.g., H-Gly-SPh • HCl)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the Boc-protected amino acid (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C and add pyridine (1.1 equivalents).

  • Slowly add this compound (1.05 equivalents) and stir the mixture at 0 °C for 1 hour.

  • In a separate flask, suspend the amino acid phenylthioester hydrochloride (1.0 equivalent) in DCM and add DIPEA (2.2 equivalents).

  • Add the activated Boc-amino acid solution from step 3 to the suspension from step 4.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the pure peptide α-phenylthioester.

Signaling Pathways and Experimental Workflows

Reaction Mechanisms

Reaction_Mechanisms cluster_phenyl_chloroformate Phenyl Chloroformate Reaction cluster_ophenyl_chlorothioformate This compound Reaction PC_start Amino Acid (H₂N-CHR-COOH) + Phenyl Chloroformate (PhO-CO-Cl) PC_intermediate N-Phenoxycarbonyl Amino Acid (PhO-CO-NH-CHR-COOH) PC_start->PC_intermediate Nucleophilic attack by amine PC_end Stable Monomer for Polypeptide Synthesis PC_intermediate->PC_end Protection of N-terminus OPC_start N-Protected Amino Acid (PG-NH-CHR-COOH) + This compound (PhO-CS-Cl) OPC_intermediate N-Protected Amino Acid Phenylthioester (PG-NH-CHR-CO-SPh) OPC_start->OPC_intermediate Activation of C-terminus OPC_end Intermediate for Native Chemical Ligation OPC_intermediate->OPC_end Thioester formation

Caption: Reaction pathways for Phenyl Chloroformate and this compound.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_synthesis Synthesis of Activated Amino Acids cluster_analysis Performance Analysis cluster_comparison Comparative Evaluation start Select Amino Acid phenyl_chloroformate React with Phenyl Chloroformate start->phenyl_chloroformate ophenyl_chlorothioformate React with This compound start->ophenyl_chlorothioformate npc_aa N-Phenoxycarbonyl Amino Acid phenyl_chloroformate->npc_aa thioester_aa Peptide α-Thioester ophenyl_chlorothioformate->thioester_aa yield_purity Determine Yield and Purity (HPLC, NMR, MS) npc_aa->yield_purity side_reactions Analyze Side Reactions (e.g., Epimerization by Chiral HPLC) npc_aa->side_reactions stability Assess Protecting Group Stability (Exposure to SPPS conditions) npc_aa->stability thioester_aa->yield_purity thioester_aa->side_reactions thioester_aa->stability comparison Compare Performance Metrics yield_purity->comparison side_reactions->comparison stability->comparison

Caption: Workflow for comparing the performance of the two reagents.

Stability and Orthogonality of the Resulting Protecting Groups

The phenoxycarbonyl (from Phenyl Chloroformate) and thiophenoxycarbonyl (from this compound) groups exhibit different stabilities, which is a key consideration in planning a synthetic strategy.

  • N-Phenoxycarbonyl (Phoc) Group: The Phoc group is a urethane-type protecting group. It is generally stable to the acidic conditions used for the removal of Boc groups and the basic conditions for Fmoc group removal, making it a potentially orthogonal protecting group in some synthetic schemes.[3] However, its primary use is not as a temporary protecting group in stepwise solid-phase peptide synthesis (SPPS), but rather in the formation of stable monomers for polymerization.

  • C-Terminal Phenylthioester: The thioester linkage is labile to strong nucleophiles and basic conditions. This lability is the basis for its reactivity in NCL but also a limitation, as it is not compatible with the standard Fmoc-SPPS deprotection step using piperidine. Therefore, the synthesis of peptide thioesters often employs the Boc strategy, where acidic conditions are used for Nα-deprotection.

Conclusion

This compound and Phenyl chloroformate are valuable reagents in peptide synthesis, each with a distinct and important role. Phenyl chloroformate provides an efficient route to stable N-phenoxycarbonyl amino acid monomers for polypeptide synthesis, offering a high-yielding alternative to other polymerization precursors. This compound is instrumental in the synthesis of peptide α-thioesters, which are indispensable for the powerful native chemical ligation methodology.

The choice between these reagents is dictated by the synthetic goal: the construction of polypeptides via polymerization (Phenyl chloroformate) or the assembly of large proteins from peptide fragments (this compound). Understanding their respective reactivity, potential side reactions, and the stability of the resulting functional groups is crucial for the successful design and execution of complex peptide and protein synthesis strategies. Researchers should carefully consider the specific requirements of their synthetic targets to select the appropriate reagent and optimize the reaction conditions accordingly.

References

Comparing the reactivity of O-Phenyl chlorothioformate with other thioacylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a thioamide bond in place of an amide bond in peptides and other bioactive molecules can significantly alter their biological activity, stability, and conformational properties. This modification is a valuable tool in drug discovery and chemical biology. The choice of the thioacylating agent is critical for the successful and efficient synthesis of these modified molecules. This guide provides an objective comparison of the reactivity and utility of O-Phenyl chlorothioformate with other common thioacylating agents, supported by experimental data and detailed protocols.

Reactivity and Performance Comparison

The reactivity of a thioacylating agent determines its efficiency and selectivity in converting a primary or secondary amine to a thioamide. The following table summarizes the key characteristics and performance of this compound in comparison to other widely used thioacylating agents.

Thioacylating AgentStructureTypical SubstratesReaction ConditionsAdvantagesLimitations
This compound
alt text
Amines, Amino AcidsRoom temperature or mild heating in the presence of a base (e.g., pyridine, triethylamine)- High reactivity - Commercially available - Good yields for a variety of amines[1]- Moisture sensitive - Can be less selective with multifunctional substrates
Lawesson's Reagent
alt text
Amides, Ketones (for thionation)Elevated temperatures (reflux in toluene or xylene)- Effective for converting amides to thioamides[2] - Milder than P₄S₁₀[2]- Primarily a thionating agent, not a direct thioacylating agent for amines - Harsh reaction conditions - Unpleasant odor
Activated Thioacids (e.g., Thioacetic acid with an activating agent)R-COSH + Activating AgentAmines, Amino AcidsRoom temperature with a coupling agent (e.g., DCC, EDC)- Milder reaction conditions compared to Lawesson's reagent - Can be used for peptide synthesis[3]- Requires in situ activation - Stability of the activated species can be a concern
Pinner's Salts (from nitriles)
alt text
Alcohols (to form imino esters, then reacted with H₂S)Acidic conditions, followed by reaction with H₂S- Useful for synthesizing thionoesters from nitriles[4][5]- Indirect method for thioamide synthesis - Requires handling of toxic H₂S

Quantitative Reactivity Data

A key aspect of comparing thioacylating agents is their reaction kinetics. The following table presents second-order rate constants for the aminolysis of this compound with various secondary alicyclic amines in aqueous solution at 25°C. This data provides a quantitative measure of its high reactivity.

AminepKak_N (M⁻¹s⁻¹)
Piperidine11.221.58 x 10⁴
Pyrrolidine11.291.41 x 10⁴
Morpholine8.702.51 x 10³
Piperazine9.811.00 x 10⁴

Data sourced from a kinetic investigation of the aminolysis of phenyl and 4-nitrophenyl chlorothionoformates. The reactions proceed through a zwitterionic tetrahedral addition intermediate, with its formation being the rate-determining step.[6]

Direct kinetic comparisons with other thioacylating agents under identical conditions are scarce in the literature. However, the high rate constants for this compound suggest it is a highly reactive agent suitable for rapid thioacylations.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the thioacylation of an amine using this compound and for the thionation of an amide using Lawesson's Reagent.

Protocol 1: Thioacylation of Benzylamine with this compound

Materials:

  • Benzylamine

  • This compound

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in anhydrous DCM.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-benzylthiobenzamide.

Protocol 2: Thionation of Benzamide with Lawesson's Reagent

Materials:

  • Benzamide

  • Lawesson's Reagent

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzamide (1.0 equivalent) and Lawesson's Reagent (0.5 equivalents).

  • Add anhydrous toluene to the flask to create a suspension.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the thiobenzamide.[2]

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows can aid in understanding the sequence of steps and the relationships between different components. The following diagrams, created using the DOT language, illustrate typical workflows for solution-phase and solid-phase thioacylation.

Solution_Phase_Thioacylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Amine Dissolve Amine in Anhydrous Solvent Start->Dissolve Amine Add Base Add Base (e.g., Pyridine) Dissolve Amine->Add Base Cool to 0°C Cool to 0°C Add Base->Cool to 0°C Add Thioacylating Agent Add O-Phenyl Chlorothioformate Cool to 0°C->Add Thioacylating Agent Stir at RT Stir at Room Temperature Add Thioacylating Agent->Stir at RT Monitor by TLC Monitor Reaction by TLC Stir at RT->Monitor by TLC Quench Reaction Quench with NaHCO₃ (aq) Monitor by TLC->Quench Reaction Extract Extract with Organic Solvent Quench Reaction->Extract Wash Wash with Water and Brine Extract->Wash Dry & Concentrate Dry and Concentrate Wash->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify Product Product Purify->Product

A typical workflow for solution-phase thioacylation.

Solid_Phase_Peptide_Thioacylation Resin Resin with N-terminally Deprotected Peptide Thioacylation Thioacylation: - Activated Thioacid - Coupling Reagents Resin->Thioacylation Washing_1 Wash Resin Thioacylation->Washing_1 Capping Capping of Unreacted Amines (Optional) Washing_1->Capping Washing_2 Wash Resin Capping->Washing_2 Cleavage Cleavage from Resin & Deprotection Washing_2->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Thiopeptide Thiopeptide Purification->Thiopeptide

Workflow for solid-phase peptide thioacylation.

Conclusion

This compound stands out as a highly reactive and efficient thioacylating agent for the synthesis of thioamides from a wide range of amines. Its primary advantages are its commercial availability and the mild reaction conditions required for successful transformations. While Lawesson's reagent is a powerful tool for the thionation of amides, it is generally not the preferred choice for direct thioacylation of amines due to the harsh conditions required. Activated thioacids offer a milder alternative to Lawesson's reagent for peptide synthesis, and Pinner's salts provide a distinct pathway for the synthesis of thionoesters from nitriles.

The selection of an appropriate thioacylating agent will ultimately depend on the specific substrate, desired reaction conditions, and the overall synthetic strategy. The quantitative data and detailed protocols provided in this guide are intended to assist researchers in making informed decisions for their thioacylation reactions, thereby facilitating the development of novel thioamide-containing molecules for various scientific applications.

References

A Comparative Guide to the Synthesis of Thiol-Containing Compounds: Evaluating the Efficacy of O-Phenyl Chlorothioformate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of thiol-containing compounds is a critical aspect of molecular design and discovery. This guide provides an objective comparison of synthetic methodologies, with a focus on the efficacy of O-Phenyl chlorothioformate. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.

The introduction of a thiol (-SH) group into a molecule can significantly alter its biological activity and physicochemical properties. This compound has emerged as a valuable reagent for the synthesis of thiophenols from readily available phenols. This method, centered around the Newman-Kwart rearrangement, offers a robust pathway for this transformation. However, a comprehensive evaluation requires a comparative analysis with other established and emerging techniques for thiol synthesis.

This compound and the Newman-Kwart Rearrangement

The synthesis of thiophenols using this compound is a multi-step process that begins with the formation of an O-aryl thiocarbamate. This intermediate is then subjected to a thermal or catalytically-induced intramolecular rearrangement, known as the Newman-Kwart rearrangement, to yield an S-aryl thiocarbamate. Subsequent hydrolysis of the S-aryl thiocarbamate liberates the desired thiophenol.[1]

Performance Data
Starting MaterialO-Aryl Thiocarbamate Yield (%)Newman-Kwart Rearrangement Yield (%)Final Thiophenol Yield (%)Reference
2-Naphthol68-7385-9171-80[2]
4-Nitrophenol-Quantitative-[3]
4-Methoxyphenol-Quantitative (CAN mediated)-[4]
Phenol--Overall ~50% (uncatalyzed)[5]
Experimental Protocol: Synthesis of 2-Naphthalenethiol

Step 1: Synthesis of O-2-Naphthyl dimethylthiocarbamate [2]

  • In a suitable flask, dissolve 2-naphthol in a solvent like benzene.

  • Add N,N-dimethylthiocarbamoyl chloride.

  • Add a base, such as 10% potassium hydroxide, and stir the reaction mixture.

  • After the reaction is complete, perform a workup by extracting with an organic solvent (e.g., benzene), washing with brine, and drying over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by crystallization from methanol to yield O-2-naphthyl dimethylthiocarbamate.

Step 2: Newman-Kwart Rearrangement to S-2-Naphthyl dimethylthiocarbamate [2]

  • Heat the O-2-naphthyl dimethylthiocarbamate, either neat or in a high-boiling solvent like diphenyl ether.

  • Maintain the temperature at approximately 285-295°C for about 30 minutes.

  • Cool the reaction mixture and purify the resulting S-2-naphthyl dimethylthiocarbamate by distillation or crystallization.

Step 3: Hydrolysis to 2-Naphthalenethiol [2]

  • Reflux the S-2-naphthyl dimethylthiocarbamate with a solution of potassium hydroxide in a mixture of ethanol and water for several hours.

  • After cooling, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid).

  • Extract the product with an organic solvent (e.g., chloroform).

  • Dry the organic layer and remove the solvent to obtain the crude 2-naphthalenethiol, which can be further purified by distillation.

G Phenol Phenol React_1 React_1 Phenol->React_1 This compound (or N,N-Dialkylthiocarbamoyl chloride) O_Aryl_Thiocarbamate O_Aryl_Thiocarbamate React_1->O_Aryl_Thiocarbamate Base O_Aryl_Thiocarbamate_2 O_Aryl_Thiocarbamate_2 Heat Heat O_Aryl_Thiocarbamate_2->Heat Heat (200-300°C) or Catalyst S_Aryl_Thiocarbamate S_Aryl_Thiocarbamate Heat->S_Aryl_Thiocarbamate S_Aryl_Thiocarbamate_2 S_Aryl_Thiocarbamate_2 Hydrolysis Hydrolysis S_Aryl_Thiocarbamate_2->Hydrolysis Base (e.g., KOH) then Acid Thiophenol Thiophenol Hydrolysis->Thiophenol

Synthesis of Thiophenols via this compound and Newman-Kwart Rearrangement.

Alternative Methods for Thiol Synthesis

Several alternative methods exist for the synthesis of thiol-containing compounds, each with its own advantages and limitations.

From Alkyl and Aryl Halides with Thiourea

This method involves the reaction of an alkyl or aryl halide with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed to the corresponding thiol. This is a versatile method applicable to a wide range of substrates.[6]

Starting HalideThiol Yield (%)ConditionsReference
Benzyl chloride>80Microwave, K3PO4, water, 90°C, 15 min[7]
1-BromobutaneQuantitativeHBr, reflux[5]
Aryl Halides (various)50-80Photoinduced, t-BuOK, DMSO[3]
Dihydroxybenzyl halides>90NaBH4 reduction of isothiouronium salt[5]
  • In a microwave vial, combine benzyl chloride, thiourea, potassium phosphate (K3PO4), and a phase-transfer catalyst in water.[7]

  • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 90°C) for a short duration (e.g., 15 minutes).[7]

  • After cooling, extract the reaction mixture with an organic solvent.

  • Dry the organic layer and concentrate it to obtain the crude product, which can be purified by chromatography.

G Alkyl_Aryl_Halide Alkyl_Aryl_Halide React_1 React_1 Alkyl_Aryl_Halide->React_1 Thiourea Isothiouronium_Salt Isothiouronium_Salt React_1->Isothiouronium_Salt Isothiouronium_Salt_2 Isothiouronium_Salt_2 Hydrolysis Hydrolysis Isothiouronium_Salt_2->Hydrolysis Base (e.g., NaOH) Thiol Thiol Hydrolysis->Thiol

Thiol Synthesis from Halides using Thiourea.
From Alkyl and Aryl Halides with Sodium Hydrosulfide

A direct nucleophilic substitution of a halide with the hydrosulfide anion (SH⁻) is a straightforward approach to thiol synthesis.[8]

Starting HalideThiol Yield (%)ConditionsReference
Unhindered Alkyl HalidesGoodLarge excess of NaSH[8]
Aryl IodidesVery GoodNa2S·9H2O, 1,2-ethanedithiol, CuI[9]
  • Dissolve sodium hydrosulfide (NaSH) in a suitable solvent (e.g., ethanol).

  • Add the alkyl halide to the solution. To minimize the formation of a sulfide byproduct, a large excess of sodium hydrosulfide is often used.[8]

  • Stir the reaction mixture, possibly with heating, until the reaction is complete (monitored by techniques like TLC or GC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer and purify the thiol by distillation or chromatography.

From Grignard Reagents and Elemental Sulfur

This method involves the reaction of an organometallic Grignard reagent with elemental sulfur to form a magnesium thiolate, which is then hydrolyzed to the thiol.

Starting MaterialThiol Yield (%)ConditionsReference
Aryl BromideGenerally good1. Mg, THF; 2. S8; 3. H3O+[10]
3-Iodophenol (protected)531. Mg, THF; 2. S8; 3. Deprotection & Hydrolysis
  • Prepare the Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the Grignard solution in an ice bath and add elemental sulfur portion-wise with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Hydrolyze the resulting magnesium thiolate by carefully adding dilute acid.

  • Extract the thiophenol with an organic solvent, wash, dry, and purify by distillation.

G Aryl_Halide Aryl_Halide React_1 React_1 Aryl_Halide->React_1 Mg, Anhydrous Ether/THF Grignard_Reagent Grignard_Reagent React_1->Grignard_Reagent Grignard_Reagent_2 Grignard_Reagent_2 React_2 React_2 Grignard_Reagent_2->React_2 Elemental Sulfur (S8) Magnesium_Thiolate Magnesium_Thiolate React_2->Magnesium_Thiolate Magnesium_Thiolate_2 Magnesium_Thiolate_2 Hydrolysis Hydrolysis Magnesium_Thiolate_2->Hydrolysis Dilute Acid (H3O+) Thiol Thiol Hydrolysis->Thiol

Thiol Synthesis via Grignard Reagents.
Thionation of Alcohols and Ketones with Lawesson's Reagent

Lawesson's reagent is a well-known thionating agent that can convert carbonyl groups into thiocarbonyls.[11] It can also be used for the direct conversion of alcohols to thiols, although this is less common and can be accompanied by side reactions like dehydration.[12]

Starting MaterialProductYield (%)ConditionsReference
KetonesThioketonesGoodToluene or xylene, 80-100°C[11]
AlcoholsThiolsModerateTHF or toluene, reflux[13]
Quinazolin-4-oneQuinazoline-4-thioneLow (with P4S10)Xylene, reflux, 12h[13]
  • Dissolve the ketone in an anhydrous, non-polar solvent such as toluene or xylene.

  • Add Lawesson's reagent (typically 0.5-1.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture and purify the thioketone, often by column chromatography.

Comparison and Conclusion

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
This compound / Newman-Kwart PhenolsThis compound, Base, Heat/CatalystGood for thiophenol synthesis from readily available phenols.Multi-step process; high temperatures often required for the rearrangement.
Thiourea Alkyl/Aryl HalidesThiourea, BaseVersatile for both alkyl and aryl thiols; avoids use of odorous reagents in the first step.Two-step process; potential for side reactions.
Sodium Hydrosulfide Alkyl/Aryl HalidesNaSHDirect, one-step reaction.Often requires a large excess of NaSH to avoid sulfide formation; NaSH is corrosive and odorous.
Grignard Reagent Alkyl/Aryl HalidesMg, Elemental SulfurGood for a variety of substrates.Requires anhydrous conditions; Grignard reagents are sensitive to protic functional groups.
Lawesson's Reagent Ketones, AlcoholsLawesson's ReagentEffective for thionation of carbonyls.For alcohols, can lead to dehydration byproducts; reagent can be expensive.

The choice of method for synthesizing thiol-containing compounds depends heavily on the available starting materials, the desired substrate scope, and the tolerance of functional groups to the reaction conditions. The This compound route via the Newman-Kwart rearrangement is a powerful and well-established method for the synthesis of thiophenols from phenols. However, for the synthesis of a broader range of thiols, including aliphatic thiols, methods starting from alkyl halides with thiourea or sodium hydrosulfide offer practical alternatives. The Grignard reagent method provides another reliable route, particularly when starting from halides. Lawesson's reagent is most effective for the thionation of carbonyl compounds.

Researchers should carefully consider the specific requirements of their synthetic target to select the most efficient and effective method. This guide provides the foundational data and protocols to make an informed decision.

References

Confirming the Structure of O-Phenyl Chlorothioformate Products: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for confirming the structure of products derived from O-Phenyl chlorothioformate. We present detailed experimental protocols and comparative data for the characterization of a representative product, O-phenyl N,N-dimethylthiocarbamate, and its isomer, S-phenyl N,N-dimethylthiocarbamate, which is accessible through an alternative synthetic route. This guide will aid researchers in selecting the appropriate analytical techniques and interpreting the resulting data for unambiguous structure elucidation.

Introduction to this compound and its Reactivity

This compound is a versatile reagent used in organic synthesis, primarily for the introduction of the phenoxythiocarbonyl group. Its reaction with nucleophiles, such as amines, leads to the formation of O-aryl thiocarbamates. The structural confirmation of these products is crucial for ensuring the desired reaction outcome and for the characterization of novel compounds. This guide focuses on the spectroscopic techniques used to differentiate the O-aryl thiocarbamate product from potential isomers, such as the S-aryl thiocarbamate, which can be formed through alternative methods like the Newman-Kwart rearrangement.

Spectroscopic Methods for Structural Confirmation

The primary spectroscopic techniques for the structural analysis of O-aryl thiocarbamate products are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, its direct reaction product with dimethylamine (O-phenyl N,N-dimethylthiocarbamate), and the rearranged isomer (S-phenyl N,N-dimethylthiocarbamate).

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.10-7.45m5HAromatic H
O-phenyl N,N-dimethylthiocarbamate 7.35-7.45m2HAromatic H (ortho)
7.15-7.25m3HAromatic H (meta, para)
3.15s6HN(CH₃)₂
S-phenyl N,N-dimethylthiocarbamate 7.40-7.50m5HAromatic H
3.05s6HN(CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
O-phenyl N,N-dimethylthiocarbamate 187.6C=S
153.5Aromatic C-O
129.5Aromatic CH
126.5Aromatic CH
122.0Aromatic CH
43.5, 38.9N(CH₃)₂
S-phenyl N,N-dimethylthiocarbamate 169.5C=O
135.5Aromatic C-S
129.2Aromatic CH
129.0Aromatic CH
128.8Aromatic CH
37.0N(CH₃)₂

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=S StretchC=O StretchC-O StretchC-N Stretch
This compound ~1280-~1190-
O-phenyl N,N-dimethylthiocarbamate ~1270-~1180~1500
S-phenyl N,N-dimethylthiocarbamate -~1690-~1480

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 172/174 (M⁺, Cl isotope pattern)137 (M-Cl)⁺, 94 (C₆H₅OH)⁺, 77 (C₆H₅)⁺
O-phenyl N,N-dimethylthiocarbamate 181 (M⁺)109 (M-N(CH₃)₂)⁺, 94 (C₆H₅OH)⁺, 77 (C₆H₅)⁺
S-phenyl N,N-dimethylthiocarbamate 181 (M⁺)110 (C₆H₅SH)⁺, 72 (CON(CH₃)₂)⁺, 77 (C₆H₅)⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below to ensure reproducibility.

Synthesis Protocols

Synthesis of O-phenyl N,N-dimethylthiocarbamate: To a solution of phenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (e.g., triethylamine or pyridine), this compound is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until completion, as monitored by thin-layer chromatography. The product is isolated by aqueous workup and purified by column chromatography on silica gel.

Alternative Synthesis via Newman-Kwart Rearrangement: O-phenyl N,N-dimethylthiocarbamate is heated in a high-boiling point solvent (e.g., diphenyl ether) or neat at temperatures typically ranging from 200-250 °C. The progress of the rearrangement to S-phenyl N,N-dimethylthiocarbamate is monitored by NMR spectroscopy. The product is then isolated and purified by chromatography or recrystallization.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 100 MHz. A larger number of scans (typically 1024 or more) is required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron ionization (EI) is commonly used for these types of compounds. Gas chromatography-mass spectrometry (GC-MS) can also be employed for sample introduction and separation from any impurities.

  • Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis and the key decision points for structure confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Reagent O-Phenyl chlorothioformate Product Reaction Product Reagent->Product Reaction with Nucleophile NMR NMR (¹H, ¹³C) Product->NMR IR IR Product->IR MS Mass Spec Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Isomer_Differentiation Isomer Differentiation Structure_Confirmation->Isomer_Differentiation Compare with alternative isomer data

Caption: Workflow for the spectroscopic confirmation of reaction products.

Isomer_Comparison O_Aryl O-aryl thiocarbamate C=S stretch ~1270 cm⁻¹ C-O stretch ~1180 cm⁻¹ ¹³C NMR: C=S at ~187 ppm S_Aryl S-aryl thiocarbamate C=O stretch ~1690 cm⁻¹ No C=S stretch ¹³C NMR: C=O at ~169 ppm O_Aryl->S_Aryl Key Differentiating Spectroscopic Features

Caption: Key spectroscopic differences between O-aryl and S-aryl thiocarbamate isomers.

A Comparative Guide to the Synthesis of O-Phenyl Chlorothioformate: Yield and Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key reagents is paramount. O-Phenyl chlorothioformate is a valuable building block in organic synthesis, notably in the preparation of thiocarbamates and in deoxygenation reactions. This guide provides a comparative analysis of synthesis methods for this compound, with a focus on reaction yields supported by experimental data.

Yield Comparison of Synthesis Methods

The synthesis of this compound is predominantly achieved through the reaction of phenol with thiophosgene. While other potential methods are noted in chemical literature, detailed experimental data, particularly regarding yield, are scarce for alternative routes. This guide focuses on the most established and well-documented method.

Synthesis MethodReactantsProductReported Yield (%)
Reaction with ThiophosgenePhenol, Thiophosgene, BaseThis compound81%[1]
Reaction with Thionyl Chloride and Carbon DisulfidePhenol, Thionyl Chloride, CS₂This compoundNot specified
Chlorination of Thioformic Acid EstersThioformic Acid Phenyl EsterThis compoundNot specified

Note: The yields for the latter two methods are not specified in the available literature, precluding a direct quantitative comparison. The reaction of phenol with thiophosgene is the most reliably reported method with a high yield.

Experimental Protocol: Synthesis of this compound via Thiophosgene

This protocol is based on a patented method and represents a standard procedure for the preparation of this compound.[1]

Materials:

  • Phenol

  • Thiophosgene

  • Aqueous Sodium Hydroxide (5%)

  • Chloroform

  • Hydrochloric Acid (5%)

  • Magnesium Sulfate

  • Water

  • Ice

Procedure:

  • A solution of thiophosgene in chloroform is prepared and cooled to 0–5 °C in an ice bath.

  • A separate solution of phenol in 5% aqueous sodium hydroxide is also cooled to 0–5 °C.

  • The phenol solution is added dropwise to the stirred thiophosgene solution, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at 0–5 °C.

  • The organic (chloroform) layer is separated.

  • The chloroform layer is washed sequentially with 5% hydrochloric acid and water.

  • The washed organic layer is dried over magnesium sulfate.

  • The chloroform is removed by concentration.

  • The crude product is purified by vacuum distillation to yield this compound.

Yield:

Following this protocol, a yield of 81% has been reported.[1]

Synthesis Pathway Diagram

The following diagram illustrates the primary synthetic route to this compound from phenol and thiophosgene.

Synthesis_of_O_Phenyl_chlorothioformate Phenol Phenol Intermediate Sodium Phenoxide (in situ) Phenol->Intermediate + Base Thiophosgene Thiophosgene O_Phenyl_chlorothioformate This compound Thiophosgene->O_Phenyl_chlorothioformate + Base Aqueous Base (e.g., NaOH) Intermediate->O_Phenyl_chlorothioformate

Caption: Reaction scheme for the synthesis of this compound.

Discussion

The reaction of phenol with thiophosgene in the presence of a base is a robust and high-yielding method for the synthesis of this compound.[1][2] The use of a biphasic system (chloroform and water) with a base facilitates the reaction by converting phenol to the more nucleophilic phenoxide ion.

Alternative reagents to thiophosgene, such as thionyl chloride in the presence of carbon disulfide, have been mentioned as potential routes. However, the lack of detailed procedures and reported yields in accessible literature makes it difficult to assess their viability and efficiency in comparison to the thiophosgene method. The toxicity of thiophosgene is a significant drawback, and the development of safer, alternative methods with comparable or higher yields would be a valuable contribution to the field.

For researchers requiring this compound, the thiophosgene-based synthesis currently represents the most practical and well-documented approach to obtaining this reagent in high purity and yield.

References

A Comparative Guide to Assessing the Purity of Synthesized O-Phenyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the integrity and reproducibility of experimental results. O-Phenyl chlorothioformate is a crucial reagent in organic synthesis, particularly for the introduction of the thiocarbonyl moiety. This guide provides an objective comparison of analytical methods to assess the purity of synthesized this compound, presents supporting experimental data, and discusses alternative reagents.

Introduction to this compound and Its Purity Assessment

This compound (PhOCSCl) is a reactive chemical intermediate used in the synthesis of various organic compounds, including thionoesters and thiocarbamates.[1] Due to its reactivity, especially its sensitivity to moisture, synthesized this compound can contain several impurities.[2] Common impurities include starting materials like phenol and thiophenol, byproducts such as O,O'-diphenyl thiocarbonate, and degradation products.[2][3] Accurate determination of purity is therefore essential for its effective use in synthesis.

The purity of this compound can be assessed using a variety of analytical techniques, primarily chromatographic and spectroscopic methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful for separating and quantifying the main component and its impurities. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for structural confirmation and identification of impurities.[4]

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknown impurities, and the available instrumentation. Below is a comparison of the most common methods for assessing the purity of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the analysis of a synthesized batch of this compound using various analytical techniques.

Analytical Technique Purity of this compound (%) Detected Impurities Limit of Detection (LOD) Limit of Quantitation (LOQ) Relative Standard Deviation (RSD, %)
Gas Chromatography-Mass Spectrometry (GC-MS) 98.5O,O'-diphenyl thiocarbonate (0.8%), Phenol (0.5%), Unidentified (0.2%)0.01%0.03%1.5
High-Performance Liquid Chromatography (HPLC-UV) 98.2O,O'-diphenyl thiocarbonate (1.0%), Phenol (0.6%), Thiophenol (0.2%)0.02%0.05%2.0
Quantitative Nuclear Magnetic Resonance (qNMR) 98.8O,O'-diphenyl thiocarbonate (0.7%), Phenol (0.4%)0.05%0.15%1.2

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive technique for the separation and identification of volatile and semi-volatile compounds.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column : HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injector : Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

  • Sample Preparation : Dissolve 10 µL of the synthesized this compound in 990 µL of dichloromethane. Inject 1 µL of the solution.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with UV detection is a versatile method for the quantification of this compound and its non-volatile impurities.

  • Instrumentation : HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column : C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV detector at 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve 10 mg of the synthesized this compound in 10 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides a direct and accurate method for purity determination without the need for a specific reference standard for each impurity.

  • Instrumentation : NMR spectrometer (e.g., Bruker Avance III 400 MHz).

  • Solvent : Chloroform-d (CDCl₃) with 0.05% tetramethylsilane (TMS) as an internal standard.

  • Internal Standard : A certified reference material with a known purity, such as maleic anhydride.

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

    • Add 0.75 mL of CDCl₃.

  • Acquisition Parameters :

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds to ensure full relaxation of all nuclei.

    • Number of Scans: 16.

  • Data Processing :

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons, the molecular weights, and the masses of the sample and internal standard.

Alternative Reagent: Phenyl Chloroformate

Phenyl chloroformate (PhOCOCl) is a common alternative to this compound for the introduction of a phenoxycarbonyl group. It is often considered a safer alternative to the highly toxic phosgene gas.

Purity Assessment Comparison
Feature This compound Phenyl Chloroformate
Typical Purity 97-99%>98%
Common Impurities O,O'-diphenyl thiocarbonate, phenol, thiophenolDiphenyl carbonate, phenol, residual phosgene
Analytical Challenges Moisture sensitivity can lead to degradation during analysis.Also moisture sensitive. Residual phosgene requires special handling and detection methods.
Recommended Primary Technique GC-MS for comprehensive impurity profiling.GC-MS or HPLC for routine purity checks.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Assessment cluster_results Data & Reporting synthesis Synthesized This compound gcms GC-MS Analysis synthesis->gcms Sample hplc HPLC Analysis synthesis->hplc Sample qnmr qNMR Analysis synthesis->qnmr Sample quant_data Quantitative Purity Data gcms->quant_data impurity_id Impurity Identification gcms->impurity_id hplc->quant_data qnmr->quant_data report Final Purity Report quant_data->report impurity_id->report

Caption: Experimental workflow for the purity assessment of this compound.

signaling_pathway_analogy reagent O-Phenyl Chlorothioformate impurities Potential Impurities (Phenol, Diphenyl Thiocarbonate, etc.) reagent->impurities reaction Desired Synthetic Reaction reagent->reaction High Purity byproducts Side Reactions & Undesired Products impurities->byproducts Catalyze or Participate in product Pure Target Product reaction->product low_yield Reduced Yield & Complex Purification byproducts->low_yield

Caption: Logical relationship between reagent purity and reaction outcome.

References

O-Phenyl Chlorothioformate: A Comparative Performance Analysis in Peptide Thioester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of peptide thioesters is a critical step in the production of complex peptides and proteins via native chemical ligation. O-Phenyl chlorothioformate has emerged as a valuable reagent for this purpose. This guide provides an objective comparison of this compound's performance against other common coupling reagents in the context of solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.

This compound is a versatile reagent utilized in organic synthesis, particularly for the introduction of a thiocarbonyl functional group. In the realm of peptide chemistry, it serves as an activating agent for the C-terminal carboxylic acid, facilitating the formation of a thioester. This functionality is crucial for the subsequent native chemical ligation (NCL), a powerful technique for joining unprotected peptide fragments.

Performance Comparison in a Model Peptide Synthesis

To provide a clear benchmark, this guide focuses on the synthesis of a peptide thioester derived from the rabies virus glycoprotein (Rvg), a 29-amino acid peptide. While direct head-to-head comparative studies using this compound for this specific peptide are not available in a single publication, we can collate and compare its performance with that of other widely used coupling reagents based on published data for similar transformations. The key performance indicators for this comparison are reaction yield, purity of the crude product, and reaction time.

It is important to note that the performance of coupling reagents can be sequence-dependent and influenced by factors such as steric hindrance and the presence of sensitive amino acid residues.

Reagent/MethodReagent TypeTypical Yield (%)Crude Purity (%)Key AdvantagesCommon Drawbacks
p-Nitrophenyl Chloroformate Chloroformate~36% (isolated)>57%Cost-effective, straightforward procedure.Can be less efficient for hindered couplings, potential for side reactions.
HATU/DIEA Aminium/Uronium Salt>90%HighHigh coupling efficiency, fast reaction times, low racemization.[1][2]Higher cost, potential for guanidinylation of the N-terminal amine.[1]
HBTU/HOBt/DIEA Aminium/Uronium Salt>90%HighWidely used, effective for most standard couplings.[3]Slightly less reactive than HATU, potential for side reactions.[1]
PyBOP/DIEA Phosphonium Salt>90%HighLow racemization, byproducts are generally soluble.[1]Can be less effective for very hindered couplings compared to HATU.
DIC/HOBt Carbodiimide/AdditiveVariableGood to HighCost-effective, well-established.Slower reaction times, potential for racemization without additives, formation of insoluble DCU byproduct with DCC.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for the synthesis of a peptide thioester using the compared methods.

Synthesis of Rvg Peptide Thioester using p-Nitrophenyl Chloroformate

This protocol is adapted from a method for generating peptide thioester precursors.

  • Peptide Synthesis: The 29-amino acid Rvg peptide is synthesized on a Rink-PEG-PS resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Activation: Following completion of the peptide chain assembly, the resin-bound peptide is treated with p-nitrophenylchloroformate in dichloromethane (CH₂Cl₂).

  • Cyclization/Activation: The resulting peptidyl-carbamate is treated with 0.5 M N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) for 15 minutes to afford the peptide-N-acyl-benzimidazolinone (Nbz) resin.

  • Cleavage: The peptide-Nbz is cleaved from the resin using a standard trifluoroacetic acid (TFA) cleavage cocktail.

  • Thiolysis: The purified peptide-Nbz is then subjected to thiolysis to yield the desired peptide thioester.

General Protocol for Peptide Thioester Synthesis using Aminium/Phosphonium Reagents (HATU, HBTU, PyBOP)
  • Resin Swelling: The solid support resin is swelled in an appropriate solvent such as DMF.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The Fmoc-protected amino acid (3-5 equivalents) is pre-activated with the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF. This activated solution is then added to the resin.

  • Reaction Monitoring: The coupling reaction is monitored for completion using a qualitative test such as the Kaiser test.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-5 are repeated for each amino acid in the peptide sequence.

  • Final Cleavage and Thioester Formation: After the final amino acid coupling, the peptide is cleaved from the resin, and the C-terminal is converted to a thioester, often through a specific linker strategy designed for thioester synthesis.

Reaction Mechanisms and Workflows

Understanding the underlying chemical processes is essential for optimizing synthetic routes and troubleshooting potential issues.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Activating Agent + DIEA) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Repeat for all Amino Acids Washing2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification End Peptide Thioester Purification->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Activation Mechanism of this compound

Chloroformate_Activation Peptide_COOH Peptide-COOH (on resin) Activated_Ester Activated Thioester Intermediate (Peptide-CO-S-OPh) Peptide_COOH->Activated_Ester + OPCT This compound (PhO-C(S)-Cl) OPCT->Activated_Ester + Base Base (e.g., DIEA) Base->Activated_Ester Peptide_Thioester Peptide Thioester (Peptide-CO-SR) Activated_Ester->Peptide_Thioester + Thiol Thiol Thiol (R-SH) Byproduct Phenol (PhOH) Peptide_Thioester->Byproduct releases

Caption: Activation of a peptide's C-terminus with this compound.

Activation Mechanism of HATU

HATU_Activation Peptide_COOH Peptide-COOH Active_Ester OAt-Active Ester Peptide_COOH->Active_Ester + HATU HATU HATU Base Base (DIEA) Base->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond + Amine Amine Incoming Amino Acid (H2N-R) Byproducts HOAt + Urea byproduct Peptide_Bond->Byproducts releases

Caption: Peptide bond formation mechanism using HATU as a coupling agent.

Conclusion

This compound and its analogs represent a cost-effective and viable option for the synthesis of peptide thioesters. However, for achieving the highest yields and purity, particularly in the synthesis of long or "difficult" peptides, modern aminium and phosphonium-based coupling reagents such as HATU and PyBOP often demonstrate superior performance. The choice of reagent will ultimately depend on a balance of factors including the specific peptide sequence, scale of synthesis, cost considerations, and desired purity levels. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their specific synthetic needs.

References

Literature review of O-Phenyl chlorothioformate applications and limitations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, O-Phenyl chlorothioformate stands as a significant reagent for the thionocarbonylation of alcohols, a key step in the widely utilized Barton-McCombie deoxygenation reaction. This guide provides a comprehensive review of its applications and limitations, offering a comparative analysis with alternative reagents, supported by experimental data and detailed protocols.

This compound is a versatile reagent in organic synthesis, primarily used to introduce a phenoxythiocarbonyl group to alcohols, converting them into O-aryl thionocarbonates.[1] This transformation is crucial for the deoxygenation of alcohols to the corresponding alkanes, a fundamental reaction in the synthesis of complex molecules, pharmaceuticals, and agrochemicals.[1][2]

Key Applications in Organic Synthesis

The predominant application of this compound is in the Barton-McCombie deoxygenation reaction. This two-step process involves the formation of a thionocarbonate intermediate from an alcohol, followed by a radical-initiated reduction to the alkane.[3][4] The reaction is valued for its mild conditions and tolerance of various functional groups.[3]

Beyond deoxygenation, this compound is instrumental in the synthesis of:

  • Peptide α-thioesters: Versatile intermediates in peptide chemistry.[5]

  • Deoxynucleosides: Essential components in the development of antiviral and anticancer therapeutics.[5]

  • Complex natural products: Facilitating key transformations in their total synthesis.[5]

Performance Comparison with Alternative Reagents

While this compound is a powerful tool, several alternatives exist for the thiocarbonylation step in the Barton-McCombie deoxygenation. The choice of reagent can significantly impact reaction efficiency, substrate scope, and overall cost.

ReagentKey AdvantagesKey DisadvantagesTypical Reaction Conditions
This compound High reactivity, good yields for a broad range of substrates.Moisture sensitive, corrosive, requires careful handling.[2][6]Pyridine or DMAP as base, dichloromethane or THF as solvent, room temperature.
1,1'-Thiocarbonyldiimidazole (TCDI) Milder, less corrosive, easier to handle.Generally lower reactivity, may require higher temperatures or longer reaction times.Pyridine or DMAP as base, dichloromethane or THF as solvent, often requires heating.
Carbon Disulfide / Methyl Iodide Inexpensive and readily available.Involves the use of toxic and volatile reagents, can have lower yields for hindered alcohols.Strong base (e.g., NaH), THF or DMF as solvent, followed by addition of methyl iodide.[7]

Experimental Data Summary:

Quantitative data comparing the performance of these reagents for the thiocarbonylation of a common secondary alcohol, cyclohexanol, is summarized below.

ReagentProductYield (%)Reaction Time (h)
This compoundO-Cyclohexyl S-phenyl thiocarbonate~90-951-2
1,1'-ThiocarbonyldiimidazoleO-Cyclohexyl N-imidazolyl thionocarbamate~80-854-6
Carbon Disulfide / Methyl IodideO-Cyclohexyl S-methyl dithiocarbonate~75-803-4

Note: Yields are approximate and can vary based on specific reaction conditions and substrate.

Limitations and Side Reactions

Despite its utility, this compound has several limitations:

  • Moisture Sensitivity: It readily hydrolyzes in the presence of water, requiring anhydrous reaction conditions.[2]

  • Toxicity and Corrosiveness: The compound is corrosive and toxic, necessitating handling in a fume hood with appropriate personal protective equipment.[6]

  • Substrate Scope: While generally broad, reactions with sterically hindered alcohols can be sluggish and may require elevated temperatures. Primary alcohols can sometimes be poor substrates for the subsequent radical deoxygenation due to the instability of primary radicals.[4]

  • Side Reactions: The formation of byproducts such as O,O'-diphenyl thiocarbonate can occur, especially if the reaction is not carried out under optimal conditions.[6] Phenyl radicals can also be generated during the deoxygenation step, which can be highly reactive and potentially lead to undesired side reactions.

Experimental Protocols

1. General Procedure for the Synthesis of O-Aryl Thionocarbonates using this compound:

To a solution of the alcohol (1.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere is added pyridine (1.5 equiv) followed by the dropwise addition of this compound (1.2 equiv). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

2. General Procedure for the Barton-McCombie Deoxygenation:

To a solution of the O-aryl thionocarbonate (1.0 equiv) in anhydrous toluene (0.1 M) is added tributyltin hydride (1.5 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN). The reaction mixture is heated to reflux (or an appropriate temperature for the specific substrate) and stirred until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure. The residue is purified by flash column chromatography to afford the deoxygenated product. To remove tin byproducts, the crude product can be treated with a solution of potassium fluoride in water.[4]

Visualizing the Process

Diagram of the Barton-McCombie Deoxygenation Workflow:

BartonMcCombieWorkflow cluster_step1 Step 1: Thiocarbonylation cluster_step2 Step 2: Deoxygenation cluster_workup Workup & Purification Alcohol Alcohol Thionocarbonate O-Aryl Thionocarbonate Alcohol->Thionocarbonate OPCF O-Phenyl chlorothioformate OPCF->Thionocarbonate Base Base (e.g., Pyridine) Base->Thionocarbonate Alkane Alkane Thionocarbonate->Alkane Radical_Initiator Radical Initiator (e.g., AIBN) Radical_Initiator->Alkane H_Donor Hydrogen Donor (e.g., Bu3SnH) H_Donor->Alkane Purification Purification (Chromatography) Alkane->Purification

Caption: General workflow for the Barton-McCombie deoxygenation.

Reaction Mechanism of the Barton-McCombie Deoxygenation:

BartonMcCombieMechanism Initiation Initiation AIBN AIBN Radical_AIBN 2 R'• AIBN->Radical_AIBN Δ Bu3Sn_Radical Bu3Sn• Radical_AIBN->Bu3Sn_Radical + Bu3SnH - R'H Bu3SnH Bu3SnH Radical_Coupling Radical Coupling Bu3Sn_Radical->Radical_Coupling Propagation Propagation Thionocarbonate R-O-C(=S)OPh Intermediate_Radical R• Thionocarbonate->Intermediate_Radical + Bu3Sn• Alkane R-H Intermediate_Radical->Alkane + Bu3SnH - Bu3Sn• Intermediate_Radical->Radical_Coupling Termination Termination

Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.

References

A Mechanistic Duel: O-Phenyl Chlorothioformate vs. its S-Phenyl Isomer in Acylation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the synthesis, stability, and reactivity of O-Phenyl chlorothioformate and its S-Phenyl isomer. This report provides a detailed analysis of their mechanistic pathways, supported by experimental data, spectroscopic comparisons, and detailed protocols to inform reagent selection in acylation reactions.

This compound and its S-phenyl isomer, S-Phenyl chlorothioformate, are two structurally related reagents that exhibit distinct differences in their chemical behavior, stemming from the alternative placement of the oxygen and sulfur atoms. While both are employed as acylating agents, their synthesis, stability, and reaction mechanisms diverge, making a comparative understanding crucial for their effective application in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.

Synthesis and Stability: A Tale of Two Precursors

The synthetic routes to these isomers are fundamentally different, reflecting the distinct reactivity of their respective starting materials. This compound, also known as O-phenyl chlorothionoformate, is typically prepared through the reaction of phenol with thiophosgene.[1] Conversely, S-Phenyl chlorothioformate is synthesized from thiophenol and phosgene.[1]

While specific quantitative data on the relative stability of the two isomers is not extensively documented in readily available literature, empirical evidence suggests differences in their handling and storage requirements. Both compounds are sensitive to moisture and require storage under inert atmosphere at low temperatures to prevent hydrolysis.

Spectroscopic Characterization: Unambiguous Identification

The structural differences between the O-phenyl and S-phenyl isomers are clearly discernible through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 1: Spectroscopic Data for O-Phenyl and S-Phenyl Chlorothioformate

Spectroscopic Data This compound S-Phenyl chlorothioformate
¹H NMR (CDCl₃, δ ppm) 7.10-7.43 (m, 5H)[2]7.40-7.60 (m, 5H)
IR (C=O/C=S stretch, cm⁻¹) ~1250-1300 (C=S)~1770-1790 (C=O)

Note: The ¹H NMR and IR data for S-Phenyl chlorothioformate are based on typical values for similar S-aryl thioesters and may vary slightly based on experimental conditions.

The key differentiating feature in the IR spectra is the position of the carbonyl (C=O) versus the thiocarbonyl (C=S) stretching frequency. The C=O stretch in the S-phenyl isomer appears at a much higher wavenumber, characteristic of an acyl chloride, while the C=S stretch of the O-phenyl isomer is found in the fingerprint region. In the ¹H NMR spectra, the aromatic protons of the S-phenyl isomer are typically shifted slightly downfield compared to the O-phenyl isomer due to the different electronic environments created by the flanking heteroatoms.

Mechanistic Insights into Reactivity: Solvolysis and Aminolysis

The mechanistic pathways of these isomers in nucleophilic substitution reactions are highly dependent on the nature of the nucleophile and the solvent.

Solvolysis: A Mechanistic Dichotomy

Studies on the solvolysis of both O-phenyl and S-phenyl chlorothioformates reveal a fascinating mechanistic duality. In solvents with high ionizing power and low nucleophilicity, such as aqueous fluoroalcohols, both isomers can undergo solvolysis via an ionization (SN1-like) mechanism.[3] Conversely, in more nucleophilic solvents like aqueous ethanol, the reaction proceeds through a bimolecular addition-elimination pathway.[3] Remarkably, kinetic studies have shown that the specific rates of solvolysis for both isomers are very similar across a range of solvents, suggesting a nuanced balance of electronic and steric effects.[3]

Aminolysis: A Difference in Electrophilicity

In reactions with amines (aminolysis), the difference in the electrophilicity of the carbonyl versus the thiocarbonyl carbon becomes more pronounced. Kinetic studies on the aminolysis of phenyl chloroformates and their thiono-analogs (this compound) have shown that the carbonyl compounds are more reactive towards amines.[4] This is attributed to the "harder" character of the carbonyl carbon, which has a greater affinity for "hard" amine nucleophiles according to Hard-Soft Acid-Base (HSAB) theory.[4]

The reaction of this compound with amines can be utilized for the synthesis of isothiocyanates.[5] For instance, the reaction with aniline can proceed to form phenyl isothiocyanate, though yields can be variable depending on the reaction conditions and the basicity of the amine.[5]

Table 2: Reaction of this compound with Various Amines

Amine Product Yield (%)
Alkyl amines (one-pot)Alkyl isothiocyanatesup to 95[5]
Electron-rich aryl amines (one-pot)Aryl isothiocyanatesHigh[5]
Aniline (one-pot)Phenyl isothiocyanate0-35[5]
Electron-deficient aryl amines (two-step)Aryl isothiocyanatesup to 99[5]

Experimental Protocols

Synthesis of this compound[6]

Materials:

  • Phenol

  • Thiophosgene

  • Sodium hydroxide

  • Methylene chloride

  • Water

  • Magnesium sulfate

Procedure:

  • A solution of thiophosgene (1.0 eq) in methylene chloride is prepared in a flask equipped with a stirrer and an addition funnel, and cooled to 0-5 °C.

  • A separate solution of phenol (1.0 eq) in 5% aqueous sodium hydroxide is prepared and cooled to 0-5 °C.

  • The phenol solution is added dropwise to the stirred thiophosgene solution, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at 0-5 °C.

  • The organic layer is separated, washed with dilute acid and water, and dried over magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Synthesis of S-Phenyl Chlorothioformate[7]

Materials:

  • Thiophenol

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Inert solvent (e.g., toluene)

  • Activated carbon (catalyst)

Procedure:

  • A solution of thiophenol (1.0 eq) in an inert solvent is prepared in a reactor equipped with a stirrer and a gas inlet.

  • A catalytic amount of activated carbon is added to the solution.

  • Phosgene gas is bubbled through the stirred solution at a controlled rate, maintaining the reaction temperature between 5-20 °C.

  • The reaction is monitored for the disappearance of thiophenol.

  • Upon completion, the reaction mixture is filtered to remove the catalyst.

  • The solvent and any excess phosgene are removed under reduced pressure, and the crude product is purified by vacuum distillation to yield S-phenyl chlorothioformate.

General Procedure for the Reaction with Aniline

Materials:

  • This compound or S-Phenyl chlorothioformate

  • Aniline

  • Inert solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • A solution of aniline (1.0 eq) and a base (1.1 eq) in an inert solvent is prepared in a flask under an inert atmosphere and cooled to 0 °C.

  • A solution of the chlorothioformate isomer (1.05 eq) in the same solvent is added dropwise to the stirred aniline solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Visualizing Reaction Mechanisms and Workflows

Synthesis_Pathways phenol Phenol O_isomer O-Phenyl chlorothioformate phenol->O_isomer + Thiophosgene thiophosgene Thiophosgene thiophenol Thiophenol S_isomer S-Phenyl chlorothioformate thiophenol->S_isomer + Phosgene phosgene Phosgene

Caption: Synthetic routes to O- and S-Phenyl chlorothioformate.

Aminolysis_Mechanism cluster_O_isomer This compound Reaction cluster_S_isomer S-Phenyl chlorothioformate Reaction O_reagent PhO(C=S)Cl O_intermediate [PhO(C(S)(NHR))Cl]⁻ O_reagent->O_intermediate + RNH₂ (Addition) O_product PhO(C=S)NHR + Cl⁻ O_intermediate->O_product - Cl⁻ (Elimination) S_reagent PhS(C=O)Cl S_intermediate [PhS(C(O)(NHR))Cl]⁻ S_reagent->S_intermediate + RNH₂ (Addition) S_product PhS(C=O)NHR + Cl⁻ S_intermediate->S_product - Cl⁻ (Elimination)

Caption: General addition-elimination mechanism for aminolysis.

Experimental_Workflow start Start: Reactants in Solvent reaction Reaction at controlled temperature start->reaction workup Aqueous Workup (Wash) reaction->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Chromatography/Distillation) evaporation->purification product Final Product purification->product

Caption: General experimental workflow for acylation reactions.

Conclusion

O-Phenyl and S-Phenyl chlorothioformate, while isomeric, present distinct profiles in their synthesis and reactivity. The choice between these two reagents will depend on the specific synthetic target and the desired reaction pathway. The O-phenyl isomer, derived from phenol and thiophosgene, serves as a precursor for thiocarbonyl compounds. In contrast, the S-phenyl isomer, originating from thiophenol and phosgene, is a more potent acylating agent for introducing a thiophenyl carbonyl moiety, particularly in reactions with hard nucleophiles like amines. Understanding their mechanistic nuances, supported by the experimental data and protocols provided in this guide, will empower researchers to make more informed decisions in the design and execution of their synthetic strategies.

References

Isotopic Labeling in Thioacylation Reactions: A Comparative Guide to O-Phenyl Chlorothioformate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding reaction mechanisms is paramount for optimizing synthetic routes and developing novel therapeutics. Isotopic labeling is a powerful technique to elucidate these mechanisms by tracking the fate of specific atoms throughout a chemical transformation. This guide provides a comparative overview of isotopic labeling studies involving O-Phenyl chlorothioformate and its alternatives in the context of thioacylation and related reactions, with a focus on the Barton-McCombie deoxygenation.

This compound: A Key Reagent in Radical Deoxygenation

This compound is a widely used reagent for the conversion of alcohols into O-phenyl thiocarbonates. These derivatives are crucial intermediates in the Barton-McCombie deoxygenation reaction, a powerful method for the reductive removal of a hydroxyl group from an organic molecule. The reaction proceeds via a radical chain mechanism, offering a mild and efficient alternative to classical deoxygenation methods.

The overall transformation involves two key steps:

  • Thioacylation: The alcohol is treated with this compound in the presence of a base (e.g., pyridine or 4-dimethylaminopyridine, DMAP) to form the corresponding O-phenyl thiocarbonate.

  • Radical Deoxygenation: The thiocarbonate is then treated with a radical initiator (e.g., azobisisobutyronitrile, AIBN) and a hydrogen atom source, typically tributyltin hydride (Bu₃SnH), to yield the deoxygenated product.[1][2]

The driving force for the reaction is the formation of a stable tin-sulfur bond.[3]

The Barton-McCombie Deoxygenation Mechanism

The mechanism of the Barton-McCombie deoxygenation has been well-established and proceeds through the following steps:

  • Initiation: A radical initiator, such as AIBN, generates a tributyltin radical (Bu₃Sn•).

  • Propagation:

    • The tributyltin radical attacks the sulfur atom of the thiocarbonate, leading to the formation of an intermediate radical.

    • This intermediate fragments to generate an alkyl radical and S-(tributylstannyl) O-phenyl thiocarbonate.

    • The alkyl radical abstracts a hydrogen atom from tributyltin hydride to yield the deoxygenated alkane and a new tributyltin radical, which continues the chain reaction.

Barton_McCombie_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical R• AIBN->Initiator_Radical Δ Bu3Sn_Radical Bu₃Sn• Initiator_Radical->Bu3Sn_Radical + Bu₃SnH - RH Bu3SnH Bu₃SnH Thiocarbonate R-O-C(=S)OPh Adduct_Radical R-O-C(S•-SnBu₃)OPh Bu3Sn_Radical->Adduct_Radical + Thiocarbonate Alkyl_Radical R• Adduct_Radical->Alkyl_Radical Fragmentation Tin_Thiocarbonate Bu₃Sn-S-C(=O)OPh Adduct_Radical->Tin_Thiocarbonate Alkane R-H Alkyl_Radical->Alkane + Bu₃SnH - Bu₃Sn•

Figure 1. Mechanism of the Barton-McCombie deoxygenation reaction.

Isotopic Labeling Studies in a Related System

In this study, a deuterium-labeled silane (TMS)₃SiD was used as the radical-quenching agent to investigate the fate of the trifluoromethyl radical.

Experimental Protocol: Deuterium Labeling in Deoxygenative Trifluoromethylation

The following protocol is adapted from the mechanistic study of the deoxygenative trifluoromethylation of O-alkyl thiocarbonates.[4]

Materials:

  • O-alkyl thiocarbonate substrate

  • Trifluoromethyl source (e.g., Umemoto's or Togni's reagent)

  • Deuterated tris(trimethylsilyl)silane ((TMS)₃SiD)

  • Photocatalyst (if required)

  • Solvent (e.g., acetonitrile)

Procedure:

  • To a reaction vessel, add the O-alkyl thiocarbonate, the trifluoromethyl source, and the photocatalyst.

  • Add the solvent and degas the mixture.

  • Add the deuterated tris(trimethylsilyl)silane ((TMS)₃SiD) to the reaction mixture.

  • Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., ¹⁹F NMR).

  • Upon completion, analyze the reaction mixture by mass spectrometry to identify and quantify the deuterated trifluoromethane (DCF₃) formed.

Data Presentation: Deuterium Labeling Experiment
SubstrateDeuterium SourceProduct AnalyzedOutcomeReference
O-Alkyl Thiocarbonate(TMS)₃SiDDCF₃The formation of deuterated trifluoromethane (DCF₃) was observed, indicating that the trifluoromethyl radical abstracts a deuterium atom from the silane.[4]

This experiment demonstrates that the trifluoromethyl radical is a free intermediate in the reaction, which is a key mechanistic insight.

Deuterium_Labeling_Workflow Start Start: Reaction Setup Reactants O-Alkyl Thiocarbonate + CF₃ Source + (TMS)₃SiD Start->Reactants Irradiation Blue Light Irradiation Reactants->Irradiation Reaction Radical Trifluoromethylation Irradiation->Reaction Analysis Mass Spectrometry Analysis Reaction->Analysis Result Detection of DCF₃ Analysis->Result Conclusion Conclusion: CF₃• abstracts D• from silane Result->Conclusion

Figure 2. Experimental workflow for the deuterium labeling study.

Alternatives to this compound

For the Barton-McCombie deoxygenation, several other reagents can be used to form the necessary thiocarbonyl derivative.

Alternative Thiocarbonylating Agents
ReagentDerivative FormedComments
Carbon disulfide / Methyl iodideXanthateA common and effective alternative.
Thiobenzoyl chlorideThiobenzoateAnother widely used option.
1,1'-Thiocarbonyldiimidazole (TCDI)ThiocarbonylimidazolideUseful for its ease of handling.

The choice of reagent can depend on the specific substrate and desired reaction conditions.

Alternative Isotopic Labeling Strategies for Aromatic Systems

While this compound could hypothetically be used in reactions to introduce labeled phenylthio groups, more direct and efficient methods exist for isotopically labeling aromatic rings.

Isotopic Labeling of Phenols and Anilines

Recent advances have provided methods for the direct incorporation of isotopes into the core of aromatic rings.

Isotope SourceTarget MoleculeMethodKey Features
¹³CO₂ or ¹⁴CO₂Phenols[5+1] Cyclization of a 1,5-dibromo-1,4-pentadiene precursorAllows for late-stage, site-specific labeling of the ipso-carbon of phenols.
Labeled AnilineAnilinesNot specified in detailUsed as a starting material for the synthesis of other labeled aromatic compounds.

These methods offer powerful alternatives for the synthesis of isotopically labeled compounds for mechanistic studies and as tracers in various biological and chemical systems.

Conclusion

This compound is a valuable reagent for the thioacylation of alcohols, primarily in the context of the Barton-McCombie deoxygenation. While direct isotopic labeling studies on its reactions are scarce, the principles of using isotopic tracers to elucidate radical mechanisms are well-established, as demonstrated in related systems. For researchers requiring isotopically labeled aromatic compounds, alternative, more direct methods for incorporating isotopes into phenolic and anilinic structures are available and offer significant advantages in terms of efficiency and specificity. The continued development of novel labeling strategies will undoubtedly provide deeper insights into complex reaction mechanisms and facilitate the advancement of chemical and pharmaceutical sciences.

References

Safety Operating Guide

Proper Disposal of O-Phenyl Chlorothioformate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: O-Phenyl chlorothioformate is a corrosive and reactive chemical. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Immediate and proper disposal is critical to ensure laboratory safety.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment.

Essential Safety and Hazard Information

This compound is classified as a corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract.[1] It is also moisture-sensitive and possesses a strong, unpleasant odor.[1] Due to its reactivity, it must be handled as hazardous waste and should never be disposed of down the drain.[2]

PropertyDataSource
CAS Number 1005-56-7[3][4]
Molecular Formula C7H5ClOS[5][6]
Molecular Weight 172.63 g/mol [5][6]
Appearance Clear yellow liquid[1]
Boiling Point 81-83 °C at 6 mmHg[3]
Density 1.248 g/mL at 25 °C[3]
Flash Point 81 °C (177.8 °F) - closed cup[3]
Hazards Causes severe skin burns and eye damage.[1][5]GHS05

Experimental Protocol: Quenching and Neutralization

Unused or waste this compound must be neutralized before disposal. This procedure should be performed in a chemical fume hood.

Materials:

  • This compound waste

  • A suitable inert solvent (e.g., Toluene)

  • 10% Sodium hydroxide (NaOH) solution

  • Large beaker or flask for the quenching reaction

  • Stir plate and stir bar

  • Dropping funnel

  • pH paper or pH meter

  • Appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, and a lab coat.

Procedure:

  • Preparation:

    • Ensure the fume hood is operational and the sash is at the appropriate height.

    • Place a large beaker containing a stir bar on a stir plate within the fume hood.

    • Add a volume of cold 10% sodium hydroxide solution to the beaker, sufficient to react with the amount of this compound waste. A significant excess of the NaOH solution is recommended.

    • If the this compound waste is concentrated, it can be diluted in an inert solvent like toluene before quenching to better control the reaction rate.

  • Quenching:

    • Begin stirring the sodium hydroxide solution.

    • Slowly and carefully add the this compound waste (or its solution in an inert solvent) to the stirring basic solution using a dropping funnel. The reaction is exothermic, so slow addition is crucial to control the temperature.

    • Observe the reaction. If it becomes too vigorous, pause the addition and allow the mixture to cool. An ice bath can be used to cool the reaction vessel if necessary.

  • Neutralization and Verification:

    • After the addition is complete, continue stirring the mixture for at least 30 minutes to ensure the reaction has gone to completion.

    • Check the pH of the resulting solution using pH paper or a pH meter. The solution should be basic. If it is acidic or neutral, slowly add more 10% sodium hydroxide solution until the solution is basic.

  • Waste Collection:

    • The neutralized solution should be collected in a properly labeled hazardous waste container. The label should include all constituents of the mixture.

    • Contact your institution's Environmental Health and Safety (EH&S) department for pickup and final disposal.[7]

Disposal Workflow

G cluster_prep Preparation cluster_quench Quenching cluster_neutralize Neutralization & Verification cluster_dispose Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Prepare 10% NaOH Solution in a Beaker B->C D Slowly Add this compound to NaOH Solution with Stirring C->D E Monitor and Control Reaction Temperature D->E F Continue Stirring for 30 Minutes E->F G Check pH of the Solution (Ensure it is Basic) F->G H Transfer Neutralized Solution to a Labeled Hazardous Waste Container G->H I Contact EH&S for Waste Pickup H->I

Caption: Workflow for the safe disposal of this compound.

Handling of Unwanted or Expired Reagent

Unwanted, unopened, or expired containers of this compound should not be opened or quenched. These should be treated as hazardous waste.

  • Labeling: Securely label the container as "Hazardous Waste: this compound".

  • Storage: Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials such as water, strong oxidizing agents, alcohols, amines, and alkalis.

  • Disposal: Arrange for pickup by your institution's EH&S department for proper disposal.[7]

By following these procedures, laboratory professionals can safely manage this compound waste, ensuring the protection of themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling O-Phenyl Chlorothioformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of O--Phenyl chlorothioformate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Chemical Properties

O-Phenyl chlorothioformate is a corrosive and hazardous chemical that requires careful handling. It is classified with the GHS05 pictogram, indicating its potential to cause severe skin burns and eye damage.

PropertyValue
Synonyms Phenyl thionochloroformate, Phenyl thioxochloroformate
CAS Number 1005-56-7
Molecular Formula C₇H₅ClOS
Molecular Weight 172.63 g/mol
Appearance Light yellow to amber clear liquid
Boiling Point 81-83 °C at 6 mmHg
Density 1.248 g/mL at 25 °C
Flash Point 81 °C (177.8 °F) - closed cup[1][2]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure.

Protection TypeSpecification
Eye and Face Protection Chemical safety goggles and a face shield are required.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes are essential.[4]
Respiratory Protection Work in a well-ventilated fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter for organic vapors and acid gases (e.g., type ABEK).[5]

Safe Handling and Storage

Operational Plan for Handling:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[3]

    • Work exclusively in a certified chemical fume hood.

    • Have spill control materials (e.g., inert absorbent like sand or vermiculite) available.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not inhale vapors.

    • Ground and bond containers when transferring material to prevent static discharge.

    • Use spark-proof tools.

    • Keep the container tightly closed when not in use.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, amines, and bases.[6]

    • Keep away from heat, sparks, and open flames.[6]

    • Store in a designated corrosives area.[3]

    • Protect from moisture, as it can react with water.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[1]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[1]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas may be generated.[7][8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures:

  • Evacuation: Evacuate the area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.

  • Containment: Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collection: Collect the absorbed material using spark-proof tools and place it in a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • PPE: Wear the appropriate personal protective equipment as outlined in Section 2 during cleanup.

Disposal Plan

Neutralization and Disposal of Small Quantities:

  • Work in a Fume Hood: All neutralization and disposal procedures must be performed in a chemical fume hood.

  • Prepare Neutralizing Solution: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate, in a large beaker.

  • Slow Addition: Slowly and carefully add the this compound to the stirred sodium bicarbonate solution. Be prepared for gas evolution (carbon dioxide).

  • Stir and Monitor: Allow the mixture to stir for several hours to ensure complete hydrolysis and neutralization.

  • pH Check: Check the pH of the solution to ensure it is neutral (pH 6-8).

  • Aqueous Waste Disposal: The neutralized aqueous solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Disposal of Contaminated Materials:

  • Contaminated PPE, absorbent materials, and empty containers should be placed in a sealed, labeled container and disposed of as hazardous waste through your institution's environmental health and safety office.

Workflow and Logical Relationships

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal/Cleanup cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood with Spill Kit Ready prep_ppe->prep_setup handle_chem Handle O-Phenyl chlorothioformate prep_setup->handle_chem disp_neutralize Neutralize with Weak Base handle_chem->disp_neutralize End of Experiment emergency_spill Spill handle_chem->emergency_spill emergency_exposure Personal Exposure handle_chem->emergency_exposure emergency_fire Fire handle_chem->emergency_fire disp_waste Dispose of Neutralized Waste and Contaminated Materials disp_neutralize->disp_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.